6-Amino-5-bromopyrimidin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-bromo-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDFWPAVCWGZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285065 | |
| Record name | 6-Amino-5-bromopyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-71-6 | |
| Record name | 6312-71-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-bromopyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Halogenated Pyrimidinone
An In-depth Technical Guide to 6-Amino-5-bromopyrimidin-4(3H)-one (CAS 6312-71-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, featured in a multitude of FDA-approved drugs and clinical candidates. Within this privileged class of heterocycles, this compound (CAS 6312-71-6) emerges as a highly versatile and strategic building block. Its unique arrangement of functional groups—a nucleophilic amino group, a reactive bromo handle for cross-coupling, and the inherent hydrogen bonding capabilities of the pyrimidinone core—offers a tripartite platform for complex molecular architecture.
This guide provides a comprehensive technical overview of this key intermediate. We will move beyond a simple recitation of properties to explore the causality behind its synthesis, its reactivity profile, and its practical application in drug discovery workflows. The insights herein are designed to empower researchers to leverage this molecule's full potential in creating novel chemical entities with therapeutic promise.
Core Physicochemical & Structural Characteristics
A foundational understanding of a molecule's properties is paramount for its effective use in synthesis. The key characteristics of this compound are summarized below.
Chemical Structure
The IUPAC name for this compound is 4-Amino-5-bromo-1H-pyrimidin-6-one.[1] The structure features a pyrimidinone ring substituted with a bromine atom at position 5 and an amino group at position 6.
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 6312-71-6 | [2][3][4][5] |
| Molecular Formula | C₄H₄BrN₃O | [2][4] |
| Molecular Weight | 190.00 g/mol | [2][4][5] |
| IUPAC Name | 4-Amino-5-bromo-1H-pyrimidin-6-one | [1] |
| Melting Point | ~268 °C (decomposes, with water) | [4] |
| Boiling Point | 220.4 °C at 760 mmHg (Predicted) | [4] |
| Density | 2.25 g/cm³ (Predicted) | [4] |
| Appearance | White to light yellow solid | [6] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable approach to this compound is through the electrophilic bromination of its non-halogenated precursor, 6-aminopyrimidin-4(3H)-one. This strategy is efficient and leverages readily available starting materials.
Recommended Synthesis Pathway
The synthesis proceeds via the direct bromination of 6-aminopyrimidin-4(3H)-one using a suitable brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent.
Caption: Synthetic route to this compound.
Causality and Experimental Rationale
-
Choice of Precursor: 6-Aminopyrimidin-4(3H)-one is an electron-rich heterocycle. The amino group and the ring nitrogens act as activating groups, directing electrophilic substitution to the C5 position, which is electronically favored.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice.[6][7] It is a solid that is safer and easier to handle than liquid bromine. It provides a source of electrophilic bromine (Br+) under mild conditions, minimizing over-bromination or other side reactions.
-
Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) is ideal. It readily dissolves the starting material and the NBS, facilitating a homogeneous reaction mixture. Its high polarity can also help stabilize the charged intermediates in the electrophilic aromatic substitution mechanism.
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without thermal decomposition of the product.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The C-Br bond is a prime substrate for transition-metal-catalyzed cross-coupling reactions, while the amino group can undergo a variety of transformations. This allows for the sequential and controlled introduction of molecular diversity.
Core Reactivity Profile
-
Palladium-Catalyzed Cross-Coupling: The C5-Br bond is highly susceptible to reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. This is the primary method for introducing aryl, heteroaryl, alkyl, or alkyne substituents at this position, a critical step in building kinase inhibitors and other targeted therapies.[8]
-
Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling, under forcing conditions with highly activated nucleophiles, the bromine can be displaced.
-
Amine Functionalization: The C6-amino group can be acylated, sulfonylated, or used as a nucleophile in SN2 reactions to build out vectors from this position.
Application Workflow: Synthesis of a Kinase Inhibitor Scaffold
A common workflow involves using the C5-Br bond as the initial anchor point for diversification, often to build a core scaffold that mimics the hinge-binding region of a kinase.
Caption: Workflow for building a diverse library from the title compound.
This molecule is particularly relevant in the synthesis of inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinases (CDKs), where a substituted pyrimidine core is often essential for activity.[9][10]
Spectral Data Analysis (Predicted)
While a dedicated spectrum for this specific compound is not publicly available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[11][12][13]
-
¹H NMR:
-
N-H Protons: Two broad singlets are expected, one for the pyrimidinone N-H (δ ~10-12 ppm) and one for the -NH₂ protons (δ ~6-8 ppm), both of which are D₂O exchangeable.
-
C2-H Proton: A sharp singlet is expected for the proton at the C2 position (δ ~7.5-8.5 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbon (C4): Expected in the downfield region (δ ~160-170 ppm).
-
C2, C5, C6: Aromatic/olefinic carbons expected in the range of δ ~90-160 ppm. The C-Br carbon (C5) would likely appear around δ ~90-100 ppm.
-
-
FT-IR (KBr, cm⁻¹):
-
N-H Stretch: Broad absorption from 3100-3400 cm⁻¹ (amine and amide N-H).
-
C=O Stretch: Strong, sharp absorption around 1650-1680 cm⁻¹ (amide carbonyl).
-
C=N/C=C Stretch: Absorptions in the 1550-1620 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M+): A characteristic doublet peak pattern is expected for the molecular ion due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 189 and 191.
-
Safety, Handling, and Storage
As a halogenated, nitrogen-containing heterocyclic compound, this compound requires careful handling to ensure personnel safety and maintain compound integrity.
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves.[14] If handling large quantities or if dust formation is likely, use a full-face respirator with an appropriate cartridge.[14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents.
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air.[14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[14]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[14] In all cases of exposure, seek medical attention if symptoms persist.
-
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for the synthesis and subsequent use of the title compound.
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for the bromination of activated pyrimidinones.[6][7]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-aminopyrimidin-4(3H)-one (5.0 g, 45.0 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) and stir until the solid is fully dissolved.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (8.8 g, 49.5 mmol, 1.1 equiv) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality Insight: Portion-wise addition is critical to dissipate the heat generated during this exothermic reaction, preventing potential side reactions.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water (400 mL). A precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes in the ice bath, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL) to remove residual DMF and succinimide.
-
Drying: Dry the resulting white to off-white solid under high vacuum at 50 °C to a constant weight. (Expected yield: 80-90%).
Protocol 2: Suzuki Cross-Coupling with 4-Methoxyphenylboronic Acid
This protocol demonstrates a typical application of the product as a substrate in a Suzuki cross-coupling reaction.
-
Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (500 mg, 2.63 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (479 mg, 3.16 mmol, 1.2 equiv), and sodium carbonate (836 mg, 7.89 mmol, 3.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (107 mg, 0.13 mmol, 5 mol%).
-
Causality Insight: Pd(dppf)Cl₂ is a robust catalyst for coupling aryl bromides, known for its high activity and stability. The dppf ligand facilitates the reductive elimination step.
-
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane (15 mL) and Water (3 mL).
-
Causality Insight: The aqueous/organic mixture is standard for Suzuki couplings; water is necessary to dissolve the inorganic base (Na₂CO₃), and dioxane solubilizes the organic components. Degassing is crucial to prevent oxidation of the Pd(0) active catalyst.
-
-
Reaction: Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting bromide.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
-
Singh, K., Singh, K., & Balzarini, J. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]
-
Jeong, B.-S., et al. (2022-03-17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Retrieved from [Link]
-
Mini Reviews in Medicinal Chemistry. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. PubMed. Retrieved from [Link]
-
Infona. (2014-08-10). IR and 1H NMR spectral studies of some 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides. Retrieved from [Link]
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An In-depth Technical Guide to 6-Amino-5-bromopyrimidin-4(3H)-one: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience is rooted in the practical application of complex organic molecules in the landscape of drug discovery and development. This guide is crafted not as a rigid academic exercise, but as a reflection of the real-world workflow and considerations that go into utilizing a key chemical intermediate like 6-Amino-5-bromopyrimidin-4(3H)-one. The pyrimidine scaffold is a cornerstone of medicinal chemistry, and understanding the nuances of its substituted derivatives is paramount for the rational design of novel therapeutics. This document aims to provide a comprehensive, yet practical, understanding of this specific building block, from its fundamental properties and synthesis to its strategic deployment in the synthesis of biologically active agents. Every protocol and piece of data presented herein is intended to be a self-validating system, grounded in established chemical principles and supported by verifiable sources, to ensure the utmost scientific integrity and utility for the discerning researcher.
Compound Identification and Chemical Properties
This compound is a substituted pyrimidine that serves as a valuable intermediate in pharmaceutical synthesis. Its structure incorporates a pyrimidine core, which is a common motif in a wide array of biologically active compounds, including kinase inhibitors.[1][2]
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 6312-71-6 | [3][4] |
| PubChem CID | 135536918 | [3] |
| Molecular Formula | C₄H₄BrN₃O | [4] |
| Molecular Weight | 190.00 g/mol | [4] |
| Canonical SMILES | C1=NC(=O)C(=C(N1)N)Br | [3] |
Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 268 °C (decomposes) | [5] |
| Appearance | Light yellow to brown powder | [6] |
| Solubility | Soluble in formic acid (50 mg/ml) | [7] |
| Storage Temperature | 2-8 °C, under inert gas | [5] |
Synthesis of this compound: A Practical Protocol
The synthesis of this compound is most commonly achieved through the electrophilic bromination of the parent compound, 6-aminopyrimidin-4(3H)-one (also known as 6-aminouracil). N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation due to its ease of handling and selectivity. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Experimental Protocol:
Materials:
-
6-Aminopyrimidin-4(3H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
-
Drying oven
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 6-aminopyrimidin-4(3H)-one (1.0 eq).
-
Add N,N-dimethylformamide (DMF) to the flask to dissolve the starting material.
-
Cool the reaction mixture to 15 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 15 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture.
-
Wash the collected solid with distilled water (2 x 20 mL).
-
Further wash the solid with cold ethanol.
-
Dry the product in a vacuum oven at 100 °C to a constant weight.
This protocol is adapted from a similar procedure for the synthesis of 4-amino-5-bromopyrimidin-2(1H)-one, which demonstrates the feasibility of using NBS in DMF for the bromination of aminopyrimidinones.[7]
Spectroscopic Characterization
The identity and purity of synthesized this compound must be confirmed through a suite of spectroscopic techniques. While publicly available spectra are limited, the expected data based on the structure and data from analogous compounds are presented below. Commercial suppliers confirm that analytical data including LCMS, GCMS, HPLC, Mass spectrometry, FTIR, and NMR are available upon request.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show signals for the amino (-NH₂) and amide (-NH) protons. The chemical shifts of these protons can be broad and their positions can vary depending on the solvent and concentration.
13C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts will be influenced by the electronegativity of the nitrogen, oxygen, and bromine substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Around 3400-3100 cm⁻¹ (from the amino and amide groups)
-
C=O stretching: Around 1700-1650 cm⁻¹ (from the amide carbonyl)
-
C=C and C=N stretching: In the 1650-1550 cm⁻¹ region
-
C-Br stretching: Typically in the 700-500 cm⁻¹ region
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 189 and [M+2]⁺ at m/z 191 with approximately equal intensity, which is characteristic of the isotopic pattern of bromine.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a key building block in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The amino and bromo substituents provide versatile handles for further chemical modifications, allowing for the construction of diverse chemical libraries for drug screening.
The bromine atom at the 5-position is particularly useful for introducing diversity through various cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the attachment of a wide range of aryl, heteroaryl, and alkyl groups, which can be crucial for modulating the potency and selectivity of the final drug candidate. The amino group at the 6-position can be acylated, alkylated, or used in condensation reactions to further elaborate the molecular structure.
The pyrimidinone core itself is a well-established "hinge-binding" motif in many kinase inhibitors, where it forms key hydrogen bonds with the protein backbone in the ATP-binding site. By using this compound as a starting material, medicinal chemists can efficiently synthesize libraries of compounds to probe the structure-activity relationships of novel kinase inhibitors.[9][10][11]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an ideal starting material for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for any researcher or drug development professional working with this important class of compounds. This guide has aimed to provide a practical and scientifically rigorous overview to aid in the effective utilization of this key intermediate.
References
- Singh, K., Singh, K., & Balzarini, J. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
- El-Adl, K., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Aryl-pteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
- Singh, U. P., & Singh, R. P. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Source for synthesis of bromopyrimidines].
- The Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra.
- MDPI. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
- NIH. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). [Source for synthesis of pyrimidinones].
- MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Source for use of NBS in synthesis].
- The Essential Role of 6-Amino-5-bromoquinoxaline in Pharmaceutical Manufacturing. (n.d.).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. [Source for kinase inhibitor design].
- NIH. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Source for uracil chemistry].
- PubMed. (2020). Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. [Source for kinase inhibitor synthesis].
- SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Thermo Fisher Scientific. (n.d.). FTIR/NIR/Raman in Bio/Pharmaceutical Analysis.
- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Source for synthesis of bioactive molecules].
- PubMed. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. [Source for kinase inhibitor synthesis].
- NIH. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [Source for kinase inhibitor design].
- Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromonicotinonitrile. [Source for NMR prediction and protocol].
- NIH. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Source for kinase inhibitor synthesis].
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- 10. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Synthesis of 6-Amino-5-bromopyrimidin-4(3H)-one: A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-Amino-5-bromopyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the strategic synthesis pathway, focusing on the direct electrophilic bromination of 6-aminopyrimidin-4(3H)-one. It offers a detailed, step-by-step experimental protocol, mechanistic insights into the reaction, and a thorough discussion on the regioselectivity of the bromination. Furthermore, this guide includes a complete characterization profile of the target molecule, supported by spectral data, and a summary of its physicochemical properties. The content is structured to provide researchers and scientists with the necessary technical knowledge and practical insights for the successful synthesis and validation of this important chemical entity.
Introduction: The Significance of Pyrimidinone Scaffolds
The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. Substituted pyrimidinones, in particular, have garnered substantial attention in drug discovery due to their diverse pharmacological activities. The introduction of a bromine atom at the C-5 position of the pyrimidine ring can significantly modulate the biological properties of the parent molecule, often enhancing its potency and selectivity for various therapeutic targets. This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules with potential applications as antiviral, anticancer, and kinase-inhibiting agents. A robust and well-characterized synthesis pathway is therefore essential for advancing research in these areas.
Strategic Synthesis Pathway: Direct Electrophilic Bromination
The most direct and efficient route for the synthesis of this compound involves the electrophilic bromination of the readily available starting material, 6-aminopyrimidin-4(3H)-one. The pyrimidine ring, activated by the electron-donating amino and hydroxyl (in its tautomeric form) groups, is susceptible to electrophilic attack, with the C-5 position being the most electronically enriched and sterically accessible site.
Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The brominating agent, typically N-bromosuccinimide (NBS), generates an electrophilic bromine species in situ. The electron-rich pyrimidine ring acts as a nucleophile, attacking the electrophilic bromine. This results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized over the pyrimidine ring, with significant contributions from the nitrogen atoms and the exocyclic amino group. Subsequent deprotonation at the C-5 position by a weak base, such as the succinimide anion, restores the aromaticity of the ring and yields the final product, this compound.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed mechanism for the electrophilic bromination of 6-aminopyrimidin-4(3H)-one.
Regioselectivity of Bromination
The regioselectivity of the bromination is a critical aspect of this synthesis. The directing effects of the substituents on the pyrimidine ring strongly favor bromination at the C-5 position. The amino group at C-6 and the carbonyl group at C-4 (which exists in tautomeric equilibrium with a hydroxyl group) are both ortho, para-directing activators. The C-5 position is para to the C-2 nitrogen and ortho to the C-6 amino group, making it the most nucleophilic carbon on the ring and thus the primary site of electrophilic attack. This inherent electronic preference leads to a highly regioselective transformation, minimizing the formation of other brominated isomers.
Experimental Protocol: A Validated Approach
The following protocol is a robust and reproducible method for the synthesis of this compound, adapted from established procedures for similar pyrimidinone derivatives.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-Aminopyrimidin-4(3H)-one | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Distilled Water | In-house |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 6-aminopyrimidin-4(3H)-one (e.g., 5.0 g, 45.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Addition of Brominating Agent: To the cooled and stirred solution, add N-bromosuccinimide (NBS) (e.g., 8.8 g, 49.5 mmol, 1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 9:1 v/v). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate the completion of the reaction.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water (3 x 50 mL) followed by cold diethyl ether (2 x 30 mL) to remove any residual DMF and succinimide.
-
Drying: Dry the obtained solid under vacuum at 50-60 °C to a constant weight.
Experimental Workflow Diagram:
Caption: A streamlined workflow for the synthesis of this compound.
Characterization and Data
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄H₄BrN₃O[3][4] |
| Molecular Weight | 190.00 g/mol [3][4] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO and hot DMF |
| CAS Number | 6312-71-6[3][4][5] |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the C2-H proton, and broad singlets for the amino (NH₂) and amide (NH) protons, which are exchangeable with D₂O. The exact chemical shifts may vary slightly depending on the solvent and concentration.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts will be influenced by the electronegativity of the attached bromine, nitrogen, and oxygen atoms.
-
Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amino and amide groups (typically in the range of 3100-3400 cm⁻¹), C=O stretching of the pyrimidinone ring (around 1650-1700 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹).[6]
-
Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) will show the molecular ion peak [M+H]⁺ at m/z 190 and 192 in an approximately 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
Conclusion
The synthesis of this compound via direct bromination of 6-aminopyrimidin-4(3H)-one is a highly efficient, regioselective, and scalable method. This technical guide provides a comprehensive framework for researchers, offering a detailed experimental protocol, mechanistic understanding, and essential characterization data. The availability of this key intermediate through a reliable synthetic route will undoubtedly facilitate the discovery and development of novel pyrimidine-based therapeutics.
References
- Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1579-1583.
- HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
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MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]
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mzCloud. (2016, June 22). 2 6 Diamino 5 bromopyrimidin 4 ol. Retrieved from [Link]
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PubChem. (n.d.). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Retrieved from [Link]
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RSC Publishing. (n.d.). S1 Copies of by 1H and 13C NMR spectra. Retrieved from [Link]
- Mini Reviews in Medicinal Chemistry, 19(10), 851-864. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents.
-
PubChem. (n.d.). 4-[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile;pyridine-3-carboxamide. Retrieved from [Link]
-
University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
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- 2. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]
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- 5. This compound [synhet.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
Molecular weight and formula of 6-Amino-5-bromopyrimidin-4(3H)-one
An In-depth Technical Guide to 6-Amino-5-bromopyrimidin-4(3H)-one for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document elucidates its fundamental physicochemical properties, including molecular weight and formula, and delves into its synthesis, reactivity, and potential therapeutic applications. Drawing from established scientific literature and chemical databases, this guide offers field-proven insights and detailed protocols to support researchers and scientists in their exploration of this versatile molecule.
Core Molecular Attributes
This compound is a substituted pyrimidinone, a class of compounds known for its diverse biological activities. The strategic placement of an amino group and a bromine atom on the pyrimidine ring confers unique chemical properties that are instrumental in its role as a building block in organic synthesis.
Chemical Structure and Formula
The structural integrity of this compound is foundational to its chemical behavior. The presence of the bromine atom at the 5-position and an amino group at the 6-position of the pyrimidin-4-one core creates a distinct electronic and steric environment.
Caption: Chemical structure of this compound.
The empirical and molecular formula of this compound is a critical piece of data for any experimental work.
-
Molecular Formula: C₄H₄BrN₃O
Molecular Weight and Physicochemical Properties
The molecular weight is a fundamental parameter for stoichiometric calculations in synthesis and for various analytical techniques. The table below summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 190.00 g/mol | |
| Monoisotopic Mass | 188.95344 g/mol | |
| Appearance | Off-white to light yellow powder | |
| Melting Point | >300 °C | |
| Solubility | Soluble in DMSO |
These properties are essential for designing experimental conditions, such as choosing appropriate solvents and anticipating the physical state of the compound. The high melting point, for instance, suggests a stable crystal lattice structure.
Synthesis and Reactivity
Understanding the synthesis of this compound is crucial for its practical application. A common synthetic route involves the bromination of 6-aminopyrimidin-4(3H)-one.
Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Objective: To synthesize this compound.
Materials:
-
6-Aminopyrimidin-4(3H)-one
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-aminopyrimidin-4(3H)-one in DMF. Stir the solution at room temperature until the solid is completely dissolved.
-
Bromination: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold deionized water. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid sequentially with cold deionized water and then with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature to obtain the final product.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Drug Development
The chemical scaffold of this compound is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 5-position is particularly useful as it can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, allowing for the exploration of a wide chemical space.
Role as a Synthetic Intermediate
The reactivity of the bromine atom makes this compound a key intermediate in the synthesis of a range of biologically active molecules, including kinase inhibitors and other targeted therapies.
Caption: Synthetic utility of this compound in medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
General Precautions:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its synthetic versatility, make it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its core attributes, synthesis, and applications, offering a solid foundation for researchers to build upon in their scientific endeavors.
References
An In-depth Technical Guide to 6-Amino-5-bromopyrimidin-4(3H)-one: Synthesis, Structural Analogs, and Therapeutic Potential
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The 6-amino-5-bromopyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this heterocyclic compound, its structural analogs, and derivatives. We will delve into the synthetic methodologies for the core structure and its modifications, explore its burgeoning role in the development of targeted therapeutics, particularly kinase inhibitors, and provide detailed, field-proven protocols for the synthesis and evaluation of these compounds. The causality behind experimental choices and the importance of self-validating systems in protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Aminopyrimidine Scaffold
Aminopyrimidines are a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of clinically approved drugs and investigational agents.[1][2] Their ability to form key hydrogen bond interactions with biological targets, coupled with their synthetic tractability, has made them a focal point in drug discovery. The introduction of a bromine atom at the 5-position of the 6-aminopyrimidin-4(3H)-one ring system provides a crucial handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of a vast chemical space. This strategic placement of a halogen allows for the systematic development of structure-activity relationships (SAR), a critical process in optimizing lead compounds.[3]
This guide will focus on the synthesis of the this compound core, the design and synthesis of its derivatives, and their evaluation as potent and selective inhibitors of key cellular signaling pathways implicated in diseases such as cancer.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be approached through a two-step process: the initial synthesis of the un-brominated precursor, 6-aminopyrimidin-4(3H)-one, followed by regioselective bromination.
Synthesis of 6-Aminopyrimidin-4(3H)-one
A reliable method for the synthesis of 6-aminopyrimidin-4(3H)-one involves the condensation of a β-ketoester, such as ethyl acetoacetate, with guanidine.[4] This reaction is typically carried out in an alcoholic solvent, often with the addition of a base.
Experimental Protocol: Synthesis of 6-Aminopyrimidin-4(3H)-one
-
Materials:
-
Ethyl acetoacetate
-
Guanidine carbonate
-
Ethanol
-
Toluene
-
Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol or used as a commercial solution)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add guanidine carbonate and stir until it is fully dissolved.
-
Add ethyl acetoacetate dropwise to the reaction mixture.
-
Add toluene to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 6-aminopyrimidin-4(3H)-one.
-
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Bromination of 6-Aminopyrimidin-4(3H)-one
The introduction of a bromine atom at the 5-position can be achieved using a suitable brominating agent. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose due to its mild and selective nature.[5]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
6-Aminopyrimidin-4(3H)-one
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve 6-aminopyrimidin-4(3H)-one in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring. Maintain the temperature below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the proton signal at the 5-position in the ¹H NMR spectrum is a key indicator of successful bromination.
Structural Analogs and Derivatives: Expanding the Chemical Space
The this compound scaffold is a versatile platform for generating a library of derivatives with diverse biological activities. The amino group at the 6-position and the bromine atom at the 5-position are the primary sites for chemical modification.
Modification at the 6-Amino Group
The amino group can be acylated, alkylated, or used as a nucleophile in various condensation reactions to introduce a wide range of substituents. These modifications can significantly impact the compound's solubility, lipophilicity, and binding affinity to its biological target.
Modification at the 5-Bromo Position
The bromine atom serves as a key functional group for introducing diversity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, and alkyl groups, which can profoundly influence the pharmacological properties of the resulting molecules.
Workflow for Derivative Synthesis
Caption: General workflow for the synthesis of this compound derivatives.
Therapeutic Applications: Targeting Kinase Signaling Pathways
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)
The FGF19-FGFR4 signaling pathway is implicated in the development and progression of certain cancers, particularly hepatocellular carcinoma.[2][6] Activation of FGFR4 by its ligand FGF19 triggers downstream signaling cascades, including the Ras-Raf-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[2][7]
Caption: Inhibition of the FGFR4 signaling pathway by this compound derivatives.
Dual Inhibition of BRD4 and PLK1
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes like c-Myc.[3][8] Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a master regulator of mitosis.[9][10] The dual inhibition of both BRD4 and PLK1 is an attractive therapeutic strategy to combat cancer through complementary mechanisms of action. Certain derivatives of this compound have been identified as potent dual inhibitors of these targets.[11]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:
-
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96- or 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the wells of a microplate, add the diluted compound or DMSO (vehicle control).
-
Add the kinase enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays, this involves adding a reagent that converts the ADP produced into a light signal.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and plot the data to determine the IC₅₀ value using a suitable software.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [12][13][14] Detailed Protocol:
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold is a highly valuable platform in modern drug discovery. Its synthetic accessibility and the strategic positioning of functional groups for diversification have enabled the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The derivatives of this core structure have demonstrated significant potential in preclinical studies for the treatment of cancer and other diseases.
Future research in this area will likely focus on:
-
The development of more efficient and greener synthetic methodologies.
-
The exploration of a wider range of chemical modifications to fine-tune the pharmacological properties of these compounds.
-
The investigation of novel biological targets for derivatives of this scaffold.
-
The advancement of promising lead compounds into further preclinical and clinical development.
The continued exploration of the chemical space around the this compound core holds great promise for the discovery of next-generation therapeutics.
References
- Aminopyrimidines: Recent synthetic procedures and anticancer activities. (2021). Tetrahedron. [URL not available in search results]
-
Polo-like kinase 1 (PLK1) signaling in cancer and beyond. (2021). PubMed. [Link]
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Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. (n.d.). AccScience Publishing. [Link]
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Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. (2020). PMC - NIH. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). PubMed. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). Semantic Scholar. [Link]
-
Signaling by FGFR4. (n.d.). Reactome Pathway Database. [Link]
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The Fibroblast Growth Factor Receptor 4 (FGFR4). (n.d.). Indigo Biosciences. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
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FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. (n.d.). MDPI. [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. [Link]
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Heterocycles. [URL not available in search results]
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6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a novel analogue of guanine. (1977). PubMed. [Link]
-
The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. (n.d.). Journal of the Chemical Society C - RSC Publishing. [Link]
- Process for bromination of pyrimidine. (n.d.).
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2025). ResearchGate. [Link]
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (n.d.). arkat usa. [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (n.d.). ChemRxiv. [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH. [Link]
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A Technical Guide to the Potential Therapeutic Targets of 6-Amino-5-bromopyrimidin-4(3H)-one
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Subject: A Hypothesis-Driven Approach to Target Identification for a Novel Pyrimidinone Scaffold
Executive Summary
This document outlines a comprehensive strategy for the identification and validation of potential therapeutic targets for the compound 6-Amino-5-bromopyrimidin-4(3H)-one. As a novel chemical entity with limited published biological data, a predictive, structure-based approach is essential. This guide leverages the well-established pharmacological importance of the aminopyrimidine scaffold to hypothesize a range of plausible targets, primarily focusing on protein kinases, nucleic acid polymerases, and dihydrofolate reductase. We present a phased, technically detailed workflow—from in silico screening to rigorous biophysical and cell-based validation—designed to elucidate the compound's mechanism of action and unlock its therapeutic potential.
Introduction: The Rationale for a Predictive Approach
The compound this compound (CAS 6312-71-6) represents an intriguing but largely uncharacterized molecule.[1] Its core structure, the aminopyrimidinone ring, is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[2][3][4][5] These compounds are known to exhibit a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[6][7] The lack of direct biological data for this specific molecule necessitates a logical, hypothesis-driven workflow to identify its most probable protein targets. This guide provides that workflow, grounded in the established pharmacology of its structural analogs.
Part 1: Structural Analysis and Target Hypothesis
The structure of this compound offers several clues to its potential biological interactions:
-
Aminopyrimidine Core: This moiety is a well-known bioisostere of the adenine base in ATP.[2][8] This allows it to competitively bind to the ATP-binding pocket of a vast number of enzymes, most notably protein kinases.[2][8] Many successful kinase inhibitors utilize this scaffold.[3]
-
Pyrimidinone Ring: This structure is analogous to the nucleobases uracil and thymine, suggesting potential interactions with enzymes involved in nucleic acid synthesis and metabolism, such as viral RNA-dependent RNA polymerase (RdRp) or other polymerases.[9][10]
-
5-Bromo Substituent: Halogen atoms, particularly bromine, can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity to a protein target.[11][12] Brominated pyrimidines have been explored as precursors for kinase inhibitors and other bioactive agents.[13][14]
Based on these structural features and the extensive literature on related compounds, we can hypothesize three primary classes of potential therapeutic targets.
| Potential Target Class | Rationale | Therapeutic Area |
| Protein Kinases | The aminopyrimidine scaffold is a classic "hinge-binding" motif that mimics ATP, enabling competitive inhibition of kinase activity.[3][8] Dysregulated kinases are central to cancer and inflammatory diseases.[2] | Oncology, Immunology |
| Nucleic Acid Polymerases | The pyrimidinone core resembles natural nucleobases.[11] Inhibition of viral polymerases (e.g., RdRp) is a proven strategy for treating viral infections.[9][15] | Virology |
| Dihydrofolate Reductase (DHFR) | The 2,4-diaminopyrimidine pharmacophore is a hallmark of DHFR inhibitors, which block the synthesis of nucleic acid precursors.[16][17][18] | Infectious Diseases, Oncology |
Part 2: A Phased Workflow for Target Identification and Validation
We propose a multi-phase, iterative approach to systematically identify and validate the biological targets of this compound. This workflow ensures that resources are directed toward the most promising candidates identified in earlier, higher-throughput phases.
Phase 1: In Silico and High-Throughput Screening
The objective of this initial phase is to computationally predict and experimentally screen for a broad range of potential interactions, narrowing the field of candidate targets.
Methodologies:
-
In Silico Target Prediction: Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred) to generate a ranked list of probable targets based on chemical similarity to known ligands.
-
Molecular Docking: Perform docking studies of the compound against the crystal structures of high-priority targets from the hypothesized classes (e.g., EGFR, BTK, FLT3, viral RdRp, human DHFR) to predict binding modes and estimate binding affinity.
-
High-Throughput Enzymatic Screening: Screen the compound against a large panel of recombinant kinases (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 10 µM) to identify initial hits.
-
Phenotypic Screening: Assess the compound's effect on the proliferation of diverse cancer cell lines (e.g., HCT116, A549, K562) and in antiviral replication assays (e.g., against Human Coronavirus, Dengue virus) to correlate enzymatic inhibition with a cellular effect.[15][19][20]
Caption: Phase 1 Workflow for Initial Target Identification.
Phase 2: Quantitative In Vitro Validation
This phase focuses on confirming the direct interaction between the compound and the top hits from Phase 1 and quantifying the potency of this interaction.
Methodologies:
-
IC50 Determination: For enzymatic hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.
-
Biophysical Binding Assays:
-
Surface Plasmon Resonance (SPR): To confirm direct binding and measure kinetics (association/dissociation rates).
-
Isothermal Titration Calorimetry (ITC): To determine the binding affinity (KD) and thermodynamic profile of the interaction.
-
Protocol Example: Kinase Inhibition Assay (ADP-Glo™)
This protocol is representative for determining the IC50 against a purified kinase.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM stock.
-
Reaction Setup: In a 384-well plate, add:
-
2.5 µL of kinase/substrate solution in reaction buffer.
-
50 nL of the compound dilution series.
-
2.5 µL of ATP solution (at the Km concentration for the specific kinase).
-
-
Incubation: Mix and incubate at room temperature for 1 hour.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis: Read luminescence on a plate reader. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
| Hypothetical Assay Results | IC50 (µM) | Binding Affinity (KD) by SPR (µM) |
| Kinase A (e.g., EGFR) | 0.52 | 0.45 |
| Kinase B (e.g., BTK) | 1.2 | 1.5 |
| Viral Polymerase | > 50 | Not Determined |
| Human DHFR | 25 | 30 |
This table presents hypothetical data for illustrative purposes.
Phase 3: Cell-Based Target Engagement and Mechanism of Action
The final validation phase aims to confirm that the compound engages its intended target within a living cell and produces the expected downstream biological effects.
Methodologies:
-
Cellular Thermal Shift Assay (CETSA®): This assay directly measures target engagement in cells or tissue lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Phospho-Protein Analysis (Western Blot/ELISA): For kinase targets, treat cells with the compound and measure the phosphorylation status of the kinase's known downstream substrates. A reduction in phosphorylation indicates target inhibition.
-
Rescue Experiments: If the compound inhibits a metabolic enzyme like DHFR, determine if the cytotoxic effect can be reversed by adding the downstream product (e.g., tetrahydrofolate) to the cell culture medium.[21]
Protocol Example: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Culture cells (e.g., A549) to ~80% confluency. Treat one set with the vehicle (DMSO) and another with this compound at 10x the IC50 for 1 hour.
-
Harvest and Heat: Harvest cells, wash, and resuspend in PBS. Aliquot cell suspensions into PCR tubes.
-
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three freeze-thaw cycles.
-
Protein Quantification: Centrifuge to pellet aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group confirms target engagement.
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Introduction: The Emergence of a Versatile Chemical Intermediate
An In-depth Technical Guide to 6-Amino-5-bromopyrimidin-4(3H)-one: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone, integral to the structure of DNA, RNA, and a multitude of pharmacologically active agents.[1] Among its many halogenated derivatives, this compound has emerged as a particularly valuable and versatile building block. Its strategic placement of a bromine atom, an amino group, and a lactam moiety provides three orthogonal points for chemical modification, making it an ideal scaffold for the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and application of this key intermediate, with a focus on its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical Characteristics and Structural Elucidation
This compound is a stable, solid compound at room temperature. A clear understanding of its fundamental properties is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 6312-71-6 | [2][3][4] |
| Molecular Formula | C₄H₄BrN₃O | [3][4] |
| Molecular Weight | 190.00 g/mol | [3][4] |
| IUPAC Name | 4-amino-5-bromo-1H-pyrimidin-6-one | [2] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | ~268 °C | [3][6] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [6] |
The compound exists in tautomeric forms, with the 4(3H)-one isomer being the predominantly represented structure. The presence of both hydrogen bond donors (the amino group and ring N-H) and acceptors (the carbonyl oxygen and ring nitrogens) allows it to engage in specific, targeted interactions within biological systems, a feature critical to its function in drug design.
Synthesis of the Core Scaffold
The primary route to this compound involves the direct electrophilic bromination of its parent heterocycle, 6-aminopyrimidin-4(3H)-one. The electron-rich nature of the pyrimidine ring, activated by the amino group, facilitates this transformation.
Caption: Synthetic route to the title compound via electrophilic bromination.
The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, easy-to-handle source of electrophilic bromine that allows for controlled, regioselective bromination at the C5 position, which is sterically accessible and electronically activated. Solvents like dimethylformamide (DMF) are typically used to ensure the solubility of the starting materials.[5]
Chemical Reactivity: A Hub for Molecular Diversity
The true synthetic utility of this compound lies in the reactivity of its bromine substituent. This position serves as a versatile handle for introducing a wide array of substituents, primarily through palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions for derivatization at the C5 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the C5-bromide with various aryl or heteroaryl boronic acids.[7][8] This reaction is fundamental to building the complex bi-aryl structures often found in kinase inhibitors.
-
Causality: The reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond. A base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation with the palladium complex.[7][9] The final step is reductive elimination, which forms the C-C bond and regenerates the catalyst. The choice of ligand on the palladium catalyst is critical for achieving high yields, especially with challenging substrates.[10]
Buchwald-Hartwig Amination
For the introduction of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method of choice.[11][12] This reaction couples the C5-bromide with a wide range of primary or secondary amines, enabling the synthesis of diverse 5-amino-pyrimidinone derivatives.
-
Causality: Similar to the Suzuki coupling, this reaction proceeds through a palladium-catalyzed cycle of oxidative addition, amine coordination, deprotonation by a base (e.g., KOt-Bu, Cs₂CO₃) to form a palladium-amido complex, and finally, reductive elimination.[11][13] The development of sterically hindered and electron-rich phosphine ligands (e.g., X-Phos, RuPhos) has been instrumental in expanding the scope of this reaction to include less reactive aryl halides and a broader range of amines.[13][14]
Application in Medicinal Chemistry: Scaffolding Kinase Inhibitors
The 4-aminopyrimidine scaffold and its related isosteres are prevalent in the design of protein kinase inhibitors.[15] Kinases are a critical class of drug targets, particularly in oncology, and their ATP-binding site provides a well-defined pocket for inhibitor design. This compound provides an ideal starting point for creating libraries of potential kinase inhibitors.
Caption: The pyrimidinone core as a hinge-binder in kinase inhibitor design.
-
Mechanism of Action: The core pyrimidinone structure often acts as a "hinge-binder." The N1-H and the C6-amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.
-
Structure-Activity Relationship (SAR):
-
The substituent introduced at the C5 position via Suzuki coupling (R² in the diagram) typically projects into a hydrophobic pocket of the ATP-binding site. Modifying this group allows for optimization of potency and selectivity.
-
The C6-amino group can be further functionalized, or a new amino group can be introduced at C5 via Buchwald-Hartwig amination (R¹ in the diagram). This vector often points towards the solvent-exposed region, providing a handle to modulate physicochemical properties like solubility and metabolic stability.
-
Derivatives of related aminopyrimidine scaffolds have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptor (FGFR) and B-Raf, highlighting the therapeutic potential of this compound class in treating cancers like hepatocellular carcinoma.[16][17]
Key Experimental Protocols
The following protocols are representative methodologies. Researchers should always perform appropriate safety assessments and optimize conditions for their specific substrates.
Protocol 1: Synthesis of this compound
This procedure is adapted from the general method for brominating aminopyrimidines.[5]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-aminopyrimidin-4(3H)-one (1.0 eq).
-
Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 10 mL per gram).
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into an equal volume of ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2x) and then with a small amount of cold diethyl ether.
-
Purification: Dry the solid under vacuum to yield the title compound. Recrystallization from water or aqueous ethanol can be performed for higher purity if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard method for arylating bromopyrimidines.[9]
-
Setup: In a microwave vial or Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %) or a pre-catalyst system like XPhosPdG2 (2.5 mol %) with additional XPhos ligand (5 mol %).[9]
-
Solvent Addition: Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C (or use microwave irradiation, e.g., 120 °C for 30-60 minutes) until the starting material is consumed (monitor by LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired C5-aryl derivative.
Conclusion
This compound is more than just a chemical intermediate; it is a powerful platform for innovation in drug discovery. Its straightforward synthesis and versatile reactivity, particularly in robust cross-coupling reactions, allow for the systematic and efficient exploration of chemical space. For scientists engaged in the design of targeted therapeutics, especially kinase inhibitors, this scaffold offers a reliable and empirically validated foundation upon which to build next-generation medicines.
References
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Singh, K., Singh, K., & Balzarini, J. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-1H-pyrimidin-4-one. Retrieved from [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]
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NIH. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
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PubMed. (n.d.). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. Retrieved from [Link]
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NIH. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Retrieved from [Link]
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ResearchGate. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
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SIELC Technologies. (2018). 6-Amino-5-bromouracil. Retrieved from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
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MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
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CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). The discovery of potent and selective 4-aminothienopyridines as B-Raf kinase inhibitors. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 6-Amino-5-bromopyrimidin-4(3H)-one
This guide provides comprehensive safety protocols and in-depth hazard analysis for 6-Amino-5-bromopyrimidin-4(3H)-one (CAS No. 6312-71-6), a key intermediate in pharmaceutical and chemical research.[1][2] This document is intended for laboratory personnel, researchers, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data sheets and chemical literature to ensure a high standard of safety and operational excellence.
Compound Profile and Significance
This compound is a halogenated pyrimidine derivative.[1][3] Such compounds are pivotal building blocks in medicinal chemistry, often serving as precursors for the synthesis of complex heterocyclic molecules with potential therapeutic applications.[1] The presence of the bromine atom and the pyrimidine core imparts specific reactivity, which, while synthetically useful, also necessitates a thorough understanding of its potential hazards.
Chemical and Physical Properties
A foundational aspect of safe handling is understanding the compound's physical characteristics. This data informs storage conditions, potential for airborne exposure, and appropriate emergency response.
| Property | Value | Source |
| CAS Number | 6312-71-6 | [1][2][4] |
| Molecular Formula | C₄H₄BrN₃O | [2][4] |
| Molecular Weight | 190.00 g/mol | [2][4] |
| Appearance | Light yellow amorphous powder | [5] |
| Melting Point | 268°C (decomposes) | [4][6] |
| Boiling Point | 220.4°C at 760 mmHg | [4] |
| Density | 2.25 g/cm³ | [4][6] |
| Solubility | Soluble in formic acid.[5][7] Limited data on solubility in common lab solvents. | |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [6] |
Hazard Identification and Risk Assessment
GHS Classification and Hazard Statements
Based on analogous compounds and available SDS, the primary hazards are categorized as follows:
-
Acute Toxicity (Oral, Dermal, Inhalation): While specific LD50 values are not provided, related brominated aminopyrimidines are classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[8][9][10] Therefore, it is prudent to treat this compound with the same level of caution.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[9][11]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8][9][11]
Causality of Hazards
The hazards associated with this compound can be attributed to its chemical structure. The pyrimidine ring system and the presence of a bromine atom can lead to reactivity with biological macromolecules. Upon inhalation, the fine powder can cause mechanical irritation to the respiratory tract. Skin and eye contact can lead to local irritation.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[3] A certified chemical fume hood is required for any procedures that may generate dust or aerosols.
-
Containment: For weighing and transferring, a powder containment hood or a glove box is recommended to prevent the generation of airborne dust.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are required.[3]
-
Skin Protection: Chemical-resistant gloves (nitrile or neoprene) should be worn.[3] A lab coat or chemical-resistant apron is also necessary. For larger quantities or in case of a spill, impervious clothing may be required.[3]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or for emergency situations, a full-face respirator with an appropriate particulate filter is recommended.[3]
Caption: PPE protocol for handling this compound.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
The recommended storage temperature is between 2-8°C.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[11]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture to prevent reuse and dispose of in a sanitary landfill.[3]
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. | [3][11] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][11] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][12] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.[3] Avoid dust formation.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]
-
Containment and Cleaning: Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.[11] Avoid raising dust.
Caption: Workflow for responding to a spill of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: The specific hazards arising from the chemical are not fully detailed in the available literature, but combustion may produce toxic fumes.[12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][11]
Conclusion
While this compound is a valuable research chemical, it presents hazards that require careful management. The lack of comprehensive toxicological data necessitates a conservative approach to handling, emphasizing the use of engineering controls and appropriate personal protective equipment. By adhering to the guidelines outlined in this document, researchers can work safely with this compound and minimize the risk of exposure.
References
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6-Amino-5-bromopyridine-3-carbonitrile. PubChem. (n.d.). Retrieved from [Link]
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1-Amino-5-bromouracil. PubChem. (n.d.). Retrieved from [Link]
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- 12. file.bldpharm.com [file.bldpharm.com]
6-Amino-5-bromopyrimidin-4(3H)-one solubility in common lab solvents
An In-Depth Technical Guide to the Solubility of 6-Amino-5-bromopyrimidin-4(3H)-one in Common Laboratory Solvents
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of bioactive molecules. A thorough understanding of its solubility profile in various laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the known physicochemical properties of this compound, a theoretical assessment of its expected solubility, and detailed, field-proven protocols for experimentally determining its solubility. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to handling this compound.
While specific, publicly available solubility data for this compound is limited, this guide empowers the researcher to generate reliable data through established methodologies.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physical and chemical characteristics. The following table summarizes the key known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₄BrN₃O | [1] |
| Molecular Weight | 190.00 g/mol | [1] |
| Melting Point | 268°C (decomposes, in water) | [2], [3] |
| Density | 2.25 g/cm³ (predicted) | [2], [3] |
| XLogP3 | 0.69580 (calculated) | [2] |
| Appearance | Likely a solid at room temperature | Inferred from high melting point |
| CAS Number | 6312-71-6 | [2] |
Expert Interpretation:
The high melting point suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding (enabled by the amino and amide-like functionalities) and dipole-dipole interactions. The positive XLogP3 value, while still relatively low, indicates a slight preference for a more lipophilic environment over a purely aqueous one, suggesting that solubility in water may be limited but potentially enhanced in polar organic solvents.
Theoretical Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in different classes of solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule possesses both hydrogen bond donors (-NH₂) and acceptors (C=O, ring nitrogens), which should facilitate interaction with protic solvents. However, the overall molecule has a rigid, heterocyclic core which may limit extensive solvation. Solubility in water is expected to be low to moderate. A related compound, 6-Amino-5-bromopyrimidin-2(1H)-one, can be recrystallized from water or 50% aqueous ethanol, suggesting some aqueous solubility that decreases with lower polarity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent at solvating polar molecules. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at disrupting hydrogen bonding networks and are likely to be good solvents for this compound. Acetonitrile may be a less effective solvent due to its lower polarity compared to DMSO and DMF.
-
Nonpolar Solvents (e.g., Hexanes, Toluene, Dichloromethane): Given the polar nature of the functional groups on the pyrimidinone ring, solubility in nonpolar solvents is expected to be very low.
Experimental Determination of Solubility
Due to the lack of published data, experimental determination is crucial. The following protocols are provided to guide the researcher in obtaining both qualitative and quantitative solubility data.
Safety and Handling Precautions
Before beginning any experimental work, it is essential to consult the Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust.[4]
-
Spill Response: In case of a spill, prevent further leakage if safe to do so and collect the material for proper disposal. Avoid dust formation.[4]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4]
Qualitative Solubility Assessment
This rapid screening method provides a general overview of solubility in a range of solvents.
Methodology:
-
Preparation: Add approximately 1-2 mg of this compound to a small, clean, and dry test tube or vial.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL increments) while vortexing or agitating the sample.
-
Observation: Visually inspect the solution for the dissolution of the solid after each addition, up to a total volume of 1 mL.
-
Classification: Classify the solubility based on visual observation:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves, but a solid phase remains.
-
Insoluble: No apparent dissolution of the solid.
-
Recommended Solvents for Screening:
-
Water
-
Methanol
-
Ethanol
-
Acetone
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Toluene
-
Hexanes
Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[5] This value represents the maximum concentration of a compound that can dissolve in a solvent at equilibrium and is crucial for formulation and biopharmaceutical studies.
Experimental Workflow Diagram:
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Amino-5-bromopyrimidin-4(3H)-one
This guide provides a comprehensive technical overview of the spectroscopic data for 6-amino-5-bromopyrimidin-4(3H)-one (CAS No: 6312-71-6).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established spectroscopic principles to offer a robust framework for the structural elucidation of this important heterocyclic compound. While publicly available, peer-reviewed spectral data for this specific molecule is limited, this guide leverages data from analogous structures and foundational spectroscopic theory to predict and interpret its NMR, IR, and MS data.
Introduction to this compound
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] The substituents on this particular molecule—an amine, a bromine atom, and a carbonyl group—provide multiple points for further chemical modification, making it a valuable intermediate in synthetic chemistry.[1] Accurate structural confirmation is paramount, and a combination of spectroscopic techniques is the gold standard for this purpose.[6] This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.
Molecular Structure
The structural features of this compound are key to understanding its spectroscopic signature. The molecule possesses a pyrimidine ring, which can exist in tautomeric forms. The 4(3H)-one form is specified, indicating a ketone at position 4 and a proton on the nitrogen at position 3.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6] For this compound, both ¹H and ¹³C NMR will provide critical structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine ring and the amino and amide groups. The exact chemical shifts can be influenced by the solvent used. A common solvent for this type of compound is DMSO-d₆.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-2 | ~7.5 - 8.5 | Singlet | 1H | C2-H | This proton is on an sp² carbon adjacent to two nitrogen atoms, leading to a downfield shift. |
| -NH₂ | ~6.5 - 7.5 | Broad Singlet | 2H | C6-NH₂ | Amine protons are typically broad and their chemical shift is variable, depending on concentration and solvent. |
| -NH | ~10.0 - 12.0 | Broad Singlet | 1H | N3-H | The amide proton is expected to be significantly downfield due to deshielding from the adjacent carbonyl group and its involvement in hydrogen bonding. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C4 | ~160 - 170 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| C6 | ~150 - 160 | C-NH₂ | This carbon is attached to two nitrogen atoms, resulting in a downfield shift. |
| C2 | ~145 - 155 | N-C-N | This carbon is situated between two nitrogen atoms within the aromatic-like ring. |
| C5 | ~90 - 100 | C-Br | The carbon attached to the bromine atom is expected to be in this region. The heavy atom effect of bromine causes a shift to a lower ppm value than might otherwise be expected for an aromatic carbon. |
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures reproducibility of NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.[6]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.[6]
-
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as the zg30.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30. An adequate number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by probing their vibrational frequencies.[6]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450 - 3300 | Medium-Strong | N-H Stretch (asymmetric & symmetric) | Amino (-NH₂) |
| 3200 - 3100 | Medium, Broad | N-H Stretch | Amide (-NH-) |
| 1700 - 1650 | Strong | C=O Stretch | Ketone |
| 1640 - 1580 | Medium-Strong | N-H Bend | Amino (-NH₂) |
| 1600 - 1450 | Medium | C=C and C=N Stretch | Pyrimidine Ring |
| 650 - 550 | Medium | C-Br Stretch | Bromoalkene |
The presence of strong bands for the N-H and C=O stretches would be key indicators of the compound's structure. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals unique to the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (~1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, which confirms the molecular weight. The fragmentation pattern can provide additional structural information.[6] The molecular formula of this compound is C₄H₄BrN₃O, with a monoisotopic mass of approximately 188.95 Da.[2][3]
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this peak will appear as a doublet with a characteristic ~1:1 intensity ratio. The two peaks will correspond to the isotopes ⁷⁹Br and ⁸¹Br.
-
m/z ≈ 189 (containing ⁷⁹Br)
-
m/z ≈ 191 (containing ⁸¹Br)
-
-
Key Fragmentation Patterns:
-
Loss of CO (M - 28): A fragment corresponding to the loss of carbon monoxide from the pyrimidinone ring is plausible.
-
Loss of Br (M - 79/81): Cleavage of the C-Br bond would result in a fragment at m/z ≈ 110.
-
Experimental Protocol: Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[7]
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow) to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode. For this compound, positive mode is likely to show the protonated molecule [M+H]⁺.
-
The expected [M+H]⁺ peaks would be at m/z ≈ 190 and 192, again showing the characteristic bromine isotope pattern.
-
-
High-Resolution MS (HRMS): For unambiguous elemental composition, HRMS can be employed to determine the exact mass to within a few parts per million (ppm).[8]
Caption: General workflow for spectroscopic analysis.
Summary of Predicted Spectroscopic Data
| Technique | Key Predicted Features |
| ¹H NMR | Signals for C2-H (~7.5-8.5 ppm), -NH₂ (~6.5-7.5 ppm, broad), and N3-H (~10.0-12.0 ppm, broad). |
| ¹³C NMR | Four distinct carbon signals corresponding to C=O, C-NH₂, N-C-N, and C-Br. |
| IR | Characteristic stretches for N-H (amine and amide), C=O (ketone), and C-Br bonds. |
| MS | A molecular ion peak doublet (~1:1 ratio) at m/z ≈ 189/191 (EI) or 190/192 ([M+H]⁺, ESI) due to bromine isotopes. |
Conclusion
The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. This guide outlines the predicted ¹H NMR, ¹³C NMR, IR, and MS data based on the known structure and principles of spectroscopy. These predictions, along with the detailed experimental protocols, provide a solid foundation for researchers to acquire and interpret the necessary data to verify the identity and purity of this valuable synthetic intermediate.
References
- Benchchem. (n.d.). Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide.
- Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals.
-
Iqbal, S., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(10), 2699. Retrieved from [Link]
- SynHet. (n.d.). This compound.
- ChemicalBook. (2022). This compound | 6312-71-6.
- ECHEMI. (n.d.). This compound | 6312-71-6.
- Benchchem. (n.d.). 1H NMR and mass spectrometry data of 2-Amino-5-bromo-4-methylpyridine.
-
Griffiths, J. R., & Powers, M. F. (2011). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. Journal of visualized experiments : JoVE, (50), 2524. Retrieved from [Link]
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- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Amino-5-bromopyrimidin-4(3H)-one: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Amino-5-bromopyrimidin-4(3H)-one, a pivotal heterocyclic compound in medicinal chemistry. From its foundational synthesis to its role as a versatile building block for novel therapeutics, this document offers in-depth insights into its chemical properties, historical context, and practical applications.
Core Chemical Identity and Properties
This compound, also known by its IUPAC name 4-Amino-5-bromo-1H-pyrimidin-6-one, is a substituted pyrimidine with the chemical formula C₄H₄BrN₃O.[1][2] Its structure features a pyrimidinone core with an amino group at position 6 and a bromine atom at position 5. This arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 6312-71-6 | [1][2] |
| Molecular Weight | 190.00 g/mol | [2] |
| Appearance | Solid | - |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | [3] |
Historical Perspective and Synthesis
While a singular, seminal publication detailing the absolute first synthesis of this compound is not readily apparent in contemporary databases, its chemical lineage is rooted in the extensive exploration of pyrimidine chemistry. The synthesis of related brominated pyrimidines and their precursors has been a subject of study for decades, driven by the quest for biologically active molecules.
A common and logical synthetic approach involves the bromination of a pre-existing 6-aminopyrimidin-4(3H)-one core. The presence of the activating amino group directs electrophilic substitution, and various brominating agents can be employed.
A general representation of this synthetic strategy is outlined below:
Caption: General synthetic pathway to this compound.
Modern synthetic methodologies often focus on achieving high regioselectivity, especially when dealing with multifunctionalized pyrimidine rings.
Experimental Protocols
Synthesis of 2-Amino-5-bromo-6-substituted-pyrimidin-4(3H)-ones (A Related Class)
While a specific protocol for the parent compound is not detailed in the provided literature, a highly relevant and illustrative procedure for the synthesis of its C6-substituted derivatives is available. This multi-step process highlights key chemical transformations applicable to pyrimidine chemistry.[4]
Step 1: Synthesis of the Precursor, 2-Amino-6-methyl-4(3H)-pyrimidinone
This initial step involves the condensation of a β-ketoester with guanidine carbonate.[4]
-
Reactants: Ethylacetoacetate and guanidine carbonate.
-
Solvent: Ethanol-toluene mixture.
-
Procedure: The reactants are condensed to yield 2-amino-6-methyl-4(3H)-pyrimidinone.[4]
Step 2: Protection of the Amino Group
To control reactivity in subsequent steps, the amino group is protected.[4]
-
Reactant: 2-Amino-6-methyl-4(3H)-pyrimidinone.
-
Protecting Agent: tert-butyloxycarbonyl (Boc) group.
-
Base: Triethylamine (Et₃N).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: The reaction is carried out at 40°C to yield the Boc-protected pyrimidinone.[4]
Step 3: Regioselective Lithiation and Alkylation
This step introduces substituents at the C6 position.[4]
-
Reactant: Boc-protected 2-amino-6-methyl-4(3H)-pyrimidinone.
-
Reagent: n-Butyllithium (n-BuLi) in anhydrous THF at 0°C under a dry nitrogen atmosphere to generate an anion intermediate.[4]
-
Electrophiles: Various alkyl halides (e.g., ethyl bromide, n-propyl bromide).
-
Procedure: The in situ generated anion is treated with an appropriate electrophile to achieve substitution at the C6 position.[4]
Step 4: Deprotection and Bromination
The final steps involve removing the protecting group and introducing the bromine atom. While the provided source focuses on the synthesis of the C6-substituted analogs, a subsequent bromination step, likely using a reagent like N-bromosuccinimide (NBS), would yield the final 2-amino-5-bromo-6-substituted-pyrimidin-4(3H)-one.
Caption: Workflow for the synthesis of C6-substituted derivatives.
Characterization and Analytical Data
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the proton and carbon framework of the molecule. For instance, in related 2-amino-6-alkylpyrimidin-4(3H)-ones, characteristic signals for the pyrimidine ring protons and carbons, as well as the alkyl substituents, are observed.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. For example, in 2-amino-6-butylpyrimidin-4(3H)-one, characteristic vibrational frequencies for N-H, C=O, and C=N bonds are observed.[4]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its isotopic distribution, which is particularly useful for brominated compounds due to the characteristic M+ and M+2 peaks of the bromine isotopes.[4]
| Analytical Technique | Expected Observations for this compound and its derivatives |
| ¹H NMR | Signals corresponding to the pyrimidine ring proton and exchangeable amine and amide protons. |
| ¹³C NMR | Resonances for the carbonyl carbon and other carbons of the pyrimidine ring. |
| IR Spectroscopy | Absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C=N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for a monobrominated compound. |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable scaffold in medicinal chemistry, primarily serving as a versatile intermediate for the synthesis of more complex molecules with a range of biological activities.[1] The pyrimidine core is a common feature in many biologically active compounds, and the presence of the amino and bromo groups provides handles for further chemical modifications.
Antiviral Agents
Derivatives of 2-amino-5-bromo-4(3H)-pyrimidinone have been synthesized and evaluated for their antiviral activity.[4] Some of these compounds have shown activity against various virus strains, although sometimes at concentrations close to their toxicity threshold.[4] The mechanism of action for some of these pyrimidinone derivatives is believed to be through the induction of interferons, which play a crucial role in the innate immune response to viral infections.[4]
Anticancer Agents
The aminopyrimidine scaffold is a key component of many kinase inhibitors used in cancer therapy. While direct evidence for the use of this compound in this context is not explicitly detailed in the provided search results, the structural motif is highly relevant. For example, novel aminopyrimidine-2,4-diones have been designed as dual-target inhibitors of BRD4 and PLK1, two important targets in oncology.[5] The general strategy involves using the aminopyrimidine core as a central scaffold to which other functional groups are attached to achieve specific interactions with the target proteins.
Caption: The central role of the this compound scaffold in the development of bioactive compounds.
Conclusion and Future Outlook
This compound stands as a significant building block in the field of medicinal chemistry. Its straightforward, albeit historically nuanced, synthesis and the versatile reactivity of its functional groups have enabled the exploration of a wide chemical space, leading to the discovery of compounds with promising antiviral and anticancer properties. The continued investigation of derivatives based on this scaffold holds potential for the development of novel therapeutics with improved efficacy and selectivity. Future research will likely focus on elucidating the precise mechanisms of action of these compounds and optimizing their pharmacological profiles for clinical applications.
References
For further reading and verification, please refer to the following sources:
- Goldman, D., & Kalman, T. I. (1983). Formation of 5- and 6-Aminocytosine Nucleosides and Nucleotides from the Corresponding 5-Bromocytosine Derivatives: Synthesis and Reaction Mechanism. Nucleosides, Nucleotides and Nucleic Acids, 2(2), 175-187.
- Singh, K., Singh, K., & Balzarini, J. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 21(13), 4049-4052.
- Demeunynck, M., & Constant, J. F. (2004). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, 47(1), 173-176.
- Sato, S., & Fujita, M. (2007). Supporting Information for "Self-assembly of Pd(II)-linked coordination cages from a flexible tripodal ligand". Wiley-VCH.
- A new and efficient synthesis of 6-aminoquinoline.
- A simple one-pot reaction for the synthesis of 4-bromopyrimidines and condensed 4-bromopyrimidines. HETEROCYCLES, Vol. 51, No. 11, 1999.
- Al-Ostath, A., El-Sabbagh, O. I., & Al-Qurashi, A. A. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6529.
- Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini Reviews in Medicinal Chemistry, 19(10), 851-864.
Sources
- 1. This compound [synhet.com]
- 2. This compound | 6312-71-6 [chemicalbook.com]
- 3. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]
- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Framework for Evaluating 6-Amino-5-bromopyrimidin-4(3H)-one in Kinase Assays
Disclaimer: This document provides a detailed theoretical framework and generalized protocols for investigating the potential of 6-Amino-5-bromopyrimidin-4(3H)-one as a kinase inhibitor. As of the date of publication, there is a lack of specific published data or established protocols for the use of this particular compound in kinase assays. The methodologies described herein are based on established principles of kinase assay development and the known activities of structurally related pyrimidine compounds. All proposed experiments would require empirical optimization by the end-user.
Introduction: The Pyrimidine Scaffold and Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets for drug discovery, particularly in oncology.[1][2][3] The pyrimidine ring is a well-established scaffold in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP, the universal phosphate donor for kinase reactions.[4][5] This structural mimicry allows many pyrimidine derivatives to act as competitive inhibitors, binding to the ATP pocket of kinases and preventing the phosphorylation of their substrates.[4][6]
This compound is a substituted pyrimidine with the following chemical properties:
| Property | Value | Reference |
| Molecular Formula | C₄H₄BrN₃O | [7][8] |
| Molecular Weight | 190.00 g/mol | [7] |
| Melting Point | 268°C (water) | [8][9] |
| Storage | Inert gas at 2-8°C | [9] |
While this compound's direct biological activity on kinases is not documented, its structural features merit investigation. The bromine atom at the 5-position could potentially form halogen bonds with the kinase active site, a strategy employed in the design of some potent kinase inhibitors. This document outlines a systematic approach to characterize the potential kinase inhibitory activity of this compound.
A Tiered Approach to Kinase Inhibitor Profiling
A logical and resource-efficient strategy for evaluating a novel compound like this compound involves a tiered screening cascade. This approach begins with broad, high-throughput biochemical assays and progresses to more complex, physiologically relevant cellular models for promising candidates.
Caption: A tiered workflow for kinase inhibitor profiling.
Tier 1: Initial Biochemical Profiling
The primary goal of this tier is to determine if this compound has any inhibitory activity against a diverse panel of protein kinases and to quantify the potency of any observed interactions.
Compound Preparation and Quality Control
Before commencing any biological assays, it is crucial to ensure the purity and solubility of the test compound.
-
Purity Assessment: Confirm the identity and purity of this compound using techniques such as NMR and LC-MS.
-
Solubility Determination: Assess the solubility in a relevant assay buffer, typically with a low percentage of DMSO. Poor solubility can lead to false-positive results.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol: Broad Panel Kinase Screen (Luminescence-Based)
This protocol describes a generalized method for an initial screen using a luminescence-based assay that quantifies ATP consumption, such as the ADP-Glo™ Kinase Assay (Promega).[2]
Principle: Kinase activity depletes ATP, which is converted to ADP. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP. This newly synthesized ATP is then used by a luciferase to produce light, which is proportional to the initial kinase activity. An inhibitor will result in less ADP production and thus a lower luminescent signal.
Materials:
-
This compound
-
Kinase panel of interest (recombinant enzymes)
-
Respective kinase-specific peptide substrates
-
Kinase buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in kinase buffer with a constant percentage of DMSO. Add 5 µL of the diluted compound to the assay plate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Kinase Addition: Add 5 µL of the respective kinase solution to each well. Incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of a solution containing the peptide substrate and ATP (at or near the Kₘ for each kinase) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1-2 hours. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 40 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percent inhibition for each kinase at the tested concentration relative to the DMSO control.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
"Hits" are typically defined as kinases showing >50% inhibition at a screening concentration of 1-10 µM.
IC₅₀ Determination
For any identified "hits," a dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC₅₀). This involves a similar protocol to the initial screen but with a wider range of compound concentrations (e.g., 10-point, 3-fold serial dilution). The resulting data are then fitted to a four-parameter logistic model to calculate the IC₅₀ value.
Tier 2: Mechanism of Action Studies
Once a reproducible inhibitory activity against a specific kinase is confirmed, the next step is to elucidate the mechanism of inhibition. For a pyrimidine-based compound, the most likely mechanism is competition with ATP.
Caption: Workflow for an ATP competition assay.
Protocol: ATP Competition Assay
Principle: If this compound is an ATP-competitive inhibitor, its apparent IC₅₀ will increase as the concentration of ATP in the assay increases.
Procedure:
-
Follow the general kinase assay protocol as described in Section 3.2.
-
Set up multiple parallel experiments. In each experiment, the concentration of ATP used to initiate the kinase reaction is varied (e.g., from 0.1x Kₘ to 10x Kₘ).
-
For each ATP concentration, generate a full dose-response curve for this compound to determine the IC₅₀ value.
Data Analysis:
-
Plot the IC₅₀ values as a function of the ATP concentration. A linear increase in IC₅₀ with increasing ATP concentration is indicative of ATP-competitive inhibition.
-
For a more detailed analysis, kinetic data can be plotted using a Lineweaver-Burk plot, which can distinguish between competitive, non-competitive, and uncompetitive inhibition.
Tier 3: Cellular Activity Assessment
A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, efflux, or off-target effects.[10][11] Therefore, it is essential to validate the activity in a relevant cellular model.
Protocol: Cellular Target Engagement (NanoBRET™ Assay)
Principle: The NanoBRET™ Target Engagement (Promega) assay measures the binding of a compound to a target kinase in living cells.[11][12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that binds to the same kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Materials:
-
A cell line (e.g., HEK293) engineered to express the target kinase fused to NanoLuc® luciferase.
-
NanoBRET™ tracer specific for the kinase of interest.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the NanoLuc®-kinase expressing cells into the assay plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Incubation: Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the filtered luminescence signals (donor and acceptor emissions) on a plate reader.
Data Analysis:
Calculate the BRET ratio and plot the dose-response curve to determine the cellular IC₅₀, which reflects the compound's ability to engage its target in a physiological context.
Protocol: Phospho-Substrate Western Blot
Principle: This assay provides direct evidence of target inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase.
Procedure:
-
Cell Treatment: Treat a relevant cell line (one that expresses the target kinase and its substrate) with increasing concentrations of this compound for a defined period.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate.
-
Detection: Use secondary antibodies conjugated to HRP or a fluorescent dye to visualize the bands.
Data Analysis:
Quantify the band intensities. A dose-dependent decrease in the ratio of the phospho-substrate to the total substrate confirms that the compound is inhibiting the kinase's activity within the cell.
Conclusion
While this compound is not yet a characterized kinase inhibitor, its pyrimidine core structure suggests that it is a candidate worthy of investigation. The tiered experimental framework presented in this application note provides a comprehensive and scientifically rigorous path for its evaluation. By progressing from broad biochemical screens to detailed mechanistic and cellular assays, researchers can systematically determine if this compound has the potential to be a novel probe or a starting point for the development of new kinase-targeted therapeutics.
References
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161748. Available at: [Link]
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Reaction Biology. Cell-Based In Vitro Kinase Assay Services. Available at: [Link]
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Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1579-1582. Available at: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
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Reaction Biology. Complete kinase assay list. Available at: [Link]
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PubChem. Kinase inhibitor-1 | C19H18BrClN6O | CID 51037658. Available at: [Link]
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Reaction Biology. Target-Specific Assays. Available at: [Link]
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Zhang, C., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114285. Available at: [Link]
- Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795.
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Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2138. Available at: [Link]
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Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
- Peng, S. B., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry, 58(21), 8523-8531.
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BMG LABTECH. (2020). Kinase assays. Available at: [Link]
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O'Callaghan, C., & Williams, H. D. (2018). CDK4/6 Inhibitors: The Mechanism of Action May Not Be as Simple as Once Thought. Cancer Cell, 33(5), 799-801. Available at: [Link]
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ResearchGate. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Available at: [Link]
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- Kumar, A., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 19(10), 851-864.
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ResearchGate. The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. Available at: [Link]
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Application Notes & Protocols: 6-Amino-5-bromopyrimidin-4(3H)-one as a Strategic Intermediate in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 6-Amino-5-bromopyrimidin-4(3H)-one Scaffold
This compound (CAS No: 6312-71-6) is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of targeted therapeutics.[1][2] Its structure is a derivative of cytosine, a nucleobase, but is distinguished by two key reactive sites: an amino group and a bromine atom strategically positioned on the pyrimidine ring. This unique arrangement offers synthetic chemists orthogonal handles for sequential, site-selective modifications.
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in molecules designed to interact with biological targets such as protein kinases.[3][4] The bromine atom at the C5 position serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents through C-C and C-N bond formation. This versatility makes it an invaluable precursor in the development of inhibitors for critical oncology targets like Spleen Tyrosine Kinase (Syk) and Fibroblast Growth Factor Receptor 4 (FGFR4).[4][5]
This guide will focus on the two most powerful applications of this intermediate: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Building Molecular Complexity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[6] For this compound, this reaction provides a direct and efficient pathway to introduce a wide array of substituents at the C5 position, which is critical for modulating the pharmacological activity of the resulting compounds.[7]
Causality and Mechanistic Insight
The reaction proceeds via a well-understood catalytic cycle involving a palladium(0) species.[8] The choice of catalyst, base, and solvent is paramount for achieving high yields and preventing side reactions.
-
Oxidative Addition : The cycle begins with the oxidative addition of the C-Br bond of the pyrimidinone to the active Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-determining step.[9]
-
Transmetalation : A base is required to activate the organoboron species (e.g., a boronic acid), forming a more nucleophilic boronate complex.[10] This complex then undergoes transmetalation with the Pd(II) intermediate, transferring the organic group from boron to palladium.
-
Reductive Elimination : The final step is the reductive elimination of the desired coupled product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.[11]
The diagram below illustrates the general workflow for a typical Suzuki-Miyaura coupling experiment.
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling various aryl and heteroaryl boronic acids to the this compound core.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 equivalents)[7]
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-substituted product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Provides a stable and active Pd(0) source.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for activating the boronic acid for transmetalation.[6][7] |
| Solvent | Dioxane/H₂O, Toluene, THF | Biphasic systems often accelerate the reaction and aid in dissolving the base.[6] |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome the activation barrier for oxidative addition. |
Palladium-Catalyzed Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[12] This reaction allows for the coupling of the C5-bromo position of our intermediate with a vast range of primary and secondary amines, providing access to diverse 5-aminopyrimidine derivatives. These derivatives are key components in the design of kinase inhibitors, where the amino substituent often forms critical hydrogen bonds within the ATP-binding site of the target enzyme.[13][14]
Causality and Mechanistic Insight
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling but has distinct requirements, particularly concerning the ligand and base.[15]
-
Oxidative Addition : A Pd(0) complex, stabilized by a bulky, electron-rich phosphine ligand, adds to the C-Br bond. The choice of ligand is critical for both stabilizing the catalyst and promoting the subsequent steps.[16]
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amide complex.[11]
-
Reductive Elimination : This final step forms the C-N bond and releases the desired product, regenerating the Pd(0) catalyst. This step is often accelerated by the sterically demanding phosphine ligands.[12]
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a reliable method for C-N cross-coupling, adaptable for various amines. The choice of ligand is crucial and may require screening for optimal results.[15]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (0.04 - 0.08 equivalents)[15][16]
-
Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu) (1.4 equivalents)[16]
-
Toluene or Dioxane (anhydrous)
Procedure:
-
Catalyst Pre-formation (optional but recommended) : In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) to a dry Schlenk flask. Add anhydrous toluene and stir for 10 minutes at room temperature.
-
To this catalyst mixture, add this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Seal the flask and heat the mixture to 80-110 °C.
-
Monitor the reaction by LC-MS. Reactions are typically complete within 2-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography to obtain the 5-amino-substituted pyrimidinone.
| Parameter | Recommended Condition | Rationale |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and reliable sources of palladium for in-situ generation of the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphines accelerate reductive elimination and prevent catalyst decomposition.[12][15] |
| Base | NaOt-Bu, KOt-Bu, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst. |
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The true power of this compound lies in its application as a launchpad for constructing complex, biologically active molecules. The pyrimidine scaffold is a key feature in numerous FDA-approved kinase inhibitors. By using the Suzuki and Buchwald-Hartwig reactions sequentially, researchers can rapidly build libraries of compounds for screening.
For example, a common synthetic strategy involves:
-
C-C Coupling First : A Suzuki-Miyaura reaction at the C5 position to install a key aryl or heteroaryl group that will occupy a hydrophobic pocket in the target kinase.
-
Functionalization of the Amino Group : The C6-amino group can be further functionalized if necessary.
-
Final C-N Coupling or Substitution : The remaining reactive sites on the pyrimidine ring can be addressed to complete the synthesis of the final molecule, such as in the synthesis of pyrido[2,3-d]pyrimidine-based inhibitors.[17]
The workflow below conceptualizes the path from the intermediate to a potential kinase inhibitor scaffold.
Caption: Synthetic Strategy for Kinase Inhibitors.
This strategic, modular approach allows for systematic exploration of the structure-activity relationship (SAR), accelerating the journey from a chemical intermediate to a potential drug candidate.[4][5]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined reactivity in robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides chemists with reliable and versatile pathways to synthesize complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this intermediate in their synthetic endeavors, ultimately contributing to the development of next-generation therapeutics.
References
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Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Available at: [Link]
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SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available at: [Link]
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The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. ResearchGate. Available at: [Link]
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Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. PubMed. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
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2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]
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Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. ResearchGate. Available at: [Link]
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- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 6-Amino-5-bromopyrimidin-4(3H)-one in the Pursuit of Novel Kinase Inhibitors
Introduction: Unveiling the Potential of a Privileged Pyrimidine
In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Among the vast family of pyrimidine derivatives, 6-Amino-5-bromopyrimidin-4(3H)-one has emerged as a particularly valuable building block in the design and synthesis of targeted therapeutics.[3][4] Its strategic placement of amino, bromo, and keto functionalities offers a versatile platform for chemical elaboration, enabling the generation of diverse molecular architectures with high potential for interacting with biological targets. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry, with a specific focus on its utility in the development of potent and selective kinase inhibitors.
The aminopyrimidine moiety is a well-established ATP mimetic, capable of forming key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[3] This intrinsic property makes this compound an ideal starting point for the synthesis of kinase inhibitors. The bromine atom at the 5-position serves as a convenient handle for introducing further complexity through various cross-coupling reactions, allowing for the exploration of chemical space and the optimization of inhibitor potency and selectivity. This guide will delve into the practical aspects of utilizing this scaffold, providing detailed protocols for the synthesis of advanced intermediates and the subsequent biological evaluation of the resulting compounds.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer.[5] Consequently, kinase inhibitors have become a major class of therapeutic agents. The 6-aminopyrimidine scaffold has been successfully employed in the development of inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[5][6][7] The general strategy involves the elaboration of the this compound core to generate fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which exhibit enhanced binding affinity and selectivity for the target kinase.[5]
Focus on EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[8] Mutations and overexpression of EGFR are frequently observed in various cancers, leading to uncontrolled cell division. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have proven to be effective cancer therapies.[6] Derivatives of this compound are prime candidates for the development of novel EGFR inhibitors due to their ability to mimic the hinge-binding interactions of ATP.
The structure-activity relationship (SAR) of pyrimidine-based EGFR inhibitors highlights several key features for potent inhibition:
-
The Aminopyrimidine Core: Essential for hydrogen bonding with the hinge region of the kinase domain.[9]
-
Substituents at the 5-position: The bromo-substituent on the starting material can be replaced with various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions to occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency.[5]
-
Fusion of a Second Ring: Cyclization of substituents at the 5- and 6-positions can lead to the formation of more rigid, fused systems like pyrido[2,3-d]pyrimidines, which often exhibit improved inhibitory activity and selectivity.[5]
Experimental Protocols
The following protocols provide a representative workflow for the synthesis and biological evaluation of a kinase inhibitor derived from this compound.
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Intermediate
This protocol describes a general method for the construction of a key pyrido[2,3-d]pyrimidine intermediate from this compound. This intermediate can then be further functionalized to generate a library of potential kinase inhibitors.
Rationale: This multi-step synthesis first introduces a side chain at the 5-position via a Sonogashira coupling, a reliable method for forming carbon-carbon bonds. The subsequent cyclization is a crucial step to create the rigid, fused ring system that often enhances kinase binding affinity.
Materials:
-
This compound
-
A terminal alkyne (e.g., propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF or THF)
-
A suitable acid or base for cyclization (e.g., sodium ethoxide)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Sonogashira Coupling:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add the terminal alkyne (1.2 equivalents), triethylamine (3 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 5-alkynyl-6-aminopyrimidin-4(3H)-one derivative.
-
-
Cyclization to Pyrido[2,3-d]pyrimidine:
-
Dissolve the purified 5-alkynyl-6-aminopyrimidin-4(3H)-one derivative in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., sodium ethoxide) to promote intramolecular cyclization.
-
Reflux the reaction mixture for several hours, monitoring the formation of the product by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Collect the precipitated product by filtration, wash with a cold solvent, and dry under vacuum to yield the pyrido[2,3-d]pyrimidine intermediate.
-
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of synthesized compounds against the EGFR kinase.[10][11]
Rationale: The ADP-Glo™ Kinase Assay is a robust and sensitive method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory potency.
Materials:
-
Recombinant human EGFR kinase
-
Synthesized inhibitor compounds
-
A suitable peptide substrate for EGFR (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
Prepare serial dilutions of the inhibitor in kinase assay buffer.
-
Prepare the EGFR enzyme and substrate in kinase assay buffer at the desired concentrations.
-
-
Kinase Reaction:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add the EGFR enzyme to each well.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: Western Blot Analysis of EGFR Phosphorylation in Cells
This protocol describes how to assess the cellular activity of the synthesized inhibitors by measuring the phosphorylation status of EGFR in a relevant cancer cell line (e.g., A431 or H1975).[2][8][12]
Rationale: A functional kinase inhibitor should not only be active in a biochemical assay but also be able to penetrate the cell membrane and inhibit the target kinase in a cellular context. Western blotting allows for the direct visualization and quantification of the phosphorylation of EGFR and its downstream signaling proteins, providing a measure of the inhibitor's cellular efficacy.
Materials:
-
A suitable cancer cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
Starve the cells in serum-free medium for several hours.
-
Treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with antibodies against total EGFR and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Determine the ratio of phospho-EGFR to total EGFR for each treatment condition to assess the dose-dependent inhibition of EGFR phosphorylation.
-
Data Presentation & Visualization
Quantitative Data Summary
The results from the biological assays should be summarized in a clear and concise manner.
| Compound ID | Structure | EGFR IC₅₀ (nM) [a] | A431 Cell Proliferation IC₅₀ (µM) [b] |
| Lead-01 | [Structure of Lead-01] | 15.2 | 0.85 |
| Analog-A | [Structure of Analog-A] | 5.8 | 0.23 |
| Analog-B | [Structure of Analog-B] | 120.5 | 5.6 |
| Gefitinib | [Structure of Gefitinib] | 25.7 | 0.92 |
[a] Determined by in vitro ADP-Glo™ kinase assay. [b] Determined by MTT assay after 72h treatment.
Visualizations
Caption: Experimental Workflow from Synthesis to Biological Evaluation.
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent ability to mimic ATP, coupled with the synthetic tractability afforded by the bromo substituent, provides a robust platform for the generation of potent and selective therapeutic candidates. The protocols and methodologies outlined in this application note offer a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery programs, particularly in the pursuit of next-generation EGFR inhibitors. The systematic application of the described synthetic strategies and biological evaluation workflows will undoubtedly facilitate the development of new and effective treatments for diseases driven by aberrant kinase signaling.
References
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Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915-3925. [Link]
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Sharma, P., & Singh, P. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893939. [Link]
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Balamurugan, K., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100853. [Link]
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Singh, M., & Singh, J. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9811. [Link]
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Singh, M., & Singh, J. (2022). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). ResearchGate. [Link]
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Lee, S. H., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 86(15), 7597-7604. [Link]
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FineTest. (2025). EGFR Western Blot Protocol. [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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ResearchGate. (n.d.). Diagram of EGFR signaling pathway showing impact of gefitinib and.... [Link]
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ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway[13]. Growth factor binding.... [Link]
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ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... [Link]
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EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
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Zhang, H., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 680514. [Link]
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El-Sayed, N. N. E., et al. (2022). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. RSC Advances, 12(45), 29285-29302. [Link]
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 43, 116262. [Link]
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Al-Otaibi, F. A., et al. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 27(19), 6677. [Link]
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Gfesser, G. A., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2138. [Link]
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Temple, C., Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
-
Lee, C. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Scientific Reports, 12(1), 4589. [Link]
-
Kumar, D., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 19(10), 851-864. [Link]
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- 4. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for High-Throughput Screening of 6-Amino-5-bromopyrimidin-4(3H)-one and its Analogs as Potential Kinase Inhibitors
Introduction: The Promise of the Aminopyrimidine Scaffold in Kinase-Directed Drug Discovery
The relentless pursuit of targeted therapies in modern medicine has identified protein kinases as a critical class of enzymes in cellular signaling and disease progression. Their dysregulation is a hallmark of numerous pathologies, particularly cancer. The aminopyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, forming the core of several clinically successful drugs.[1] This is largely due to its ability to mimic the adenine ring of ATP, the natural substrate for kinases, allowing aminopyrimidine derivatives to competitively bind to the ATP-binding pocket of a wide range of kinases.[1] The versatility of the aminopyrimidine structure allows for substitutions at various positions, enabling medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the inhibitors.
This technical guide provides an in-depth overview of the application of 6-Amino-5-bromopyrimidin-4(3H)-one, a representative of the aminopyrimidine class, in high-throughput screening (HTS) for the discovery of novel kinase inhibitors. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for robust HTS assays, and discuss the interpretation of screening data. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Key Kinase Targets for Aminopyrimidine Inhibitors
The adaptability of the aminopyrimidine scaffold has led to the development of inhibitors targeting a diverse array of kinases implicated in various diseases.[2] Among the numerous kinases, two families, in particular, have shown significant susceptibility to aminopyrimidine-based inhibition:
-
Pim Kinases: This family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) plays a crucial role in cell survival, proliferation, and drug resistance.[3] Overexpression of Pim kinases is associated with various hematological and solid tumors, making them attractive targets for anticancer therapies.[4][5]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are fundamental to cell division.[6][7] Aberrant CDK activity is a common feature of cancer, and inhibitors of CDKs, particularly CDK2, have shown significant therapeutic promise.[4][6][8][9][10][11]
Given the established precedent, this guide will focus on protocols for screening this compound and its derivatives against Pim-1 kinase and CDK2 , as representative and high-impact targets.
High-Throughput Screening Strategies for Kinase Inhibitors
The primary goal of an HTS campaign is to rapidly and efficiently identify "hit" compounds from a large chemical library that modulate the activity of a biological target. For kinase inhibitors, several robust and miniaturizable assay technologies are available. This guide will detail two widely used homogenous (no-wash) assay formats: Fluorescence Polarization (FP) and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) .
Fluorescence Polarization (FP) Competition Assay
Principle: FP is a powerful technique for monitoring molecular interactions in solution.[12][13] The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a "tracer"). When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger molecule, such as a protein kinase, the rotational motion of the tracer is significantly slowed, resulting in a higher degree of polarization. In a competition assay, a test compound that binds to the kinase will displace the fluorescent tracer, leading to a decrease in the measured fluorescence polarization.[13]
Caption: Workflow of a Fluorescence Polarization competition assay for kinase inhibitors.
This protocol is designed for a 384-well microplate format and is optimized for the screening of a compound library against Pim-1 kinase.
Materials and Reagents:
-
Pim-1 Kinase: Recombinant human Pim-1 kinase.
-
Fluorescent Tracer: A high-affinity, fluorescently labeled small molecule inhibitor of Pim-1.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Test Compound: this compound or derivatives, serially diluted in DMSO.
-
Control Inhibitor: A known Pim-1 inhibitor (e.g., Staurosporine) for positive control.
-
Microplates: Low-volume, black, 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Experimental Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and control inhibitor in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.
-
-
Reagent Preparation:
-
Prepare the Pim-1 kinase and fluorescent tracer solutions in assay buffer at 2x the final desired concentration. The optimal concentrations should be determined empirically during assay development but a starting point is typically a tracer concentration at its Kd and a kinase concentration that yields a robust signal window.
-
-
Assay Execution:
-
Add 10 µL of the 2x Pim-1 kinase solution to each well of the compound-plated 384-well plate.
-
Add 10 µL of the 2x fluorescent tracer solution to each well.
-
The final assay volume is 20 µL.
-
Seal the plates and centrifuge briefly to ensure all components are mixed.
-
Incubate the plates at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis and Interpretation:
The inhibitory activity of the test compounds is determined by the decrease in fluorescence polarization. The percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
Where:
-
mP_sample is the millipolarization value of the well with the test compound.
-
mP_high_control is the average millipolarization of the wells with DMSO only (representing 0% inhibition).
-
mP_low_control is the average millipolarization of the wells with the positive control inhibitor (representing 100% inhibition).
Compounds showing significant inhibition (typically >50%) are considered "hits" and are selected for further validation, including dose-response studies to determine their IC₅₀ values.
| Parameter | Recommended Starting Concentration |
| Pim-1 Kinase | 1-10 nM |
| Fluorescent Tracer | 1-5 nM (at or below Kd) |
| ATP | Not required for this assay format |
| Test Compound (Final) | 10 µM (for single-point screening) |
| DMSO (Final) | ≤ 1% |
AlphaScreen® Kinase Assay
Principle: AlphaScreen® is a bead-based, non-radioactive, amplified luminescent proximity assay.[14][15][16][17][18] The technology relies on two types of hydrogel-coated beads: Donor beads and Acceptor beads. When these beads are brought into close proximity (within ~200 nm), a cascade of chemical reactions is initiated upon excitation of the Donor beads at 680 nm. This results in the emission of light from the Acceptor beads at 520-620 nm.[15] For a kinase assay, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads. A phospho-specific antibody, which recognizes the phosphorylated substrate, is captured by Protein A-coated Acceptor beads. Kinase activity leads to the phosphorylation of the substrate, bringing the Donor and Acceptor beads together and generating a signal. Inhibitors of the kinase will prevent substrate phosphorylation, resulting in a decrease in the AlphaScreen® signal.[19][20]
Caption: Workflow of an AlphaScreen® assay for kinase inhibitors.
This protocol is optimized for a 384-well format for screening compounds against CDK2/Cyclin A.
Materials and Reagents:
-
CDK2/Cyclin A: Recombinant human CDK2/Cyclin A complex.
-
Biotinylated Substrate Peptide: A peptide containing a CDK2 phosphorylation motif (e.g., a derivative of Histone H1).[15]
-
Phospho-specific Antibody: An antibody that specifically recognizes the phosphorylated form of the substrate peptide.
-
AlphaScreen® Beads: Streptavidin-coated Donor beads and Protein A-coated Acceptor beads.
-
Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.01% Tween-20.
-
ATP Solution: Adenosine triphosphate prepared in assay buffer.
-
Test Compound: this compound or derivatives, serially diluted in DMSO.
-
Stop Solution: 100 mM EDTA in assay buffer.
-
Microplates: White, 384-well microplates.
-
Plate Reader: An AlphaScreen®-compatible plate reader.
Experimental Procedure:
-
Compound Plating:
-
As described in the FP assay protocol, plate the test compounds and controls into 384-well assay plates.
-
-
Kinase Reaction:
-
Prepare a 2x kinase/substrate/ATP master mix in assay buffer. The final concentrations should be optimized, but typical starting points are provided in the table below.
-
Add 5 µL of the master mix to each well of the compound-plated 384-well plate.
-
The total reaction volume at this stage is 10 µL.
-
Seal the plates and incubate at 30°C for 60 minutes.
-
-
Detection:
-
Prepare a 2x bead mix containing the streptavidin-coated Donor beads and the protein A-coated Acceptor beads with the phospho-specific antibody in the stop solution.
-
Add 10 µL of the bead mix to each well to stop the kinase reaction and initiate the detection process.
-
The final assay volume is 20 µL.
-
Seal the plates with an aluminum foil seal and incubate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition:
-
Read the plates on an AlphaScreen®-compatible plate reader.
-
Data Analysis and Interpretation:
The percentage of inhibition is calculated based on the decrease in the AlphaScreen® signal.
% Inhibition = 100 * (1 - [(Signal_sample - Signal_low_control) / (Signal_high_control - Signal_low_control)])
Where:
-
Signal_sample is the AlphaScreen® signal of the well with the test compound.
-
Signal_high_control is the average signal of the wells with DMSO only (0% inhibition).
-
Signal_low_control is the average signal of the wells without kinase or with a potent inhibitor (100% inhibition).
Hits are identified and prioritized for follow-up studies based on their inhibitory activity and other properties.
| Parameter | Recommended Final Concentration |
| CDK2/Cyclin A | 0.5-5 nM |
| Biotinylated Substrate Peptide | 20-100 nM |
| ATP | 10-50 µM (at or near the Kₘ) |
| Phospho-specific Antibody | 1-5 nM |
| AlphaScreen® Beads | 10 µg/mL each |
| Test Compound | 10 µM (for single-point screening) |
| DMSO | ≤ 1% |
Self-Validating Systems: Ensuring Data Integrity in HTS
A cornerstone of a reliable HTS campaign is the implementation of a self-validating system. This involves a series of checks and controls to ensure the quality and reproducibility of the data.
-
Assay Robustness (Z'-factor): The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay. It is calculated using the means and standard deviations of the high and low controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.
-
Signal-to-Background Ratio (S/B): This ratio compares the signal of the high control to the signal of the low control. A high S/B ratio is desirable as it indicates a large dynamic range for the assay.
-
Compound Interference: It is crucial to identify and flag compounds that interfere with the assay technology itself (e.g., fluorescent compounds in an FP assay, or compounds that quench the AlphaScreen® signal). This can be achieved by running counter-screens in the absence of the kinase.
-
Reproducibility: Key experiments should be repeated to ensure the reproducibility of the results. This includes re-testing of initial hits to confirm their activity.
Conclusion: A Pathway to Novel Kinase Inhibitors
The aminopyrimidine scaffold, as exemplified by this compound, represents a promising starting point for the discovery of novel kinase inhibitors. This application note provides a comprehensive guide to initiating an HTS campaign for this class of compounds, with detailed protocols for two industry-standard assay formats. By leveraging these robust and validated methodologies, researchers can efficiently screen large compound libraries and identify promising lead candidates for the development of next-generation targeted therapies. The key to a successful HTS campaign lies not only in the execution of the protocols but also in the careful design of the screening cascade, including robust data analysis and a thorough hit validation process.
References
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BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Data Sheet - CDK2 Assay Kit. Retrieved from [Link]
- Lee, J. H., et al. (2016). Development and Application of a High-Throughput Fluorescence Polarization Assay to Target Pim Kinases. Journal of Biomolecular Screening, 21(1), 62–69.
-
BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). PIM1 Assay Kit (Discontinued). Retrieved from [Link]
- Liu, X., et al. (2022). Identification of Pim-1 Kinase Inhibitors by Pharmacophore Model, Molecular Docking-based Virtual Screening, and Biological Evaluation. Current Computer-Aided Drug Design, 18(3), 240-246.
- Li, Y., et al. (2014). Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach. Medicinal Chemistry Research, 23(8), 3757-3768.
- Park, H., et al. (2021).
- Unciti-Broceta, A., et al. (2010). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Future Medicinal Chemistry, 2(3), 415-431.
- Dudgeon, D. D., et al. (2015). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Journal of Biomolecular Screening, 20(7), 895-903.
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ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]
- Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Acta Pharmaceutica Sinica B, 9(4), 764-776.
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
- Nishimura, T., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 23(1), 55-63.
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved from [Link]
- Jameson, D. M., & Seifried, L. A. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 12(11), 1145-1158.
- FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. International Journal of Biological Macromolecules, 292, 139107.
- Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Journal of Biomolecular Screening, 20(7), 895-903.
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ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]
- Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Journal of Medicinal Chemistry, 65(20), 13786-13801.
- CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. NPJ Breast Cancer, 11(1), 135.
- INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery, 14(3), 442-463.
- CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. NPJ Breast Cancer, 11(1), 135.
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Application Notes and Protocols for the Synthesis of Derivatives from 6-Amino-5-bromopyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic functionalization of this privileged heterocycle is paramount in the exploration of structure-activity relationships (SAR) and the discovery of novel therapeutic agents. This guide provides detailed application notes and protocols for the synthesis of diverse derivatives from a key building block: 6-Amino-5-bromopyrimidin-4(3H)-one .
This document will delve into the practical application of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, for the targeted derivatization at the C5-position of the pyrimidinone core. The insights and protocols provided herein are designed to empower researchers to efficiently generate libraries of novel compounds for screening and lead optimization efforts.
Strategic Importance of this compound
The title compound serves as a versatile starting material for several reasons:
-
Orthogonal Functional Handles: The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.
-
Hydrogen Bonding Capabilities: The amino group and the pyrimidinone ring itself possess hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and binding to biological targets.
-
Structural Rigidity: The pyrimidine core provides a rigid scaffold, which can be advantageous in drug design for pre-organizing appended functional groups in a desired orientation for target engagement.
Derivatives of aminopyrimidinones have shown promise in various therapeutic areas, including as kinase inhibitors for oncology applications.[1] The ability to readily diversify the 5-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds.[2][3] The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Application Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-6-aminopyrimidin-4(3H)-ones
This protocol details the synthesis of 5-aryl derivatives of this compound. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Experimental Workflow
Sources
6-Amino-5-bromopyrimidin-4(3H)-one: A Versatile Scaffold for Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the pyrimidine core represents a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and functional materials. 6-Amino-5-bromopyrimidin-4(3H)-one emerges as a particularly valuable building block, offering a strategic combination of reactive sites that enable the construction of complex, fused heterocyclic systems. Its structure features a nucleophilic amino group, a versatile bromine atom amenable to a host of cross-coupling reactions, and a pyrimidinone core that can participate in cyclization reactions and provides hydrogen bonding capabilities.
This guide provides an in-depth exploration of this compound as a precursor for diverse heterocyclic frameworks. We will move beyond simple procedural lists to delve into the causal factors behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are presented as self-validating systems, designed to provide a robust starting point for synthetic exploration.
Physicochemical Properties & Handling
A foundational understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 6312-71-6 | [1] |
| Molecular Formula | C₄H₄BrN₃O | [2] |
| Molecular Weight | 190.00 g/mol | [2] |
| Appearance | White to off-white or light yellow solid | [3] |
| Melting Point | 268 °C (decomposition) | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |
Handling & Safety: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Protocol I: Synthesis of this compound
The most direct route to the title compound is the electrophilic bromination of the commercially available 6-aminopyrimidin-4(3H)-one. The choice of brominating agent and solvent is critical to ensure high regioselectivity at the C5 position and to avoid over-bromination or side reactions. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation due to its ease of handling and its ability to provide a controlled source of electrophilic bromine.
Expertise & Experience Behind the Protocol: The pyrimidine ring is electron-deficient, but the C6-amino group is a strong activating group, directing electrophilic substitution to the ortho (C5) position. The C4-oxo group (in its enol tautomer) is also activating. The C5 position is therefore highly activated and susceptible to bromination. Dimethylformamide (DMF) is chosen as the solvent due to its ability to dissolve the starting material and facilitate the reaction, often promoting the ionic pathway of bromination with NBS. The reaction is typically run at or below room temperature to control exothermicity and improve selectivity.
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-aminopyrimidin-4(3H)-one (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) and stir under an inert atmosphere (e.g., Nitrogen) until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding the mixture to ice-cold water. The product will precipitate out of solution.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
| Reagent | Molar Eq. | Purpose |
| 6-Aminopyrimidin-4(3H)-one | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.1 | Brominating Agent |
| Dimethylformamide (DMF) | - | Solvent |
Application I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C5 position, providing access to a rich diversity of complex molecular architectures.
Expertise & Experience Behind the Protocol: The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling.
-
Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand is often more robust and active.[5] The amino group on the pyrimidine ring can potentially coordinate to the palladium center, inhibiting the catalytic cycle.[6]
-
Ligand: To mitigate potential catalyst inhibition and promote efficient oxidative addition and reductive elimination, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed for electron-rich heterocyclic halides.[6]
-
Base: An inorganic base is necessary to activate the boronic acid. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices, offering a good balance of reactivity and functional group tolerance.[5][7]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF with water is typically used to dissolve both the organic and inorganic reagents.[5] Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Step-by-Step Generalized Protocol:
-
Preparation: In a flame-dried Schlenk flask or microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) and monitor its progress by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction allows for the introduction of primary or secondary amines at the C5 position of the pyrimidine core, yielding 5,6-diaminopyrimidin-4(3H)-one derivatives, which are valuable pharmacophores.
Expertise & Experience Behind the Protocol: The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system.
-
Catalyst & Ligand: The combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is essential. Ligands like BINAP, XPhos, or Josiphos have proven effective for the amination of heteroaryl halides.[9] The choice of ligand can influence reaction rates and prevent side reactions like hydrodehalogenation.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice, although weaker bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[8]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used. It is imperative that both the solvent and the reaction vessel are scrupulously dried and deoxygenated.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Step-by-Step Generalized Protocol:
-
Preparation: To an oven-dried Schlenk tube or sealed vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add this compound (1.0 eq), followed by the amine coupling partner (1.2 eq), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 5-amino product.
Application III: Annulative Cyclization to Pyrido[2,3-d]pyrimidines
A key application of 6-aminopyrimidin-4-one derivatives is their use in the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. These scaffolds are present in numerous kinase inhibitors, including the FDA-approved drug Palbociclib.[10][11] The strategy often involves an initial palladium-catalyzed coupling at the C5 position to install a three-carbon unit, followed by an intramolecular cyclization. A prominent example is the Heck reaction.
Expertise & Experience Behind the Protocol: The intramolecular Heck reaction provides an elegant route to form the pyridine ring.
-
Heck Coupling Partner: An alkene bearing an electron-withdrawing group, such as an acrylate or crotonic acid, is installed at the C5 position via a Suzuki or other cross-coupling reaction first.
-
Cyclization Conditions: The subsequent intramolecular Heck cyclization is also palladium-catalyzed. The choice of catalyst and reaction conditions will determine the efficiency of the ring closure.[12] The reaction typically proceeds via a 6-endo-trig cyclization pathway.
-
Tautomerism: The 6-aminopyrimidin-4(3H)-one core can exist in different tautomeric forms. The reaction conditions must be suitable to favor the reactive tautomer for the desired cyclization. The intramolecular nature of the reaction often provides a strong driving force for the formation of the fused ring system.
Caption: Two-step strategy for pyrido[2,3-d]pyrimidine synthesis.
Step-by-Step Generalized Protocol (Illustrative Two-Step Heck Approach):
Step A: Heck Coupling
-
Follow a standard Heck reaction protocol, coupling this compound (1.0 eq) with an appropriate alkene like tert-butyl acrylate (1.5 eq).
-
Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), a base (e.g., Et₃N or DIPEA), and a solvent like DMF or acetonitrile at elevated temperatures (80-120 °C).[12]
-
Isolate and purify the resulting 5-alkenyl intermediate.
Step B: Intramolecular Cyclization and Aromatization
-
Cyclization: Subject the isolated intermediate to cyclization conditions. This can often be achieved by heating in a high-boiling solvent like diphenyl ether, sometimes with an acid or base catalyst to promote cyclization and subsequent dehydration/aromatization.
-
One-Pot Variation: In some cases, a one-pot Heck-cyclization can be achieved by carefully selecting the reaction conditions, where the intermediate cyclizes in situ.[12]
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with a solvent like hexanes to precipitate the product, which is then collected by filtration and purified by recrystallization or chromatography.
Conclusion
This compound is a potent and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its strategic placement of functional groups allows for selective and sequential modifications through robust and well-established synthetic methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and annulative cyclizations. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers to harness the synthetic potential of this valuable intermediate in the pursuit of novel pharmaceuticals and advanced materials. The key to success lies in the rational selection of catalysts, ligands, and reaction conditions, tailored to the unique electronic and steric properties of this multifunctional scaffold.
References
- A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. (n.d.). Journal of Chemical Research. [URL not available]
- The Intramolecular Heck Reaction. (n.d.). Organic Reactions. [URL not available]
- 5-Bromo-2,4-dichloropyrimidine: A Key Intermediate for Palbociclib and Ribociclib Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. [URL not available]
- Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine. (2025). Benchchem. [URL not available]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PMC. [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). Journal of Combinatorial Chemistry. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
One-pot multicomponent synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles using prepared nanomagnetic Fe 3 O 4 @SiO 2 @(CH 2 ) 3 NHCO-adenine sulfonic acid. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
2,6-DIAMINO-5-NITRO-4(3H)-PYRIMIDINONE. (n.d.). gsrs.ncats.nih.gov. [Link]
- CN1887871A - 2,6-diamino-3,5-dinitrile-4-aryl pyridine derivative and its synthesis and application. (n.d.).
-
Intramolecular Heck Reactions. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
2,6-diamino-5-nitropyrimidin-4(3H)-one. (n.d.). PubChem. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Chemistry – A European Journal. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2021). Beilstein Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for Reactions Involving 6-Amino-5-bromopyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Versatility of a Privileged Scaffold
6-Amino-5-bromopyrimidin-4(3H)-one is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidinone core with strategically placed amino and bromo substituents, makes it a versatile building block for the synthesis of a diverse range of complex molecules. The bromine atom at the 5-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups. The amino group at the 6-position, along with the pyrimidinone ring, provides multiple points for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and biological activity.
This application note provides a comprehensive guide to the experimental setup for key reactions involving this compound, with a focus on Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols are designed to be robust and adaptable, providing a solid foundation for researchers to develop novel compounds, particularly in the pursuit of potent and selective kinase inhibitors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for designing successful synthetic strategies.
| Property | Value | Reference |
| CAS Number | 6312-71-6 | [1][2] |
| Molecular Formula | C4H4BrN3O | [1] |
| Molecular Weight | 190.00 g/mol | [1] |
| Appearance | White to off-white or pale yellow solid | |
| Melting Point | >300 °C | |
| Solubility | Sparingly soluble in common organic solvents like DCM, EtOAc, and THF at room temperature. Shows increased solubility in polar aprotic solvents like DMF and DMSO, especially upon heating. | |
| Storage | Store in a cool, dry place away from light and moisture. | [2] |
Core Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[3] For this compound, this reaction is instrumental in introducing aryl and heteroaryl moieties at the 5-position, a common strategy in the development of kinase inhibitors.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical and often substrate-dependent. For electron-rich and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle and improve reaction outcomes.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. For microwave-assisted reactions, shorter reaction times at higher temperatures can be employed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Scientist's Notes (Expert Insights):
-
Choice of Base: The choice of base is crucial. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. For less reactive boronic acids, a stronger base like K₃PO₄ may be beneficial.
-
Ligand Selection: While Pd(PPh₃)₄ can be effective, for challenging couplings, using a pre-catalyst like PdCl₂(dppf) or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly improve yields and reaction rates.
-
Solvent System: A mixture of an organic solvent and water is often necessary to dissolve both the organic reactants and the inorganic base. Degassing the solvents thoroughly is critical to prevent catalyst deactivation.
-
Tautomerism: Be aware that this compound can exist in different tautomeric forms. This generally does not affect the outcome of the Suzuki coupling at the C-Br bond.
-
Microwave Chemistry: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. Optimization of temperature and time is necessary for each specific substrate combination.
Core Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][4] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a rich diversity of substituted aminopyrimidines.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The choice of a suitable phosphine ligand is paramount to prevent catalyst decomposition and promote the desired C-N bond formation. Sterically hindered and electron-rich biaryl phosphine ligands are often the ligands of choice for these transformations.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a representative procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane, or THF)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source, the phosphine ligand, and the base to a dry Schlenk flask or sealed tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Degassing: If not performed in a glovebox, seal the vessel and perform three cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction carefully with water or saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Scientist's Notes (Expert Insights):
-
Base Sensitivity: The substrate may be sensitive to very strong bases like NaOtBu at elevated temperatures. In such cases, using a milder base like K₃PO₄ or Cs₂CO₃ may be preferable, although this might require longer reaction times or a more active catalyst system.
-
Catalyst System: The combination of Pd₂(dba)₃ and a biarylphosphine ligand like XPhos or SPhos is a robust system for many challenging aminations. Pre-catalysts, where the ligand is already coordinated to the palladium center, can also be used for improved reliability.
-
Amine Scope: While this reaction is broadly applicable, sterically hindered amines may require more forcing conditions (higher temperatures, longer reaction times, or more active catalysts).
-
Self-Coupling: The presence of the amino group on the pyrimidinone core raises the possibility of self-coupling or oligomerization. Using a slight excess of the coupling partner amine and carefully controlling the reaction conditions can help to minimize these side reactions.
Application in Kinase Inhibitor Synthesis
The pyrimidine core is a well-established scaffold in the design of kinase inhibitors. Many approved kinase inhibitor drugs feature a substituted pyrimidine ring that mimics the adenine of ATP, binding to the hinge region of the kinase active site. This compound is an excellent starting material for the synthesis of such inhibitors.
For instance, the 5-aryl substituted aminopyrimidines synthesized via the Suzuki-Miyaura coupling can serve as key intermediates for inhibitors of kinases such as Aurora kinases and Lck (Lymphocyte-specific protein tyrosine kinase). The arylated pyrimidinone can then be further functionalized to introduce additional pharmacophoric features that enhance potency and selectivity.
Caption: Synthetic workflow from this compound to kinase inhibitors.
Conclusion
This compound is a valuable and versatile building block in modern synthetic and medicinal chemistry. The protocols and insights provided in this application note for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are intended to empower researchers to efficiently synthesize novel and diverse libraries of compounds. The adaptability of these methods, coupled with the inherent biological relevance of the pyrimidinone scaffold, makes this compound a key player in the ongoing quest for new therapeutic agents, particularly in the field of kinase inhibition.
References
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry, 58, 435-442. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]
-
DiMauro, E. F., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2305-2309. Available at: [Link]
-
Wang, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. Available at: [Link]
-
Cooke, G., et al. (2001). Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions. Tetrahedron Letters, 42(15), 2787-2789. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
Sources
Application Notes and Protocols for the Analytical Detection of 6-Amino-5-bromopyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-bromopyrimidin-4(3H)-one is a heterocyclic compound of significant interest in pharmaceutical development due to its structural similarity to endogenous nucleobases. As a substituted pyrimidine, it holds potential as a building block in the synthesis of novel therapeutic agents. Its detection and quantification are critical for ensuring the quality, stability, and safety of active pharmaceutical ingredients (APIs) and formulated drug products. This comprehensive guide provides detailed analytical methods for the robust and reliable detection of this compound, tailored for research, development, and quality control environments.
The methodologies presented herein are grounded in established analytical principles and are designed to meet the rigorous standards of the pharmaceutical industry. This document will detail protocols for High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high-sensitivity detection, and various spectroscopic techniques for structural confirmation. Each protocol is accompanied by an explanation of the underlying scientific principles to empower the user to adapt and troubleshoot these methods effectively.
Compound Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 6312-71-6[1][2] |
| Molecular Formula | C₄H₄BrN₃O[1] |
| Molecular Weight | 190.00 g/mol [1] |
| IUPAC Name | 4-amino-5-bromo-1H-pyrimidin-6-one[3] |
I. High-Performance Liquid Chromatography (HPLC) for Quantification
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the quantification of pharmaceutical compounds due to its versatility, robustness, and precision. For a polar and brominated compound like this compound, a C18 stationary phase is a suitable starting point for method development. The following protocol is a well-reasoned starting point, inspired by methods for similar pyrimidine derivatives.[4]
Principle of Separation
The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of this compound can be modulated to achieve optimal separation from impurities and degradants.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Reference standard of this compound (purity >99%)
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid | Phosphoric acid helps to control the pH and improve peak shape. For LC-MS compatibility, 0.1% formic acid can be substituted. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is recommended to ensure the elution of any potential non-polar impurities and to clean the column effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | To be determined by UV-Vis scan (likely around 250-280 nm) | The wavelength of maximum absorbance should be determined by scanning a standard solution to ensure optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 100 µg/mL.
-
Sample Solution: Dissolve the drug substance or product in the same solvent as the standard to a similar target concentration. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradants, or placebo components. |
| Linearity | R² > 0.999 over a range of concentrations (e.g., 50% to 150% of the target concentration). |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | Repeatability (RSD < 1.0%) and Intermediate Precision (RSD < 2.0%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and column temperature. |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection of trace levels of this compound, such as in pharmacokinetic studies or as a genotoxic impurity, LC-MS/MS provides unparalleled sensitivity and selectivity.[6][7]
Principle of Detection
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from the matrix, then ionized, and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), which provides a high degree of certainty in identification and quantification.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (Triple Quadrupole or Q-TOF)
-
UPLC/UHPLC system for faster analysis
-
C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
-
Methanol and Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. LC-MS/MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid is a volatile mobile phase additive that is compatible with mass spectrometry and aids in protonation for positive ion mode. |
| Gradient | A fast gradient optimized for the elution of the target analyte. | A rapid gradient is suitable for high-throughput analysis. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amino group on the pyrimidine ring is expected to readily protonate. |
| MRM Transitions | To be determined by infusion of a standard solution. Precursor ion will be [M+H]⁺. | The most abundant and stable fragment ions should be selected for quantification and qualification. |
| Collision Energy | To be optimized for each transition. | Optimization is crucial for maximizing signal intensity. |
3. Sample Preparation:
-
Plasma/Biological Matrices: Protein precipitation with acetonitrile or methanol, followed by centrifugation and analysis of the supernatant.[8] Solid-phase extraction (SPE) may be necessary for cleaner samples and lower detection limits.[9]
-
Drug Substance/Product: Dilution with the mobile phase to a concentration within the linear range of the assay.
4. Method Validation: Validation for bioanalytical methods should follow the FDA or EMA guidelines, focusing on selectivity, matrix effects, recovery, and stability in the biological matrix.
III. Spectroscopic Characterization
Spectroscopic methods are essential for the unequivocal identification and structural confirmation of this compound.
A. Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The wavelength of maximum absorbance (λmax) is a characteristic property.
Protocol:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or water).
-
Scan the solution over a wavelength range of 200-400 nm using a spectrophotometer.
-
The λmax for pyrimidine derivatives is typically in the range of 250-280 nm.[10]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Functional Group Vibrations:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching (amine) | 3400 - 3250 |
| C=O stretching (amide) | 1700 - 1650 |
| C=C and C=N stretching (aromatic ring) | 1600 - 1450 |
| C-Br stretching | 600 - 500 |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field.
Expected ¹H and ¹³C NMR Signals (based on similar structures): [11]
-
¹H NMR: Signals corresponding to the amine protons (NH₂) and the pyrimidine ring proton. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carbonyl groups.
-
¹³C NMR: Signals for the four carbon atoms in the pyrimidine ring. The carbon attached to the bromine will show a characteristic chemical shift.
D. Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.
Expected Mass Spectrum:
-
The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 190.00. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
IV. Experimental Workflows
Workflow for Quantitative HPLC Analysis
Caption: Workflow for quantitative analysis by HPLC.
Workflow for LC-MS/MS Bioanalysis
Caption: Workflow for bioanalysis using LC-MS/MS.
V. Conclusion
The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and characterization of this compound. The successful implementation of these protocols, coupled with rigorous validation, will ensure the generation of high-quality, reliable data essential for advancing pharmaceutical research and development. As with any analytical procedure, method optimization may be required based on the specific sample matrix and instrumentation used.
References
-
Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1593-1596. [Link]
-
SIELC Technologies. Separation of 6-Amino-5-bromouracil on Newcrom R1 HPLC column. [Link]
-
Pandit, S. B., Upaganlawar, A. B., Mahajan, M. S., Upasani, C. D., & Aware, V. S. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). [Link]
-
Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]
-
National Institutes of Health. (2022). Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients. [Link]
-
International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Institutes of Health. (2021). Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. [Link]
-
National Institutes of Health. (2009). Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia. [Link]
-
Future Medicine. (2022). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. [Link]
-
MDPI. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. [Link]
-
National Institutes of Health. (2018). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. [Link]
-
ResearchGate. (2016). Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms. [Link]
-
Royal Society of Chemistry. (2018). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. [Link]
Sources
- 1. This compound | 6312-71-6 [chemicalbook.com]
- 2. This compound CAS#: 6312-71-6 [m.chemicalbook.com]
- 3. This compound [synhet.com]
- 4. Separation of 6-Amino-5-bromouracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. jchr.org [jchr.org]
- 6. Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of 6-Amino-5-bromopyrimidin-4(3H)-one for Cell Culture Assays
Introduction: Navigating the Nuances of Pyrimidine Analogs in Cellular Screening
Pyrimidine analogs represent a cornerstone in therapeutic research, acting as crucial chemical tools to probe and modulate biological pathways. 6-Amino-5-bromopyrimidin-4(3H)-one, a member of this important class, holds potential for investigation in various cell-based assays, from oncology to virology. However, the transition from a powdered compound to a biologically active, soluble agent in a cell culture environment is a critical step fraught with potential pitfalls. The physicochemical properties of the compound, particularly its solubility, dictate its bioavailability and, consequently, the accuracy and reproducibility of experimental results.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to effectively dissolve, handle, and deploy this compound in cell culture assays. We will move beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring a robust and self-validating experimental design. Our focus is on achieving a biologically relevant and non-toxic formulation to unlock the true potential of this pyrimidine analog in your research.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is the foundation of a successful dissolution strategy.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 6312-71-6 | [1][2] |
| Molecular Formula | C₄H₄BrN₃O | [2][3] |
| Molecular Weight | 190.00 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Storage (Solid) | Store under inert gas at 2–8 °C | [4] |
While specific solubility data in common laboratory solvents for cell culture is not extensively published, the structure suggests that aqueous solubility is likely to be low. Therefore, the use of an organic solvent, such as dimethyl sulfoxide (DMSO), is anticipated to be necessary for the preparation of a high-concentration stock solution.[5]
The Critical Role of the Solvent: Why DMSO is the Standard and Its Caveats
Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving small molecules for biological assays due to its exceptional ability to solubilize a broad range of both polar and nonpolar compounds.[5] However, its use is not without consequence.
Mechanism of Action and Cytotoxicity: High concentrations of DMSO can be cytotoxic to cells.[6] It is known to increase cell membrane permeability and, at concentrations above 1%, can cause significant cell stress and death.[6] Therefore, a primary objective is to minimize the final concentration of DMSO in the cell culture medium.
General Guideline: For most cell lines, a final DMSO concentration of 0.5% or less is considered safe and is unlikely to cause significant cytotoxicity.[6] However, it is imperative to perform a solvent toxicity control experiment for your specific cell line and assay duration.
Experimental Protocols
Protocol 1: Empirical Determination of Solubility in DMSO
Before preparing a high-concentration stock solution, it is prudent to empirically determine the approximate solubility of this compound in DMSO. This will prevent the unintentional creation of a supersaturated and unstable stock solution.
Objective: To determine the maximum practical concentration of this compound that can be achieved in 100% DMSO at room temperature.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile, filtered tips
Procedure:
-
Preparation: In a sterile microcentrifuge tube, accurately weigh out a small amount of this compound (e.g., 1-2 mg).
-
Initial Solvent Addition: Add a small, precise volume of DMSO to the tube to achieve a high target concentration (e.g., 20 µL to 1 mg of powder for a 50 mg/mL or ~263 mM solution).
-
Dissolution Attempt: Vigorously vortex the tube for 1-2 minutes.
-
Visual Inspection: Carefully inspect the solution against a light source. Look for any undissolved particles.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add small, precise increments of DMSO (e.g., 5-10 µL) and repeat steps 3 and 4 until complete dissolution is observed.
-
Calculation of Solubility: Record the total volume of DMSO required to dissolve the initial mass of the compound. Calculate the solubility in mg/mL and molarity.
Diagram 1: Workflow for Empirical Solubility Determination
Caption: A stepwise process for determining the solubility of a novel compound in DMSO.
Protocol 2: Preparation of a High-Concentration Stock Solution
Once the approximate solubility is known, a high-concentration stock solution can be prepared. It is best practice to prepare a stock concentration that is at least 1000-fold higher than the highest desired final concentration in your cell-based assay. This will ensure that the final DMSO concentration remains low (e.g., 0.1%).
Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes and sterile, filtered tips
-
Optional: Sonicator water bath
Procedure:
-
Calculation: Determine the required mass of the compound and volume of DMSO to achieve the desired stock concentration (e.g., for a 20 mM stock solution, weigh 3.8 mg of this compound and dissolve in 1 mL of DMSO).
-
Weighing: In a sterile, amber microcentrifuge tube, accurately weigh the calculated mass of the compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, sonicate in a room temperature water bath for 5-10 minutes to aid dissolution. Gentle warming to 37°C can also be employed, but be mindful of potential compound degradation with heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Diagram 2: Preparation and Storage of Stock Solution
Caption: Workflow for preparing and storing a concentrated stock solution.
Protocol 3: Preparation of Working Solutions and Solvent Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentration of your solvent (DMSO) on the specific cell line you are using. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability.[8]
Objective: To determine the effect of a range of DMSO concentrations on cell viability and to prepare working solutions of this compound for a cell-based assay.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
High-concentration stock solution of this compound in DMSO
-
Anhydrous, cell culture grade DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
Part A: Solvent Cytotoxicity Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of DMSO Dilutions: Prepare a serial dilution of DMSO in complete cell culture medium to achieve final concentrations ranging from, for example, 2% down to 0.01%. Include a "medium only" control (0% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. Determine the highest concentration of DMSO that does not significantly affect cell viability.
Part B: Preparation of Compound Working Solutions
-
Thaw Stock Solution: Thaw one aliquot of your this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Crucially, add the DMSO stock solution to the medium while gently vortexing or swirling to prevent precipitation. The final DMSO concentration should not exceed the maximum non-toxic level determined in Part A.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (as used for the highest compound concentration) to the cell culture medium.
-
Cell Treatment: Replace the medium on your experimental plates with the prepared working solutions of the compound and the vehicle control.
Diagram 3: Workflow for Cytotoxicity Assay and Working Solution Preparation
Caption: Parallel workflows for assessing solvent cytotoxicity and preparing compound working solutions.
Troubleshooting Common Issues
-
Compound Precipitation upon Dilution in Aqueous Medium: This is a common challenge with hydrophobic compounds.
-
Mitigation: Add the DMSO stock solution to the aqueous medium slowly while vortexing. Preparing an intermediate dilution in a small volume of medium before the final dilution can also be beneficial.
-
-
Inconsistent Assay Results: This can arise from inaccurate pipetting, unstable stock solutions, or uneven cell seeding.
-
Mitigation: Ensure proper calibration of pipettes. Always use single-use aliquots of the stock solution. Optimize cell seeding density to ensure logarithmic growth throughout the experiment.
-
-
High Background in MTT Assay: This can be caused by contamination or interference from media components.
-
Mitigation: Use sterile techniques throughout the protocol. Include a "media only" background control for subtraction during data analysis.
-
Conclusion: A Foundation for Reliable Data
The successful use of this compound in cell culture assays is critically dependent on a well-defined and validated dissolution protocol. By empirically determining the compound's solubility, preparing stable, high-concentration stock solutions in DMSO, and carefully controlling the final solvent concentration in the culture medium, researchers can ensure the generation of accurate and reproducible data. The protocols and principles outlined in this guide provide a robust framework to confidently explore the biological activities of this and other challenging pyrimidine analogs, ultimately accelerating the pace of scientific discovery.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. BenchChem.
- LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein.
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Using 6-(butylamino)-1H-pyrimidine-2,4-dione. BenchChem.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
- Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments Inc.
- BenchChem. (2025). Application Notes and Protocols for Preparing PD-166793 Stock Solutions in Cell Culture. BenchChem.
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- New England Biolabs. (n.d.). Protocol for Preparation of Frozen Stock. New England Biolabs.
- Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf.
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- MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. MDPI.
- ChemicalBook. (n.d.). 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS 2240-25-7. ChemicalBook.
- Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1579-1582.
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- BenchChem. (2025). AS2444697 stability and storage conditions. BenchChem.
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- El-Kalyoubi, S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(9), 1303.
- Goth, R., et al. (1982). In vitro and in vivo cytotoxicity of 6 amino-5-formyl-methylamino-1,3-dimethyl uracil, a uracilic metabolite of caffeine. Toxicology Letters, 10(2-3), 313-319.
- Lee, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
- ChemicalBook. (n.d.). 2240-25-7(6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE) Product Description. ChemicalBook.
- Mavrova, A. T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3265.
- BLDpharm. (n.d.). 1353952-60-9|2-(((6-Bromopyridin-3-yl)methyl)(cyclopropyl)amino)ethanol. BLDpharm.
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Application Note & Protocols: Characterizing 6-Amino-5-bromopyrimidin-4(3H)-one as a Novel Inhibitor of Adenosine Kinase
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Adenosine Kinase as a Therapeutic Target
Adenosine is a fundamental purine nucleoside that functions as a homeostatic regulator, fine-tuning cellular responses to stress, inflammation, and trauma.[1] Its effects are mediated through four G-protein-coupled receptors (A1, A2A, A2B, and A3), which modulate a wide array of physiological processes, including neurotransmission, cardiac function, and immune responses.[2] The intracellular and extracellular concentrations of adenosine are tightly regulated by a group of metabolic enzymes.[3]
Among these, adenosine kinase (AK; EC 2.7.1.20) is the principal enzyme responsible for adenosine metabolism under normal physiological conditions, catalyzing the phosphorylation of adenosine to adenosine 5'-monophosphate (AMP).[4] By controlling the primary route of adenosine clearance, AK is a critical determinant of the local "adenosine tone."[5] Inhibition of AK prevents this phosphorylation, leading to an accumulation of intracellular adenosine, which is then transported into the extracellular space.[5] This results in a localized, "event-specific" enhancement of adenosine signaling at sites of injury or high metabolic activity, offering a sophisticated therapeutic strategy.[1][6]
This targeted action makes AK inhibitors promising therapeutic agents for conditions such as epilepsy, chronic pain, and inflammation, potentially avoiding the systemic side effects associated with direct-acting adenosine receptor agonists.[7][8] This document provides a detailed guide for the characterization of 6-Amino-5-bromopyrimidin-4(3H)-one, a novel small molecule, as a potential inhibitor of human adenosine kinase.
Mechanism of Action: Augmenting Endogenous Adenosine Signaling
The therapeutic rationale for AK inhibition is rooted in its ability to amplify the body's natural protective mechanisms. In response to cellular stress (e.g., ischemia, seizure activity), ATP is rapidly catabolized, leading to a surge in adenosine production.[8] AK normally clears this excess adenosine. By inhibiting AK, the protective adenosine signal is sustained and amplified, activating local adenosine receptors.
Activation of these receptors triggers downstream signaling cascades:
-
A1 and A3 Receptors , typically coupled to Gαi/o proteins, inhibit adenylyl cyclase, decreasing cyclic AMP (cAMP) levels and modulating ion channel activity.[9]
-
A2A and A2B Receptors , coupled to Gαs proteins, stimulate adenylyl cyclase, increasing cAMP levels.[2]
The net effect in pathologies like neuropathic pain or epilepsy is often a reduction in neuronal hyperexcitability and inflammation.[6] this compound is investigated here for its potential to competitively or non-competitively bind to adenosine kinase, disrupting its catalytic activity and initiating this therapeutic cascade.
Caption: Workflow for the in vitro adenosine kinase IC₅₀ assay.
Step-by-Step Procedure
Self-Validation: This protocol incorporates essential controls:
-
100% Activity Control (No Inhibitor): Wells containing DMSO vehicle instead of an inhibitor. This defines the maximum signal (bottom of the inhibition curve).
-
0% Activity Control (No Enzyme): Wells without AK. This defines the background signal.
-
Positive Control Inhibitor: A known potent inhibitor like ABT-702 is run in parallel to validate the assay's performance. The resulting IC₅₀ should be consistent with literature values (~1.7 nM). [10]
-
Compound Plate Preparation:
-
Create a serial dilution series of this compound and the control inhibitor (ABT-702) in DMSO. A 10-point, 3-fold dilution series starting from 1 mM is a good starting point.
-
In a 384-well plate, add 2.5 µL of each inhibitor concentration in duplicate. Add 2.5 µL of DMSO to the "100% Activity" and "0% Activity" control wells.
-
-
Enzyme Preparation:
-
Dilute the recombinant human AK in Assay Buffer. The optimal concentration must be determined empirically via an enzyme titration experiment to find a concentration that yields a robust signal and operates within the linear range of the assay (typically 5-10 ng/well). [11]For this protocol, we assume a working concentration of 2X the final concentration (e.g., 14 µg/mL for a final of 7 µg/mL). [12]
-
-
Substrate Preparation:
-
Prepare a 2X substrate mix in Assay Buffer containing ATP and adenosine. The concentrations should be at or near the Michaelis-Menten constant (Km) for each substrate to ensure sensitive detection of competitive inhibitors. A common starting point is 20 µM adenosine and 200 µM ATP for a final concentration of 10 µM and 100 µM, respectively. [12]
-
-
Assay Execution:
-
To all wells except the "0% Activity" controls, add 2.5 µL of the 2X AK enzyme solution. To the "0% Activity" wells, add 2.5 µL of Assay Buffer.
-
Mix the plate gently and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate mix to all wells. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at room temperature. This duration should be within the linear phase of the enzymatic reaction, determined during initial assay development. [12]
-
-
Signal Detection (Following ADP-Glo™ Protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis
-
Subtract the average background signal ("0% Activity" control) from all other measurements.
-
Normalize the data by expressing it as a percentage of the "100% Activity" control signal.
-
% Activity = (Signal_Inhibitor / Signal_100%_Control) * 100
-
-
Plot the % Activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Protocol 2: Cell-Based Assay for Extracellular Adenosine
This protocol measures the functional consequence of AK inhibition in a cellular context: the increase in extracellular adenosine concentration. This is a crucial step to confirm that the compound is cell-permeable and active on the endogenous enzyme.
Materials & Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) or a neuronal cell line like SH-SY5Y. [13]* Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Buffer: Krebs-Ringer Bicarbonate Buffer (KRBB) or similar physiological salt solution.
-
Reagents: Deoxycoformycin (adenosine deaminase inhibitor), S-(4-Nitrobenzyl)-6-thioinosine (NBTI, nucleoside transport inhibitor).
-
Equipment: HPLC system with a UV detector, C18 reverse-phase column.
Step-by-Step Procedure
-
Cell Culture: Plate HEK293 cells in a 12-well plate at a density that ensures they reach ~90% confluency on the day of the experiment.
-
Pre-treatment:
-
On the day of the assay, wash the cells twice with warm KRBB.
-
Causality: To isolate the effect of AK, other adenosine metabolic pathways must be blocked. Add KRBB containing 10 µM deoxycoformycin (to inhibit adenosine deaminase) and incubate for 30 minutes. [13]3. Inhibitor Treatment:
-
Remove the pre-treatment buffer.
-
Add fresh KRBB containing deoxycoformycin and varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).
-
Incubate for 60 minutes at 37°C.
-
-
Sample Collection:
-
Collect the extracellular supernatant from each well.
-
Immediately add a transport inhibitor like 10 µM NBTI to prevent further changes in adenosine levels.
-
To precipitate proteins, add perchloric acid to a final concentration of 0.4 M. [13] * Vortex, incubate on ice for 10 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Transfer the clear supernatant to HPLC vials.
-
Inject the samples onto a C18 column and elute with a suitable mobile phase (e.g., a gradient of methanol in a phosphate buffer).
-
Monitor the eluent at ~260 nm.
-
Quantify the adenosine peak by comparing its area to a standard curve generated with known concentrations of adenosine.
-
Data Analysis
-
Calculate the extracellular adenosine concentration for each treatment condition using the standard curve.
-
Plot the adenosine concentration against the concentration of this compound.
-
Determine the EC₅₀ (the concentration of inhibitor that produces a half-maximal increase in extracellular adenosine) by fitting the data to a sigmoidal dose-response curve.
Troubleshooting and Interpretation
A robust experimental design is critical for interpreting results accurately.
Caption: Troubleshooting flowchart for common experimental issues.
Interpretation: A potent IC₅₀ value in the biochemical assay combined with a corresponding increase in extracellular adenosine in the cell-based assay provides strong evidence that this compound is a cell-active adenosine kinase inhibitor. Discrepancies between the two assays can point to issues with cell permeability, compound stability, or off-target effects.
References
-
Kowaluk, E. A., Bhagwat, S. S., & Jarvis, M. F. (1998). Adenosine kinase inhibitors. Current Pharmaceutical Design, 4(5), 403-16. [Link]
-
Boison, D. (2020). Adenosine Kinase: An Epigenetic Modulator and Drug Target. The FASEB Journal. [Link]
-
Boison, D. (2013). Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacological Reviews. [Link]
-
Jarvis, M. F., & Williams, M. (2019). Therapeutic potential of adenosine kinase inhibition—Revisited. Pharmacology & Therapeutics. [Link]
-
Gao, Z., et al. (2022). Adenosine Triggers an ADK-Dependent Intracellular Signaling Pathway Interacts PFKFB3-Mediated Glycolytic Metabolism to Promote Newly Formed Myofibers Development. International Journal of Molecular Sciences. [Link]
-
Lauro, C., et al. (2008). Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes. British Journal of Pharmacology. [Link]
-
Patsnap. (2024). What are ADK inhibitors and how do they work?. Synapse. [Link]
-
Pischel, J., et al. (2015). Dynamic Regulation of the Adenosine Kinase Gene during Early Postnatal Brain Development and Maturation. Frontiers in Cellular Neuroscience. [Link]
-
BellBrook Labs. Adenosine Kinase Assay | ADK Activity Assay Application. BellBrook Labs. [Link]
-
NOVOCIB. Adenosine Kinase Assay Kit. NOVOCIB. [Link]
-
BellBrook Labs. (2016). Detection of Adenosine Kinase Activity with the Transcreener® ADP 2 Kinase Assay. ResearchGate. [Link]
-
Pathak, V. N., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
NOVOCIB. (2025). Adenosine Kinase Assay Kit. NOVOCIB. [Link]
-
Toti, K. S., et al. (2017). Focused screening to identify new adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Jarvis, M. F., & Kowaluk, E. A. (2001). Recent developments in the discovery of novel adenosine kinase inhibitors: mechanism of action and therapeutic potential. Drug Development and Therapeutics. [Link]
-
BioWorld. (1998). Adenosine kinase inhibitors and methods of use described by Abbott. BioWorld. [Link]
-
Amgen. (2019). Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. NIH. [Link]
-
Jarvis, M. F., et al. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinoccipetive effects in the mouse. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. ResearchGate. [Link]
-
Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry. [Link]
-
Pharmaffiliates. 2-((6-Amino-5-(4-bromophenyl)pyrimidin-4-yl)oxy)ethanol. Pharmaffiliates. [Link]
-
Kamal, A. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. [Link]
-
Chen, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry. [Link]
-
Zablocki, J. A., et al. (2005). Adenosine kinase inhibitors. 6. Synthesis, water solubility, and antinociceptive activity of 5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines substituted at C4 with glycinamides and related compounds. Journal of Medicinal Chemistry. [Link]
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- 3. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
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Evaluating the Bioactivity of 6-Amino-5-bromopyrimidin-4(3H)-one: A Protocol for Cell-Based Cytotoxicity and Kinase Inhibition Screening
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. Compounds featuring this motif have been successfully developed as potent kinase inhibitors. This application note presents a comprehensive, two-tiered strategy for evaluating the biological activity of 6-Amino-5-bromopyrimidin-4(3H)-one, a pyrimidine derivative with potential as a modulator of cellular signaling pathways. We provide a robust, field-tested framework beginning with a primary assessment of cytotoxicity to determine the compound's potency, followed by a targeted secondary assay to investigate its mechanistic action on a representative kinase pathway. This guide is designed to provide researchers with the foundational protocols necessary to characterize novel aminopyrimidine compounds.
Introduction: The Rationale for Screening
Pyrimidine derivatives are of significant interest in drug discovery due to their ability to mimic the endogenous purine and pyrimidine bases, allowing them to interact with a wide range of biological targets, including protein kinases.[1][2] The dysregulation of protein kinase activity is a well-established driver of oncogenesis, making them a major class of therapeutic targets.[3] Novel aminopyrimidine compounds, such as this compound, warrant systematic investigation for their potential to inhibit cell proliferation and modulate kinase-driven signaling pathways.[2][4]
This guide outlines a logical workflow for the initial characterization of this compound. The primary goal is to establish its cytotoxic or cytostatic potential and determine its half-maximal inhibitory concentration (IC₅₀). A luminescence-based cell viability assay is employed for this purpose due to its high sensitivity, broad dynamic range, and simple "add-mix-measure" format.[5] Subsequently, we propose a method to explore a potential mechanism of action—kinase inhibition—using a cellular phosphorylation assay, which quantifies the activity of a specific kinase within the intact cellular environment.[6]
Principle of the Assays
Tier 1: Quantifying Cell Viability via ATP Measurement
The number of viable cells in a population is directly proportional to the total amount of intracellular ATP. As cells lose membrane integrity and die, they rapidly deplete their ATP stores. The ATP-based cell viability assay utilizes the firefly luciferase enzyme, which, in the presence of ATP and O₂, catalyzes the oxidation of D-luciferin to produce a luminescent signal. This emitted light is directly proportional to the ATP concentration and, by extension, the number of living, metabolically active cells in the culture well.[5] This method is exceptionally sensitive and allows for the rapid determination of a compound's dose-dependent effect on cell viability.
Tier 2: Measuring Target Engagement via a Cellular Phosphorylation Assay
To move beyond a simple cytotoxic readout and towards a mechanism, we must measure the compound's effect on a specific signaling event. Many kinase inhibitors function by preventing the phosphorylation of their downstream substrates.[6] Cellular phosphorylation assays, such as those using Time-Resolved Förster Resonance Energy Transfer (TR-FRET), quantify the phosphorylation status of a specific substrate protein within cell lysates.[7] In a typical TR-FRET assay, two antibodies are used: one that binds the target protein and another that specifically recognizes the phosphorylated site. Each antibody is labeled with a fluorophore (a donor or an acceptor). When both antibodies bind in close proximity on the phosphorylated substrate, energy transfer occurs from the donor to the acceptor, generating a specific signal. Inhibition of the kinase by this compound would lead to reduced substrate phosphorylation, disrupting the FRET signal and providing a direct measure of target engagement.[6][7]
Overall Experimental Workflow
The following diagram outlines the sequential workflow for characterizing this compound.
Caption: High-level workflow for compound characterization.
Detailed Protocols
Materials and Reagents
-
Cell Line: Human colorectal carcinoma cell line HCT116 (ATCC® CCL-247™) or other relevant cancer cell line.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
For Viability Assay: ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
For Phosphorylation Assay: TR-FRET based cellular kinase assay kit (e.g., for phospho-ERK1/2, phospho-AKT).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Multimode plate reader with luminescence and TR-FRET capabilities.
-
Standard cell culture flasks, plates (white-walled, clear-bottom 96-well plates for luminescence; low-volume 384-well plates for TR-FRET), and pipettes.
-
Protocol 1: ATP-Based Cell Viability Assay
This protocol is designed to determine the dose-dependent cytotoxicity of the compound over a 72-hour period.
-
Cell Seeding:
-
Harvest logarithmically growing HCT116 cells using Trypsin-EDTA.
-
Resuspend cells in fresh culture medium and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells/well) into a white-walled 96-well plate.
-
Rationale: Seeding density is optimized to ensure cells remain in the exponential growth phase for the duration of the assay and do not become over-confluent.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) of the stock solution in culture medium to create a range of working concentrations (e.g., from 100 µM to 0.05 µM). The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.[10]
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Execution and Data Acquisition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This ensures thermal uniformity, which is critical for consistent enzyme kinetics.[5]
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 2: Cellular Phosphorylation Assay (Hypothetical p-ERK TR-FRET)
This protocol assumes the compound may target the MAPK pathway and aims to measure the phosphorylation of ERK, a key downstream kinase.
-
Cell Seeding and Starvation:
-
Seed HCT116 cells in a 384-well plate at a density of 10,000 cells/well in 20 µL of medium. Incubate overnight.
-
The next day, gently replace the growth medium with a serum-free medium and incubate for 18-24 hours.
-
Rationale: Serum starvation synchronizes the cells in a quiescent state (G0/G1 phase) and reduces basal kinase activity, leading to a larger signal window upon stimulation.
-
-
Compound Treatment and Stimulation:
-
Prepare compound dilutions in serum-free medium at concentrations centering around the IC₅₀ value determined in Protocol 1.
-
Add 5 µL of the compound dilutions to the wells and incubate for 2 hours at 37°C.
-
Prepare a solution of a known pathway activator (e.g., Epidermal Growth Factor, EGF) at a concentration that elicits a sub-maximal response (e.g., 10 ng/mL).
-
Add 5 µL of the EGF solution to all wells except the "unstimulated" controls.
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis and FRET Reaction:
-
Add 10 µL of the lysis buffer provided in the TR-FRET kit directly to the wells.
-
Incubate according to the manufacturer's protocol (e.g., 1 hour at room temperature with gentle shaking).
-
Add the TR-FRET antibody mix (containing both donor- and acceptor-labeled antibodies).
-
Incubate overnight at 4°C, protected from light.
-
-
Data Acquisition:
-
Allow the plate to warm to room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[7]
-
Data Analysis and Interpretation
Data Presentation
All quantitative results should be summarized in a clear, tabular format.
| Compound | Cell Viability IC₅₀ (µM) | p-ERK Inhibition IC₅₀ (µM) |
| This compound | 7.8 ± 1.2 | 5.2 ± 0.9 |
| Staurosporine (Positive Control) | 0.02 ± 0.005 | 0.015 ± 0.004 |
Table 1: Hypothetical IC₅₀ values for the test compound and a positive control (Staurosporine, a broad-spectrum kinase inhibitor).
Calculating IC₅₀ Values
-
Normalize Data: For the viability assay, subtract the average luminescence of the "no-cell" blank wells from all other readings. The "vehicle control" wells represent 100% viability. For the phosphorylation assay, the difference between stimulated and unstimulated controls represents the 100% signal window.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound / Signal_VehicleControl))
-
Generate Dose-Response Curve: Plot the percent inhibition (Y-axis) against the log of the compound concentration (X-axis).
-
Determine IC₅₀: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀, which is the concentration of the compound that causes 50% inhibition of the measured signal.
Interpreting the Results
A potent compound will exhibit a low IC₅₀ value in the cell viability assay. If the IC₅₀ value from the cellular phosphorylation assay is similar to or lower than the cytotoxicity IC₅₀, it strongly suggests that the observed cell death or growth arrest is mediated, at least in part, by the inhibition of that specific kinase pathway. A significant discrepancy between the two values might indicate that the compound's cytotoxicity is due to off-target effects or another mechanism entirely.
Caption: Hypothetical mechanism of action targeting the MAPK pathway.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low Signal-to-Background Ratio | Low metabolic activity of cells; Insufficient reagent. | Increase cell seeding density or incubation time. Ensure assay reagent is properly reconstituted and at the correct temperature. |
| IC₅₀ Curve is Flat or Incomplete | Compound is insoluble or inactive at tested doses. | Check compound solubility in media. Expand the concentration range. Use a known active compound as a positive control to validate the assay. |
| Inconsistent TR-FRET Signal | Insufficient cell lysis; Inappropriate stimulation time. | Optimize lysis conditions and incubation time. Perform a time-course experiment for the pathway activator to find the optimal stimulation period. |
Conclusion
This application note provides a validated, step-by-step framework for the initial biological characterization of this compound. By combining a primary, high-throughput cytotoxicity screen with a targeted, mechanistic phosphorylation assay, researchers can efficiently determine not only the potency of the compound but also gain valuable insights into its potential mechanism of action. This dual-assay approach is a cornerstone of modern drug discovery and is broadly applicable to the screening of other novel small molecules.
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Yeasen. (2025, December 15). The Complete Guide to Cell Proliferation & Cytotoxicity Assays (Part II): Fluorescence-Based Methods.
- Abcam. (n.d.). Cell viability assays.
- ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- AAT Bioquest. (n.d.). Cell Meter™ Cell Viability Assay Kit Green Fluorescence.
- BPS Bioscience. (n.d.). NK Cell Cytotoxicity Luciferase Assay.
- Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- SynHet. (n.d.). This compound.
- ChemicalBook. (2022, August 26). This compound | 6312-71-6.
- Al-Ostath, A., et al. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
- Kumar, P., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini Reviews in Medicinal Chemistry, 19(10), 851-864.
- Gencheva, V., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3286.
Sources
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound [synhet.com]
- 9. This compound | 6312-71-6 [chemicalbook.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-5-bromopyrimidin-4(3H)-one
Welcome to the technical support center for the synthesis of 6-Amino-5-bromopyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for a successful synthesis.
Q1: What is the most common and effective method for synthesizing this compound?
The most reliable method is the direct electrophilic bromination of the starting material, 6-Aminopyrimidin-4(3H)-one. This reaction leverages the electron-rich nature of the pyrimidine ring, which is activated by the amino group at C6 and the hydroxyl group (in its tautomeric oxo form) at C4. The preferred reagent for this transformation is N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1]
Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent over elemental bromine (Br₂)?
This choice is rooted in selectivity and safety. Elemental bromine is highly reactive and can lead to over-bromination, yielding dibrominated or other side products, which complicates purification and reduces the yield of the desired mono-brominated compound.[2] NBS provides a significant advantage by maintaining a low, steady-state concentration of electrophilic bromine (Br+) in the reaction mixture.[3][4] This controlled delivery mechanism drastically enhances selectivity for the target C-5 position and minimizes unwanted side reactions.[5] From a practical standpoint, NBS is a crystalline solid that is far easier and safer to handle than volatile, highly corrosive liquid bromine.[4]
Q3: What are the most critical parameters to control to achieve a high yield?
Achieving a high yield hinges on the precise control of four key parameters:
-
Stoichiometry: The molar ratio of NBS to the substrate is paramount. A slight excess of NBS (1.1–1.2 equivalents) is typically sufficient to drive the reaction to completion without promoting significant over-bromination.[1]
-
Temperature: This reaction is typically exothermic. Maintaining a low to moderate temperature (e.g., 15–25°C) is crucial for controlling the reaction rate and preventing the formation of degradation products.[1]
-
Solvent Purity: The use of dry, high-purity solvents is essential. Impurities, particularly water, can react with NBS and reduce its effectiveness.[6]
-
Reaction Monitoring: Active monitoring via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is non-negotiable.[2][6] It allows you to determine the precise moment of reaction completion, preventing both low conversion from premature quenching and byproduct formation from unnecessarily long reaction times.
Q4: How can I effectively monitor the reaction's progress?
TLC is the most common and convenient method. A suitable mobile phase, such as Dichloromethane:Methanol (9:1 v/v), can effectively separate the more polar starting material from the less polar product. The reaction is considered complete when the spot corresponding to 6-Aminopyrimidin-4(3H)-one is no longer visible. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to confirm the identity of the spots.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: Low Yield due to Incomplete Conversion
-
Symptom: Your post-reaction analysis (TLC, HPLC, or NMR) shows a significant amount of unreacted 6-Aminopyrimidin-4(3H)-one.
-
Potential Causes & Solutions:
-
Insufficient Brominating Agent: The NBS may be old or may have degraded due to improper storage. It is hygroscopic and should be stored in a desiccator.
-
Corrective Action: Use a fresh bottle of NBS or purify the existing stock by recrystallization from hot water.[5] Ensure you are using at least 1.1 equivalents in your reaction.
-
-
Suboptimal Temperature: The reaction may be running too cold, slowing the rate of reaction significantly.
-
Corrective Action: Allow the reaction to proceed at room temperature (around 20-25°C). A moderate increase in temperature can improve conversion, but this should be done cautiously while monitoring for byproduct formation.[6]
-
-
Premature Work-up: The reaction was stopped before it reached completion.
-
Corrective Action: Rely on reaction monitoring data (TLC/HPLC) rather than a fixed reaction time.[2] Ensure the starting material is fully consumed before proceeding with the work-up.
-
-
Issue 2: Low Yield due to Impurity Formation
-
Symptom: TLC shows multiple spots, and the isolated product has a low melting point or shows extra peaks in NMR. A common impurity is the dibrominated product.
-
Potential Causes & Solutions:
-
Over-bromination: This is the most likely cause, resulting from excessive NBS or a high reaction temperature. The electron-rich pyrimidine ring is susceptible to further electrophilic attack.
-
Corrective Action: Carefully control the stoichiometry; do not exceed 1.2 equivalents of NBS. Add the NBS portion-wise to the solution of the starting material to avoid localized high concentrations. Maintain the reaction temperature below 25°C, using an ice bath if necessary to manage any exotherm.
-
-
Reagent Purity: Impurities in the starting pyrimidine can lead to side reactions.[6]
-
Corrective Action: Ensure the purity of your 6-Aminopyrimidin-4(3H)-one using a melting point test or spectroscopic analysis before starting the reaction.
-
-
Issue 3: Difficulties in Product Purification
-
Symptom: The crude product is an oil, difficult to filter, or fails to crystallize effectively.
-
Potential Causes & Solutions:
-
Residual Solvent: DMF is a high-boiling point solvent and can be difficult to remove completely, often resulting in an oily product.
-
Corrective Action: After the reaction, precipitate the product by adding the reaction mixture to a large volume of cold water. The desired product is typically poorly soluble in water, while DMF and the succinimide byproduct are highly soluble. Stir the resulting slurry for 30-60 minutes to ensure complete precipitation before filtering.
-
-
Succinimide Byproduct: The succinimide formed from NBS is water-soluble but can co-precipitate if not washed thoroughly.
-
Corrective Action: Wash the filtered product cake extensively with cold water (2-3 times) and then with a cold, non-polar solvent like diethyl ether to remove residual impurities.[1]
-
-
Product Instability: Although generally stable, the product could degrade under harsh purification conditions (e.g., high heat).
-
Corrective Action: If recrystallization is necessary, use a suitable solvent system like aqueous ethanol. An alternative purification method involves dissolving the crude product in dilute acid and re-precipitating it by making the solution faintly alkaline with a base like ammonium hydroxide.[1]
-
-
Data Presentation & Protocols
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | 6-Aminopyrimidin-4(3H)-one | High purity (>98%) is essential. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides superior selectivity over Br₂.[3][5] |
| Molar Ratio | 1.0 : 1.1-1.2 (Substrate:NBS) | Optimal for driving reaction to completion while minimizing over-bromination.[1] |
| Solvent | N,N-Dimethylformamide (DMF) | Excellent solubility for substrate and facilitates the reaction.[1] |
| Temperature | 15–25 °C | Balances reaction rate with selectivity.[1] |
| Reaction Time | 1–2 hours (Monitor by TLC) | Avoids incomplete conversion and byproduct formation.[1] |
| Typical Yield | >90% | Achievable with optimized conditions.[1] |
Optimized Experimental Protocol
This protocol is designed as a self-validating system, with clear checkpoints for ensuring success.
1. Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-Aminopyrimidin-4(3H)-one (e.g., 10.0 g, 79.9 mmol).
-
Add dry N,N-Dimethylformamide (DMF, 80 mL) and stir until the solid is fully dissolved.
-
Cool the solution to 15°C using a water bath.
2. Reaction Execution:
-
In a separate container, weigh out N-Bromosuccinimide (NBS) (15.7 g, 88.0 mmol, 1.1 eq.).
-
Add the NBS to the stirred pyrimidine solution in small portions over 15-20 minutes. Monitor the temperature to ensure it does not rise above 25°C.
-
Allow the reaction to stir at room temperature.
3. Reaction Monitoring (Critical Step):
-
After 30 minutes, begin monitoring the reaction by TLC (Mobile Phase: 9:1 DCM:MeOH).
-
Spot the starting material, the reaction mixture, and a co-spot.
-
Continue to monitor every 20-30 minutes. The reaction is complete upon the full consumption of the starting material, typically within 1-2 hours.[1]
4. Work-up and Isolation:
-
Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold distilled water with vigorous stirring.
-
A precipitate will form. Continue stirring the slurry for 30 minutes in the cold water to ensure complete precipitation and to dissolve the succinimide byproduct.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold distilled water (2 x 50 mL), followed by a wash with cold diethyl ether (2 x 30 mL).
5. Drying and Characterization:
-
Dry the white to off-white solid product in a vacuum oven at 50-60°C to a constant weight.
-
The expected yield is typically >90%.
-
Characterize the final product by NMR, MS, and melting point analysis to confirm its identity and purity.
Visualizations
Diagram 1: Synthesis & Troubleshooting Workflow
This diagram outlines the logical flow from reaction setup to obtaining a pure product, including key decision points for troubleshooting.
Caption: Mechanism of electrophilic bromination at the C-5 position.
References
-
Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1338-1342. Available from: [Link]
-
Chhabria, M. T., & Shishoo, C. J. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723-2728. Available from: [Link]
-
NBS Reagent. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Kumar, A., et al. (2014). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 19(9), 13838-13851. Available from: [Link]
-
National University of Singapore. (n.d.). Recent Advances in Bromination Reactions. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2019). BF3⋅Et2O‐Promoted Aerobic Bromination of Heteroarenes with LiBr as the Bromination Sources. Request PDF. Available from: [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 7, 2026, from [Link]
Sources
Technical Support Center: Purification of 6-Amino-5-bromopyrimidin-4(3H)-one (CAS 6312-71-6)
Welcome to the dedicated technical support guide for 6-Amino-5-bromopyrimidin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic building block. The inherent functionalities of this molecule—an amino group, a bromo substituent, and an acidic pyrimidinone core—present unique purification challenges. This guide provides in-depth, field-proven solutions and troubleshooting advice to help you achieve the desired purity for your critical applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and purification of this compound.
Q1: What are the key physical properties of this compound relevant to its purification?
Understanding the fundamental physical properties is the first step in designing an effective purification strategy. Key data is summarized below.
| Property | Value | Significance for Purification |
| CAS Number | 6312-71-6[1][2][3] | Ensures correct compound identification. |
| IUPAC Name | 4-amino-5-bromo-1H-pyrimidin-6-one[1] | Provides unambiguous chemical structure. |
| Molecular Formula | C4H4BrN3O[2][3] | |
| Molecular Weight | ~190.0 g/mol [2][3] | Relevant for calculating molar equivalents. |
| Melting Point | 268°C (recrystallized from water)[3][4] | A sharp melting point close to this value is a good indicator of high purity. |
| Appearance | Typically a white to light yellow solid.[5][6] | Discoloration may indicate degradation or impurities. |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8°C.[4] | Suggests potential sensitivity to oxidation or atmospheric moisture. |
Q2: What are the most common impurities encountered during the synthesis and purification of this compound?
Impurities typically arise from the synthetic route, which often involves the bromination of a 6-aminopyrimidin-4(3H)-one precursor.
-
Unreacted Starting Material: Incomplete bromination can leave the non-brominated precursor in your crude product.
-
Over-brominated Byproducts: The use of excess brominating agent can lead to the formation of dibromo-species.[7]
-
Isomeric Impurities: Depending on the synthetic route, bromination could potentially occur at other positions, leading to hard-to-separate isomers.[7]
-
Reagents and Solvents: Residual synthesis reagents (like N-Bromosuccinimide) or solvents (like DMF) may be present.
Q3: What is the general solubility profile of this compound?
Precise solubility data is not widely published, but based on its structure and data from similar compounds like 5-Bromocytosine, we can infer a general profile that is critical for developing purification protocols.[5]
-
Low Solubility: Generally exhibits low solubility in common non-polar organic solvents (e.g., hexanes, ethyl acetate) at room temperature.
-
Moderate Solubility in Polar Protic Solvents: Solubility increases in polar protic solvents (e.g., water, ethanol, methanol) with heating, making these candidates for recrystallization.[5]
-
Good Solubility in Polar Aprotic Solvents: Likely soluble in solvents like DMSO and DMF. A related isomer is noted to be soluble in formic acid.[5][6]
-
pH-Dependent Solubility: The molecule possesses both a basic amino group and an acidic pyrimidinone proton. This allows for dissolution in aqueous acid (by protonating the amino group) and aqueous base (by deprotonating the pyrimidinone NH). This property is highly advantageous for purification via acid-base extraction.
Section 2: Troubleshooting Guide: Common Purification Issues
This table provides a systematic approach to diagnosing and solving common problems encountered during the purification process.
| Problem / Observation | Probable Cause(s) | Recommended Solution & Rationale |
| Low Yield After Recrystallization | 1. The compound is too soluble in the chosen solvent, even when cold.2. Too much solvent was used for dissolution.3. Premature crystallization occurred during hot filtration. | 1. Solution: Add an anti-solvent (a solvent in which the compound is insoluble) to the hot solution until it just turns cloudy, then clarify with a few drops of the primary solvent. This reduces overall solubility.2. Rationale: Using the absolute minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing crystal formation.3. Rationale: Pre-heat the filtration funnel and flask to prevent the solution from cooling and depositing the product on the filter paper. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities that lower the melting point.2. The solution cooled too rapidly, preventing crystal lattice formation. | 1. Solution: Insulate the crystallization vessel to ensure slow cooling to room temperature, then transfer to a 0-4°C refrigerator. Scratching the inside of the flask with a glass rod can initiate crystallization.2. Rationale: Slow cooling provides the thermodynamic favorability for molecules to arrange into an ordered, pure crystal lattice, excluding impurities into the mother liquor. |
| Persistent Impurity Peak in HPLC/TLC | 1. Co-eluting impurity with similar polarity (common with isomers).2. The compound is degrading on the silica gel (if using column chromatography). | 1. Solution: Switch purification modes. If normal-phase chromatography fails, attempt an acid-base purification (Protocol 2) to exploit pKa differences. Alternatively, explore reverse-phase chromatography.[8]2. Rationale: Acidic silica gel can sometimes degrade sensitive compounds. Pre-treating the silica with a base (e.g., triethylamine in the eluent) can neutralize active sites and prevent degradation. |
| Final Product is Discolored (Yellow/Brown) | 1. Presence of highly colored, minor impurities.2. Oxidation of the product. | 1. Solution: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for 5-10 minutes, and then perform a hot filtration through a pad of Celite to remove the charcoal and adsorbed impurities.2. Rationale: Activated charcoal has a high surface area that effectively adsorbs large, conjugated molecules often responsible for color. Ensure the final product is dried and stored under an inert atmosphere.[4] |
Section 3: Workflow Visualization
Choosing the right purification strategy is key to success. This decision tree provides a logical workflow based on the characteristics of your crude material.
Caption: Decision tree for selecting the optimal purification strategy.
Section 4: Detailed Purification Protocols
As a Senior Application Scientist, I advocate for methods that are both effective and reproducible. The following protocols are grounded in the chemical principles of the target molecule.
Protocol 1: Recrystallization from Aqueous Ethanol
This is the most common and efficient method for removing minor, less-polar, or more-soluble impurities, assuming the crude product is already of moderate purity (>90%).
Principle: This technique relies on the difference in solubility of the compound in a hot versus a cold solvent system. Impurities are ideally either insoluble in the hot solvent or remain dissolved in the cold solvent.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a 1:1 mixture of ethanol and deionized water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the aqueous ethanol solvent mixture portion-wise while heating the flask (with stirring) in a water bath to near boiling. Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator (2-8°C) for at least one hour.
-
Collection and Washing: Collect the resulting crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold solvent (the same aqueous ethanol mixture) to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 50-60°C) to a constant weight.
-
Purity Check: Confirm purity by melting point analysis and HPLC or TLC.
Protocol 2: Acid-Base Purification
This powerful technique is excellent for removing neutral or acidic impurities from the basic target compound. It is particularly effective for crude material with a high impurity load.
Principle: This method exploits the basicity of the 6-amino group. The target compound is selectively extracted into an aqueous acid phase as a soluble salt, leaving behind non-basic impurities in an organic phase. The pure compound is then recovered by basifying the aqueous phase.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the suspension to a separatory funnel and add an equal volume of dilute aqueous hydrochloric acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The target compound should dissolve in the aqueous layer as its hydrochloride salt.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. (Note: if using DCM, the organic layer is the lower one). Extract the organic layer two more times with fresh portions of 1 M HCl to ensure complete recovery.
-
Wash (Optional): Combine all aqueous extracts in the separatory funnel. Add a fresh portion of ethyl acetate and shake to wash the aqueous layer, removing any trapped neutral impurities. Discard the organic wash.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as concentrated ammonium hydroxide or 2 M sodium hydroxide, with stirring until the solution becomes basic (pH > 9).[5] The pure this compound will precipitate out as a solid.
-
Collection and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol or acetone to aid drying.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Purity Check: Confirm purity by melting point analysis and HPLC. This method often yields very high purity material.
Section 5: References
-
BenchChem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. Retrieved from
-
Shaikh, A. A., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Acta Pharmaceutica Sinica B, 4(4), 319-326. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Amino-5-bromouracil on Newcrom R1 HPLC column. Retrieved from [Link]
-
Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 234, 114249. Retrieved from [Link]
-
Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2732. Retrieved from [Link]
Sources
- 1. This compound [synhet.com]
- 2. This compound | 6312-71-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 6312-71-6 [m.chemicalbook.com]
- 5. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]
- 6. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE | 2240-25-7 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of 6-Amino-5-bromouracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: A Guide to Preventing Degradation of 6-Amino-5-bromopyrimidin-4(3H)-one in Solution
Introduction: 6-Amino-5-bromopyrimidin-4(3H)-one is a vital heterocyclic intermediate in medicinal chemistry and drug development.[1] Its unique structure, featuring a pyrimidone core, an amino group, and a bromine substituent, makes it a versatile building block. However, these same functional groups render the molecule susceptible to degradation in solution, posing significant challenges for researchers in terms of reproducibility and accuracy. This guide provides an in-depth analysis of the degradation mechanisms and offers robust, field-proven strategies to ensure the stability and integrity of your compound during experimental workflows.
Section 1: Understanding the Instability - Core Principles
This section addresses the fundamental chemical properties of this compound that contribute to its instability.
Q1: What are the primary chemical features of this compound that make it susceptible to degradation?
A1: The molecule's reactivity stems from three key structural features:
-
The Pyrimidine Ring System: Pyrimidine rings, particularly those with amine substituents, can be susceptible to nucleophilic attack and hydrolysis under both acidic and basic conditions.[2][3] The endocyclic nitrogen atoms can be protonated, which may activate the ring towards hydration and subsequent cleavage.[4]
-
The Carbon-Bromine (C-Br) Bond: The C-Br bond is significantly weaker than C-H, C-C, or C-Cl bonds, making it the most likely site for homolytic or heterolytic cleavage.[5] This susceptibility leads to debromination, a common degradation pathway for brominated aromatic and heterocyclic compounds.[6]
-
The Exocyclic Amino Group: While essential for its synthetic utility, the amino group can be a target for hydrolysis, especially under harsh acidic conditions, potentially converting it to a hydroxyl group.[7] The electron-donating nature of this group also activates the ring, influencing its overall stability.
Q2: What are the most common degradation pathways I should be aware of?
A2: Based on the molecule's structure, there are three primary degradation pathways to anticipate and mitigate:
-
Hydrolytic Degradation: This involves the reaction of the molecule with water. It can manifest as hydrolysis of the exocyclic amino group or, more severely, as the opening of the pyrimidine ring itself.[8] The rate of hydrolysis is often highly dependent on the pH of the solution.[2][4]
-
Reductive Debromination: This pathway involves the replacement of the bromine atom with a hydrogen atom, resulting in a product with a mass ~80 Da lighter than the parent compound. This reaction can be initiated by various factors, including exposure to light (photodegradation), the presence of reducing agents or impurities in your reaction mixture, or catalysis by trace metals.[6][9][10]
-
Photodegradation: Brominated organic compounds are frequently sensitive to light, particularly in the UV spectrum.[11][12] Energy absorbed from light can induce the cleavage of the C-Br bond, leading to debromination and the formation of radical species that can trigger further unwanted reactions.[13][14]
Caption: Primary degradation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs) & Quick Solutions
Q3: I'm seeing a new, more polar spot on my TLC/LC-MS after leaving my solution on the bench. What could it be?
A3: This is a classic sign of hydrolysis. Hydrolytic products, such as those resulting from ring-opening, often contain new polar functional groups like carboxylic acids or amides, which increase their affinity for polar stationary phases (like silica) and result in lower Rf values on TLC or earlier elution times in reverse-phase HPLC.
Q4: My product mass is missing, but I see a peak that is ~80 Da lighter. What happened?
A4: You are observing debromination. The atomic mass of bromine is approximately 79.9 amu. Its replacement with a hydrogen atom (mass ~1 amu) results in a net mass loss of ~79 Da. This is a strong indication that your compound has undergone reductive debromination. The most common culprits are accidental exposure of your solution to ambient or UV light, or the presence of reducing impurities in your solvents or reagents.[6][11][12]
Q5: My solution is turning yellow/brown, especially after being stored in the fridge for a week. Is this a sign of degradation?
A5: Yes, a color change is a clear visual indicator of chemical degradation. This is often due to oxidation or the formation of highly conjugated polymeric byproducts. The pyrimidine ring and amino group can be susceptible to oxidation by dissolved oxygen in the solvent. This process can be accelerated by trace metal impurities. To prevent this, always use high-purity, degassed solvents and store solutions under an inert atmosphere (nitrogen or argon).
Section 3: Troubleshooting Guide - A Workflow for Stability
If you are experiencing degradation, use the following workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for identifying the cause of degradation.
Section 4: Protocols for Maximizing Stability
Proactive measures are the most effective way to prevent degradation. Follow these protocols to prepare and handle solutions of this compound.
Protocol 4.1: Recommended Solvent Selection and Preparation
The choice of solvent is the single most critical factor in maintaining the stability of your compound.
| Solvent | Pros | Cons & Causality | Preparation & Handling Protocol |
| Anhydrous DMSO | High dissolving power; aprotic. | Can absorb atmospheric moisture (hygroscopic), which can then act as a nucleophile for hydrolysis. Older bottles may contain peroxide impurities that can cause oxidation. | Use a fresh, sealed bottle of anhydrous (<50 ppm water) grade. Pierce the septum with a needle connected to an inert gas line to maintain a positive pressure while withdrawing the solvent. |
| Anhydrous DMF | High dissolving power; aprotic. | Can degrade to form dimethylamine and formic acid, creating a basic or acidic microenvironment that can catalyze hydrolysis.[10] | Use a fresh, sealed bottle of anhydrous grade. Avoid prolonged storage after opening. |
| Acetonitrile (ACN) | Less reactive than DMSO/DMF; aprotic. | Lower dissolving power for highly polar compounds. | Use HPLC or anhydrous grade. Sparge with nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen. |
| Buffered Aqueous Solution | Required for many biological assays. | Water is a direct reactant for hydrolysis. The pyrimidine ring stability is highly pH-dependent.[4][15] | Avoid strongly acidic or basic conditions. Prepare solutions in a buffer between pH 6.0 and 7.4 . Prepare fresh immediately before use and keep on ice. |
Protocol 4.2: Step-by-Step Guide for Preparing a Stable Stock Solution
This protocol integrates best practices to minimize exposure to all potential degradation triggers.
-
Preparation: Before you begin, ensure you have amber glass vials, syringes, and anhydrous grade solvent. Place the solid this compound and a stir bar in an oven-dried vial.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with dry argon or nitrogen for 5-10 minutes. This displaces oxygen and moisture.
-
Solvent Addition: Using a syringe, add the desired volume of anhydrous, degassed solvent (see Protocol 4.1) to the vial.
-
Dissolution: Gently stir the solution at room temperature until the solid is fully dissolved. Avoid heating, as elevated temperatures accelerate degradation.[2] If sonication is required, use a bath with cool water to prevent overheating.
-
Storage: For short-term storage (<24 hours), keep the sealed vial at 2-8°C. For long-term storage, aliquot the stock solution into smaller, single-use amber vials under an inert atmosphere and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can introduce moisture and oxygen.
Protocol 4.3: A Self-Validating Stability Stress Test
Trustworthiness in science comes from self-validating systems. Before committing to a large-scale experiment, run this simple stress test to confirm the stability of the compound in your specific experimental buffer and conditions.
-
Prepare Solutions: Create a fresh solution of your compound in your chosen experimental buffer or solvent system at the final working concentration.
-
Aliquot and Stress: Distribute the solution into four separate, clearly labeled amber microfuge tubes.
-
Tube 1 (Control): Immediately freeze at -80°C. (This is your T=0 reference).
-
Tube 2 (Benchtop): Leave on the lab bench under ambient light and temperature.
-
Tube 3 (Dark): Wrap in foil and leave at ambient temperature.
-
Tube 4 (Cold): Wrap in foil and place at 4°C.
-
-
Analysis: After a set time period relevant to your experiment's duration (e.g., 4, 8, or 24 hours), thaw the control sample and analyze all four samples by HPLC or LC-MS.
-
Evaluate Results: Compare the purity of samples 2, 3, and 4 to the T=0 control.
| Condition | Expected Outcome if Stable | Indication if Degraded | Primary Degradation Pathway Indicated |
| Benchtop | >99% Purity | <95% Purity, new peaks | All pathways (Photodegradation, Hydrolysis, Oxidation) |
| Dark, RT | >99% Purity | <95% Purity, new peaks | Hydrolysis, Oxidation (rules out photodegradation) |
| Dark, 4°C | >99% Purity | >95% but <99% Purity | Slow Hydrolysis/Oxidation |
This test will definitively show if your handling protocol is sufficient or if degradation is occurring due to light, temperature, or inherent solution instability, allowing you to adjust your experimental design accordingly.
References
-
Soto-Cerrato, V., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Journal of Organic Chemistry, 66(14), 4775-4783. Available at: [Link]
-
Li, Q. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 144, 01013. Available at: [Link]
-
ResearchGate. (n.d.). Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl 4-chlorobenzoate (5). Retrieved from [Link]
-
Li, Q. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 144, 01013. Available at: [Link]
-
Fisher, G. J., & Johns, H. E. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875-9880. Available at: [Link]
-
Aldoori, S., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Environmental Sciences Europe, 35(1), 108. Available at: [Link]
-
ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]
-
Lohkamp, B., et al. (2008). Amidohydrolases of the reductive pyrimidine catabolic pathway purification, characterization, structure, reaction mechanisms and enzyme deficiency. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(3), 431-444. Available at: [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis cascade from diaminopyrimidine (D) to C to U. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. Retrieved from [Link]
-
Geen, G. R., & Ramli, A. (1994). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (19), 2955-2960. Available at: [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
Estrella, V., et al. (2021). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics, 12(1), 14-29. Available at: [Link]
-
ResearchGate. (n.d.). Keith HARRIS | Project Head | Sanofi, Paris. Retrieved from [Link]
-
ACS Publications. (1994). Effect of pH and Temperature on the Stability of UV-Induced Repairable Pyrimidine Hydrates in DNA. Retrieved from [Link]
-
Gellibolian, R., & Kool, E. T. (2000). Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. Biochemistry, 39(4), 1013-1021. Available at: [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]
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Technical Support Center: Optimizing Cross-Coupling Reactions for 6-Amino-5-bromopyrimidin-4(3H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for optimizing palladium-catalyzed cross-coupling reactions with 6-Amino-5-bromopyrimidin-4(3H)-one. This pyrimidinone scaffold is a valuable building block in medicinal chemistry, but its electronic properties and potential for catalyst inhibition present unique challenges.[1][2] This document is designed to provide both foundational knowledge and practical solutions to overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the setup of cross-coupling reactions with this compound.
Q1: What are the most suitable cross-coupling reactions for this substrate?
The most common and effective palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) bonds with aryl or heteroaryl boronic acids. It is widely used due to its functional group tolerance and the commercial availability of a vast array of boronic acids.[3][4]
-
Buchwald-Hartwig Amination: The premier method for forming C(sp²)–N bonds, allowing for the coupling of primary or secondary amines.[5][6][7] This is crucial for synthesizing derivatives with diverse amine functionalities.
-
Sonogashira Coupling: Used to form C(sp²)–C(sp) bonds by coupling the substrate with a terminal alkyne.[1][8] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[1][8]
Q2: How do I select the right catalyst and ligand?
The choice of catalyst and ligand is critical and depends heavily on the specific coupling reaction. The pyrimidine ring's electron-deficient nature and the presence of multiple nitrogen and oxygen atoms, which can coordinate to the palladium center, necessitate careful selection.[2][9]
-
For Suzuki & Buchwald-Hartwig Reactions: Electron-rich, sterically bulky phosphine ligands are generally the most effective.[10][11] These ligands stabilize the Pd(0) active species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[2][5]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[2][10]
-
Palladium Source: Pre-formed palladium(II) precatalysts (e.g., XPhos Pd G2/G3) are often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[12][13] Precatalysts ensure a reliable initiation of the catalytic cycle and can minimize side reactions.[13]
-
-
For Sonogashira Reactions: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is standard.[1][14] Triphenylphosphine (PPh₃) is a commonly used ligand in this context.[15]
Q3: What is the role of the base and which one should I use?
The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step (Suzuki) or for deprotonating the amine (Buchwald-Hartwig).[5] The solubility and strength of the base are key factors.[16]
-
Suzuki Coupling: Inorganic bases are common. K₃PO₄ and Cs₂CO₃ are often effective choices, particularly in polar aprotic solvents like dioxane or THF.[4][9][10] Aqueous solutions of Na₂CO₃ or K₂CO₃ can also be used, as Suzuki reactions are often tolerant of water.[17][18]
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.
-
Sonogashira Coupling: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base and often as a solvent or co-solvent.[1][15]
Q4: Which solvent system is best?
Anhydrous, degassed solvents are crucial for most palladium-catalyzed reactions to prevent catalyst deactivation and side reactions.[17][19]
-
Suzuki & Buchwald-Hartwig: Aprotic polar solvents like 1,4-dioxane , THF , or toluene are excellent choices.[2][9] For Suzuki couplings, a co-solvent of water is often beneficial and can enhance reaction rates.[16][17]
-
Sonogashira: THF or DMF with an amine base like Et₃N is a common system.[1][15]
Section 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Problem: My reaction shows low or no conversion of the starting material.
Possible Cause 1: Catalyst Inactivity or Deactivation The nitrogen atoms in the pyrimidinone ring can coordinate to the palladium center, inhibiting its catalytic activity.[2][9] Oxygen can also irreversibly oxidize the active Pd(0) catalyst.
-
Solution:
-
Ensure Inert Atmosphere: Meticulously degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[2] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[5]
-
Use a Precatalyst: Switch from generating Pd(0) in situ (e.g., from Pd(OAc)₂) to a modern, air-stable precatalyst like XPhos Pd G3.[13] These catalysts are designed for rapid, clean generation of the active monoligated Pd(0) species.
-
Increase Catalyst Loading: While typical loadings are 1-2 mol%, for challenging substrates, increasing the loading to 5 mol% can sometimes overcome low conversion.[9][17]
-
Possible Cause 2: Suboptimal Ligand Choice The standard PPh₃ ligand may not be electron-rich or bulky enough to promote the challenging oxidative addition step with this electron-deficient heterocyclic halide.[16]
-
Solution:
Possible Cause 3: Incorrect Base or Solvent The base may not be strong enough or sufficiently soluble in the reaction medium to facilitate the key transmetalation or deprotonation step.[16]
-
Solution:
-
Change the Base: For Suzuki reactions, if K₂CO₃ is failing, try a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ .[9][13] For Buchwald-Hartwig, ensure your NaOtBu is fresh and handled under inert conditions.
-
Optimize Solvent: If using toluene, consider switching to a more polar solvent like 1,4-dioxane or THF , which can improve the solubility of reagents and intermediates.[9][10]
-
Problem: I am observing significant side product formation.
Side Product 1: Dehalogenation (Hydrodehalogenation) This is the replacement of the bromine atom with a hydrogen, resulting in 6-aminopyrimidin-4(3H)-one. This side reaction is often caused by palladium hydride species generated from the reaction of the catalyst with trace water, amines, or alcohols.[2][20]
-
How to Minimize:
-
Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried.[17]
-
Re-evaluate the Base: Certain bases can promote dehalogenation. If using an amine base or an alcohol solvent, these can serve as hydride sources.[20] In Suzuki reactions, switching from an aqueous base system to strictly anhydrous conditions with K₃PO₄ may help.
-
Lower Reaction Temperature: High temperatures can sometimes favor dehalogenation pathways.[1][17] Try running the reaction at a lower temperature for a longer period.
-
Side Product 2: Homocoupling of the Boronic Acid (Suzuki Reaction) This results in a biaryl byproduct from the boronic acid coupling with itself. It is often promoted by the presence of oxygen.[2]
-
How to Minimize:
-
Strict Oxygen Exclusion: Thoroughly degas the reaction mixture and maintain a robust inert atmosphere.[2]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can sometimes drive homocoupling.
-
Use a Pd(0) Source Directly: Using a catalyst like Pd(PPh₃)₄ or a precatalyst avoids the in situ reduction step of a Pd(II) source, which can sometimes contribute to homocoupling.[2]
-
Problem: The reaction works, but the yield is consistently low.
Possible Cause: Protodeboronation of the Boronic Acid (Suzuki Reaction) This is the cleavage of the C–B bond of the boronic acid by water or other protic sources, converting it back to the corresponding arene before it can participate in the cross-coupling.[2]
-
Solution:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the free acids.[2]
-
Minimize Reaction Time: High temperatures and long reaction times, especially in aqueous basic conditions, can exacerbate this issue.[2] Consider using microwave irradiation to shorten reaction times significantly.[12]
-
Check Boronic Acid Quality: Ensure the boronic acid is pure and fresh. Older reagents can have lower activity.
-
Section 3: Recommended Starting Conditions & Protocols
Use these tables as a starting point for your optimization. All reactions should be performed under an inert atmosphere (N₂ or Ar) using anhydrous, degassed solvents.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Pd Source | XPhos Pd G3 (2 mol%) | XPhos Pd G3 (2 mol%) | PdCl₂(PPh₃)₂ (2.5 mol%) |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | PPh₃ (5 mol%) |
| Co-catalyst | N/A | N/A | CuI (5 mol%)[15] |
| Base | K₃PO₄ (2.0 equiv.) | NaOtBu (1.5 equiv.) | Et₃N (3.0 equiv.)[15] |
| Solvent | 1,4-Dioxane or THF | Toluene or 1,4-Dioxane | THF / Et₃N (2:1) |
| Temperature | 80–110 °C | 90–110 °C | Room Temp to 80 °C |
| Coupling Partner | Arylboronic Acid (1.2 equiv.) | Amine (1.2 equiv.) | Terminal Alkyne (1.2 equiv.) |
Section 4: Visual Workflow and Troubleshooting Diagrams
Diagram 1: General Experimental Workflow
This diagram outlines the critical steps for setting up a palladium-catalyzed cross-coupling reaction to ensure reproducibility and success.
Caption: Standard workflow for setting up a cross-coupling reaction.
Diagram 2: Troubleshooting Decision Tree
This logical diagram provides a step-by-step guide for addressing low reaction conversion.
Caption: Decision tree for troubleshooting low reaction conversion.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.
-
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
-
Cross-Coupling Reactions Guide. Matzger Lab, University of Michigan.
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications.
-
Troubleshooting low conversion rates in pyrimidine functionalization. Benchchem.
-
Optimizing Suzuki Coupling Reactions. CovaSyn.
-
6-Amino-5-bromopyridine-3-carbonitrile. PubChem.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications.
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate.
-
Sonogashira coupling. Wikipedia.
-
Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine. Benchchem.
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Buchwald–Hartwig amination. Wikipedia.
-
6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE. ChemicalBook.
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.
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Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health.
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Buchwald-Hartwig Amination. Chemistry LibreTexts.
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Buchwald-Hartwig coupling. YouTube.
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. RSC Publishing.
-
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed.
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This compound. ChemicalBook.
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6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione. PubChem.
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This compound. SynHet.
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This compound Formula. ECHEMI.
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2-((6-Amino-5-(4-bromophenyl)pyrimidin-4-yl)oxy)ethanol. Pharmaffiliates.
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6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE. ChemicalBook.
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
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- 20. Yoneda Labs [yonedalabs.com]
Troubleshooting low bioactivity of 6-Amino-5-bromopyrimidin-4(3H)-one in assays
Welcome to the technical support center for 6-Amino-5-bromopyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this compound. Here, we address common challenges that can lead to perceived low or inconsistent bioactivity in your assays. Our approach is rooted in first principles, empowering you to diagnose and solve problems methodically.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My assay with this compound is showing no activity. Where do I start troubleshooting?
A1: Low or absent bioactivity can stem from several factors, broadly categorized as issues with the compound itself, the assay conditions, or potential assay interference. A systematic approach is crucial. We recommend starting with the most fundamental aspect: verifying the integrity and concentration of your compound. From there, assess its solubility and stability in your specific assay buffer. Finally, consider the possibility of assay-specific artifacts. This guide will walk you through each of these critical checkpoints.
Q2: What is the expected biological activity of this compound?
A2: While this compound is a versatile chemical intermediate[1][2], derivatives of 2-amino-5-bromo-4(3H)-pyrimidinone have been synthesized and evaluated for their antiviral activity[3]. Therefore, it is plausible that your assays are related to virology or oncology. However, without a specific intended target, it is essential to confirm the compound's purity and stability to ensure that the observed lack of activity is not due to an experimental artifact.
Q3: How should I prepare my stock solution of this compound?
A3: For initial use, we recommend preparing a high-concentration stock solution in an anhydrous, high-purity organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its broad solubilizing capacity[4]. A stock concentration of 10 mM is standard. It is critical to minimize the final concentration of DMSO in your assay, typically keeping it below 0.5% (v/v), as higher concentrations can be cytotoxic or interfere with enzyme activity[5][6].
Q4: Could this compound be a Pan-Assay Interference Compound (PAIN)?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in multiple, unrelated assays through non-specific mechanisms[7]. While this compound does not contain the most notorious PAINS substructures, such as catechols or rhodanines, any novel compound should be evaluated for potential assay interference[8]. This can include reactivity with assay components, aggregation, or disruption of the detection signal[9]. Later sections of this guide provide strategies to identify and mitigate such effects.
Troubleshooting Guide: A Step-by-Step Approach to Diagnosing Low Bioactivity
Experiencing unexpected results can be frustrating. This section provides a logical workflow to diagnose the root cause of low bioactivity.
}
Caption: Troubleshooting workflow for low bioactivity.SECTION 1: COMPOUND PURITY AND INTEGRITY
The quality of your starting material is the bedrock of reliable data. An impure or degraded compound can lead to underestimated potency or complete inactivity.
Q: How can I be sure of the purity and identity of my this compound?
A: Verification of compound identity and purity is non-negotiable. While a supplier's Certificate of Analysis (CoA) is a good starting point, independent verification is best practice, especially after prolonged storage.
-
Identity Confirmation: Mass Spectrometry (MS) is essential to confirm the molecular weight of the compound (C₄H₄BrN₃O, MW: 190.00 g/mol )[2][10].
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing purity. A pure compound should exhibit a single major peak.
Potential Impurities to Consider:
The synthesis of brominated pyrimidines can sometimes result in impurities such as:
-
Isomeric Byproducts: Bromination at other positions on the pyrimidine ring.
-
Over-brominated species: Di- or tri-brominated products.
-
Unreacted Starting Materials: Residual precursors from the synthesis[11].
Experimental Protocol: Purity Assessment by HPLC-MS
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Integrate the peak areas in the HPLC chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Confirm that the mass of the main peak corresponds to the expected molecular weight of this compound.
-
| Parameter | Recommended Method | Expected Result |
| Identity | LC-MS (ESI) | [M+H]⁺ at m/z 190.96 or [M-H]⁻ at m/z 188.94 |
| Purity | HPLC-UV (254 nm) | >95% (ideally >98%) |
| Structure | ¹H NMR | Spectrum consistent with the chemical structure |
SECTION 2: SOLUBILITY AND STABILITY
Even a pure compound will appear inactive if it is not bioavailable in the assay.
Q: My compound precipitates when I add it to my aqueous assay buffer. What should I do?
A: This is a common issue for many small molecules. The transition from a high-concentration DMSO stock to a predominantly aqueous environment can cause the compound to "crash out" of solution[12].
Troubleshooting Solubility:
-
Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of the compound.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration below 0.5% is a good rule of thumb, some assays can tolerate slightly higher concentrations (e.g., up to 1%)[13]. Determine the DMSO tolerance of your specific assay.
-
Use a Co-solvent: In some biochemical (cell-free) assays, the addition of a small percentage of a co-solvent like polyethylene glycol (PEG) can improve solubility[14].
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.
Experimental Protocol: Kinetic Solubility Assessment
This protocol helps determine the concentration at which your compound begins to precipitate in your assay buffer.
-
Prepare a serial dilution of your 10 mM DMSO stock solution in a 96-well plate.
-
Add your aqueous assay buffer to each well and mix thoroughly.
-
Incubate the plate under your assay conditions for 1-2 hours.
-
Measure turbidity using a plate reader at a wavelength of 620 nm. A significant increase in absorbance indicates precipitation.
Q: How do I know if my compound is stable under my assay conditions?
A: Compound stability can be affected by temperature, pH, light exposure, and interaction with other assay components[2].
Experimental Protocol: Compound Stability Assessment in Assay Medium
-
Spike the compound into your complete assay medium (including any cells, serum, or other reagents) at the final desired concentration.
-
Incubate under the exact conditions of your assay (e.g., 37°C, 5% CO₂).
-
Collect aliquots at various time points (e.g., 0, 2, 6, 24, 48 hours).
-
Analyze the concentration of the parent compound in each aliquot using HPLC-MS. A decrease in the peak area over time indicates degradation.
SECTION 3: ASSAY INTERFERENCE
If your compound is pure, soluble, and stable, the issue may lie within the assay itself.
Q: Could my compound be interfering with the assay technology?
A: Yes, compounds can interfere with assays in numerous ways, leading to false positives or false negatives. This is a key characteristic of PAINS[7].
Common Mechanisms of Assay Interference:
-
Fluorescence: If your compound is fluorescent, it can interfere with fluorescence-based readouts.
-
Redox Activity: Redox-cycling compounds can generate reactive oxygen species that disrupt assay components.
-
Aggregation: Some compounds form aggregates at higher concentrations, which can non-specifically inhibit enzymes.
-
Chelation: If your assay relies on metal ions, a chelating compound can disrupt its function[15].
Strategies to Mitigate Assay Interference:
-
Run a Counter-Screen: Test your compound in an assay that uses the same detection method but lacks the biological target. Any activity observed is likely an artifact.
-
Vary the Target Concentration: True inhibitors often show a dose-dependent relationship with their target. Non-specific effects may be less sensitive to changes in target concentration.
-
Add a Non-ionic Detergent: Including a small amount of a detergent like Triton X-100 (e.g., 0.01%) can help to disrupt compound aggregates.
-
Use Orthogonal Assays: Confirm any observed activity using a different assay format that relies on an alternative detection principle.
This structured, evidence-based approach will enable you to confidently determine whether the observed low bioactivity of this compound is a true reflection of its biological properties or an artifact of your experimental setup.
References
- Benchchem.
- Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1599-1602.
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Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
- Benchchem. Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions. Benchchem Technical Support.
- Benchchem. Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays. Benchchem Technical Support.
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ResearchGate. Effect of DMSO concentration. [Link]
- Benchchem. Technical Support Center: Compound Stability in Long-Term Cell Culture. Benchchem Technical Support.
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News-Medical.Net. The role of cell-based assays for drug discovery. [Link]
- Benchchem. Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. Benchchem Technical Support.
-
Torontech. HPLC Testing and Analysis – Detailed Guide for Accurate Results. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
- Armstrong, D. W., & Zhou, E. Y. (2020). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America, 38(s4), 20-25.
-
Online Inhibitor. Optimizing Cell-Based Assays with DiscoveryProbe™ FDA-app... [Link]
- González-Fuentes, J. A., et al. (2022). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. Chemosensors, 10(7), 265.
-
Patsnap Synapse. Troubleshooting Guide for Common Protein Solubility Issues. [Link]
- Benchchem. A Researcher's Guide: Navigating Purity Assessment with HPLC and Mass Spectrometry. Benchchem Technical Support.
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
- Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS chemical biology, 12(10), 2584–2587.
-
Wikipedia. Pan-assay interference compounds. [Link]
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of medicinal chemistry, 58(5), 2091–2113.
-
Taylor & Francis Online. Pan-assay interference compounds – Knowledge and References. [Link]
-
Drug Hunter. AICs and PAINS: Mechanisms of Assay Interference. [Link]
- Dantuma, N. P., & Lindsten, K. (2014). Quantitative cell-based protein degradation assays to identify and classify drugs that target the ubiquitin-proteasome system. Methods in molecular biology (Clifton, N.J.), 1085, 235–247.
- Riebe, F., et al. (2020). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
-
PubChem. 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione. [Link]
- Benchchem. 1H NMR and mass spectrometry data of 2-Amino-5-bromo-4-methylpyridine. Benchchem Technical Support.
- Lu, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future medicinal chemistry, 12(10), 925–943.
- Sato, T., Sako, K., & Yamaguchi, J. (2014). Assay for proteasome-dependent protein degradation and ubiquitinated proteins. Methods in molecular biology (Clifton, N.J.), 1072, 655–663.
Sources
- 1. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 15. drughunter.com [drughunter.com]
Technical Support Center: Synthesis of 6-Amino-5-bromopyrimidin-4(3H)-one
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Amino-5-bromopyrimidin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide field-proven insights, troubleshooting guides, and detailed protocols to enhance the success and reproducibility of your experiments.
Overview of the Core Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The most common and direct approach is the electrophilic bromination of the 6-aminopyrimidin-4(3H)-one precursor. The pyrimidine ring is activated by the electron-donating amino group at the C6 position, which directs the electrophilic substitution primarily to the C5 position.
While seemingly straightforward, this reaction is sensitive to conditions and can be plagued by several side reactions that impact yield and purity. This guide will address these issues directly.
Primary Reaction Scheme
The core transformation involves treating 6-aminopyrimidin-4(3H)-one with a suitable brominating agent, such as N-Bromosuccinimide (NBS), in a polar aprotic solvent like Dimethylformamide (DMF).
6-Amino-5-bromopyrimidin-4(3H)-one stability and storage conditions
Technical Support Center: 6-Amino-5-bromopyrimidin-4(3H)-one
Welcome to the technical support guide for this compound (CAS No. 6312-71-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this compound in your experiments. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on available chemical data and principles of heterocyclic chemistry.
I. Quick Reference Data Table
For your convenience, key physical and storage parameters for this compound are summarized below.
| Parameter | Value | Source(s) |
| CAS Number | 6312-71-6 | [1] |
| Molecular Formula | C₄H₄BrN₃O | [1] |
| Molecular Weight | 190.00 g/mol | [1] |
| Appearance | White to yellow or brown solid/powder | [2][3] |
| Melting Point | ~268 °C | Chemical Supplier Data |
| Recommended Storage | 2–8 °C, under inert gas (Argon or Nitrogen) | Chemical Supplier Data |
| Long-Term Storage | 2–8 °C, desiccated, protected from light | Inferred from best practices |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound in its solid form and in solution.
FAQ 1: What are the optimal storage conditions for solid this compound?
To ensure the long-term stability and purity of the solid compound, it is critical to control environmental factors.
-
Temperature: The recommended storage temperature is 2–8 °C . Storing at refrigerated temperatures minimizes the rate of potential solid-state degradation reactions.
-
Atmosphere: It is highly recommended to store the compound under an inert atmosphere , such as argon or nitrogen. The aminopyrimidine core can be susceptible to oxidation over time.
-
Light and Moisture: The container should be opaque to protect the compound from light, as pyrimidine derivatives can be photosensitive.[4][5] Furthermore, the container must be sealed tightly and stored in a desiccated environment to prevent hydrolysis.
FAQ 2: How should I prepare and store solutions of this compound?
The stability of the compound in solution is a critical factor for experimental reproducibility.
-
Solvent Selection: While quantitative solubility data is limited, this compound is anticipated to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . A related compound, 6-Amino-5-bromopyrimidin-2(1H)-one, is reported to be soluble in formic acid.[3]
-
Solution Preparation: Prepare solutions fresh whenever possible. If you must prepare stock solutions, use anhydrous-grade solvents to minimize moisture-related degradation.
-
Stock Solution Storage: For short-term storage (1-2 days), solutions may be kept at 2–8 °C. For longer-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20 °C or -80 °C .
FAQ 3: How long can I expect my solutions to be stable?
There is currently no published data on the long-term stability of this compound in solution. Based on the chemical structure, the following precautions are advised:
-
Recommendation: It is best practice to use solutions on the same day they are prepared .
-
For Stored Stocks: If using a previously prepared stock solution, it is advisable to run a small-scale control experiment to confirm its activity before proceeding with critical experiments. A stability-indicating HPLC method can be developed to formally assess the purity of the solution over time.[6][7][8]
III. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the handling and use of this compound.
Problem 1: The solid compound has changed color from off-white/yellow to brown.
-
Probable Cause: A color change to brown is a common indicator of degradation for many organic compounds. This is likely due to slow oxidation or polymerization upon exposure to air, light, or moisture over time.
-
Troubleshooting Workflow:
Caption: Decision workflow for handling discolored compound.
Problem 2: I am observing inconsistent or no activity in my biological/chemical assay.
-
Probable Cause: If you have ruled out other experimental errors, the issue may lie with the integrity of your this compound solution. The compound may have degraded after being dissolved.
-
Potential Degradation Pathways:
-
Photodegradation: Similar to other 5-brominated pyrimidines like 5-bromouracil, exposure to UV light can cause cleavage of the C-Br bond, leading to the formation of a highly reactive uracilyl radical.[4] This radical can then participate in various unwanted side reactions.
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can potentially lead to hydrolysis of the amino group or other ring transformations.
-
-
Troubleshooting and Prevention:
-
Always prepare fresh solutions from solid material for every experiment.
-
If using a frozen stock, ensure it was aliquoted to avoid multiple freeze-thaw cycles. Thaw the vial immediately before use and keep it on ice.
-
Protect your solutions from light by using amber vials or wrapping your tubes in aluminum foil.
-
Perform a quick purity check of your solution using TLC or LC-MS if you suspect degradation.
-
Problem 3: The compound is not dissolving well in my chosen solvent.
-
Probable Cause: The solubility of this compound may be limited in certain solvents, or you may be attempting to prepare a solution that is too concentrated.
-
Solutions:
-
Gentle Warming: Try gently warming the solution (e.g., to 30-40 °C) to aid dissolution.
-
Sonication: Use a bath sonicator to help break up solid particles and increase the rate of dissolution.
-
Solvent Change: If solubility remains an issue, consider a different polar aprotic solvent. If your experimental system allows, a small percentage of formic acid may improve solubility, as has been noted for a related compound.[3]
-
IV. Experimental Protocols
This section provides a standardized protocol for preparing a stock solution, which is a common starting point for many experiments.
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a chemical fume hood, weigh out the desired amount of the compound into a new, clean vial. For a 10 mM stock solution, you would weigh 1.90 mg for every 1 mL of DMSO you intend to add.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Storage and Use: If not for immediate use, aliquot the solution into single-use, light-protected vials and store at -20 °C or -80 °C.
V. Potential Degradation Pathways Overview
Understanding how a molecule can degrade is key to preventing it. Below is a simplified diagram illustrating the two most probable degradation pathways based on the chemistry of related compounds.
Caption: Plausible degradation pathways for this compound.
VI. References
-
Insights into the deactivation of 5-bromouracil after ultraviolet excitation. Philosophical Transactions of the Royal Society A.
-
Heterogeneous Photocatalyzed Degradation of Uracil and 5-bromouracil in Aqueous Suspensions of Titanium Dioxide. PubMed.
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
-
Photochemical reduction of 5-bromouracil by cysteine derivatives and coupling of 5-bromouracil to cystine derivatives. PubMed.
-
Heterogeneous photocatalyzed degradation of uracil and 5-bromouracil in aqueous suspensions of titanium dioxide. ResearchGate.
-
6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS - ChemicalBook. ChemicalBook.
-
Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Royal Society of Chemistry.
-
This compound | 6312-71-6 - ChemicalBook. ChemicalBook.
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PubMed Central.
-
Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Cha. Indian Journal of Pharmaceutical Education and Research.
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results.
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
Formation of 5- and 6-Aminocytosine Nucleosides and Nucleotides from the Corresponding 5-Bromocytosine Derivatives: Synthesis and Reaction Mechanism. Scilit.
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- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Heterogeneous photocatalyzed degradation of uracil and 5-bromouracil in aqueous suspensions of titanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Welcome to the technical support center for researchers utilizing pyrimidinone-based inhibitors. This guide is designed by application scientists to provide in-depth troubleshooting strategies and address common questions encountered during preclinical research and development. Our goal is to equip you with the foundational knowledge and practical protocols needed to anticipate, identify, and overcome inhibitor resistance.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the function and challenges associated with pyrimidinone inhibitors.
Q1: What is the fundamental mechanism of action for pyrimidinone inhibitors?
A1: The pyrimidinone scaffold is a versatile heterocyclic structure that is a cornerstone in medicinal chemistry.[1][2] Its derivatives are adept at forming key hydrogen bonds with the hinge regions of various enzymes, making them effective competitive inhibitors.[1] Their mechanism of action typically falls into two major categories:
-
Kinase Inhibition: Many pyrimidinone derivatives are designed as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and cyclin-dependent kinases (CDKs).[2][3][4] By occupying the ATP-binding pocket, they prevent the phosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[5]
-
Metabolic Enzyme Inhibition: A significant class of pyrimidinone-based drugs targets key enzymes in metabolic pathways. A prime example is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][6][7] Rapidly proliferating cancer cells are often highly dependent on this pathway, making it an attractive therapeutic target.[8]
Q2: What are the primary mechanisms by which cancer cells develop resistance to pyrimidinone inhibitors?
A2: Resistance is a complex phenomenon that can arise from various genetic and non-genetic alterations within the cancer cell. The most frequently observed mechanisms include:
-
On-Target Mutations: This is a common mechanism, particularly for kinase inhibitors. The cell acquires mutations in the gene encoding the target protein, which can prevent the inhibitor from binding effectively. A classic example is the "gatekeeper" T790M mutation in EGFR, which confers resistance to first-generation inhibitors.[2]
-
Bypass Pathway Activation: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or alternative pathway. For instance, if an EGFR inhibitor is used, cells might amplify the MET receptor tyrosine kinase, which can then drive downstream signaling independently of EGFR.
-
Drug Efflux and Metabolism: Cells can increase the expression of ATP-binding cassette (ABC) transporters, which actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels. Alterations in drug metabolism can also inactivate the compound more rapidly.
-
Metabolic Rewiring: When targeting metabolic enzymes like DHODH, cancer cells can adapt by upregulating the pyrimidine salvage pathway.[9] This allows them to recycle pyrimidines from the extracellular environment, bypassing the need for de novo synthesis and rendering the inhibitor ineffective.[9]
Caption: Key mechanisms of cellular resistance to pyrimidinone inhibitors.
Part 2: Troubleshooting Experimental Challenges
This section provides a structured, question-and-answer guide to troubleshoot specific issues you may encounter in the lab.
Problem 1: My IC50 value for the inhibitor has significantly increased in my long-term culture.
Q: I've been culturing my cancer cell line in the presence of my pyrimidinone inhibitor for several weeks. Initially, it was highly effective, but now I need a much higher concentration to achieve the same level of cell death. What's happening and how do I investigate it?
A: This is a classic presentation of acquired resistance. The selective pressure of the inhibitor has likely led to the emergence of a resistant subpopulation of cells. The key is to systematically identify the underlying mechanism.
Causality and Troubleshooting Workflow:
The shift in the IC50 value is your primary indicator. The first step is to quantify this change precisely and then investigate the most probable causes in a logical sequence: on-target mutation followed by bypass pathway analysis.
Caption: Troubleshooting workflow for investigating acquired inhibitor resistance.
Experimental Steps:
-
Validate the Resistance:
-
Thaw an early-passage, untreated (parental) vial of your cell line.
-
Perform a parallel cell viability assay (see Protocol 1) on the parental and your suspected resistant line.
-
Self-Validation: A significant rightward shift (>5-fold) in the IC50 curve for the resistant line compared to the parental line confirms acquired resistance.
-
-
Sequence the Target Gene:
-
Extract genomic DNA or mRNA (for conversion to cDNA) from both parental and resistant cells.
-
Amplify the coding sequence of the target gene using PCR.
-
Send the PCR product for Sanger sequencing.
-
Expertise: Compare the sequences to the reference sequence. Look for non-synonymous mutations in the resistant cells, particularly in the kinase domain or drug-binding pocket. Many resistance mutations are documented in literature and databases like COSMIC.[2]
-
-
Screen for Bypass Pathways:
-
If no on-target mutations are found, investigate compensatory signaling.
-
Lyse both parental and resistant cells after treatment with the inhibitor.
-
Use a phospho-receptor tyrosine kinase (RTK) array to broadly screen for changes in phosphorylation across dozens of RTKs.
-
Alternatively, use Western blotting (see Protocol 2) to probe for the activation of specific, known bypass pathways (e.g., p-MET, p-AXL if you are inhibiting EGFR).
-
Trustworthiness: Always compare to the parental cell line under the same treatment conditions. The key is the change in signaling in the resistant line.
-
Problem 2: The inhibitor works in my biochemical assay but has poor activity in my cell-based assay.
Q: My pyrimidinone compound is a potent inhibitor of its target enzyme in a purified, cell-free system. However, when I treat cultured cells, the IC50 is orders of magnitude higher, or I see no effect at all. What could be the cause?
A: This common discrepancy points to cellular factors that are absent in a biochemical assay. The issue is almost always related to either poor cell permeability or rapid efflux/metabolism.
Troubleshooting Steps:
-
Assess Cell Permeability:
-
Use computational models (e.g., SwissADME) to predict the compound's membrane permeability based on its structure. Look for properties like high polar surface area (PSA) or unfavorable LogP values.
-
Experimentally, use a cellular thermal shift assay (CETSA). A successful shift in the target's melting temperature upon drug treatment confirms that the drug is reaching and engaging its target inside the cell.
-
-
Investigate Drug Efflux:
-
Perform a co-treatment experiment. Treat the cells with your pyrimidinone inhibitor in the presence and absence of a broad-spectrum ABC transporter inhibitor, such as Verapamil or PSC833.
-
Self-Validation: If the IC50 of your compound decreases significantly in the presence of the efflux inhibitor, it strongly suggests that your compound is a substrate for these pumps.
-
-
Consider Metabolic Stability:
-
Cells contain metabolic enzymes (e.g., cytochrome P450s) that can modify and inactivate your compound.
-
Incubate your compound with liver microsomes in vitro to assess its metabolic stability. A short half-life in this assay indicates that the compound is likely being rapidly metabolized by cells.
-
Data Presentation: Quantifying Resistance
Use a clear table to document the shift in potency between sensitive and resistant cell lines.
| Cell Line | Inhibitor | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | Inhibitor-X | 15 nM | 1x |
| Resistant Subclone | Inhibitor-X | 210 nM | 14x |
Part 3: Key Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a standard method for generating a dose-response curve to calculate an inhibitor's IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x concentration serial dilution of the pyrimidinone inhibitor in culture medium. A typical range might be from 100 µM down to 10 pM over 10 points.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x inhibitor dilutions. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.
-
Incubation: Incubate the plate for a duration appropriate for your cell line's doubling time (typically 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTS reagent) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer or spectrophotometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a "no cells" or high-concentration drug control (0% viability). Plot the normalized response versus the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50.
-
Trustworthiness: Running samples in triplicate or quadruplicate is essential to ensure the statistical significance of your results.
-
Protocol 2: Western Blot for Bypass Pathway Activation
This protocol allows for the specific analysis of protein activation (via phosphorylation) in resistant cells.
Methodology:
-
Cell Treatment & Lysis:
-
Grow both parental and resistant cells to ~80% confluency.
-
Treat cells with the pyrimidinone inhibitor at a 1x and 10x IC50 concentration (based on the parental line) for a relevant time point (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Expertise: The inclusion of phosphatase inhibitors is non-negotiable, as it preserves the phosphorylation state of the proteins you intend to measure.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of your protein of interest (e.g., anti-phospho-MET).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-MET) and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Self-Validation: A strong phospho-protein signal in the resistant line that is absent or weak in the parental line, especially under drug treatment, is a clear indicator of bypass pathway activation.
-
References
- Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymeriz
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.Science.
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer.
- Overview of pyrimidine de novo synthesis inhibitors used in cancer therapy.
- Validating the Mechanism of Action for Pyrimidine-Based Enzyme Inhibitors: A Compar
- Recent Advances in Pyrimidine-Based Drugs.
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.Frontiers.
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy.PubMed.
- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.MDPI.
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Minimizing off-target effects of 6-Amino-5-bromopyrimidin-4(3H)-one
Technical Support Center: 6-Amino-5-bromopyrimidin-4(3H)-one
Introduction: Understanding this compound
This compound is a substituted pyrimidinone, a chemical scaffold of significant interest in medicinal chemistry and chemical biology.[1][2][3] While public domain data on the specific biological targets of this exact molecule is limited, its structure is analogous to compounds investigated as inhibitors for various enzyme families, particularly kinases.[4][5][6] For the purpose of this guide, we will treat this compound as a novel chemical probe or potential inhibitor.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new experiment with this compound. What concentration should I use?
A1: This is a critical question. Using an excessively high concentration is a primary driver of off-target effects.[10] A high-quality chemical probe should ideally have a biochemical potency (IC50 or Kd) of less than 100 nM against its purified target and demonstrate cellular activity (EC50) below 1 µM.[8]
Recommended Approach:
-
Determine Biochemical Potency: If the primary target is known, perform an in vitro assay (e.g., enzymatic assay) with the purified target protein to determine the IC50 of this compound.
-
Initial Cellular Dose-Response: Start with a broad concentration range in your cellular assay (e.g., 10 nM to 30 µM).
-
Select Working Concentration: For routine experiments, use the compound at a concentration that is 3-10 times its cellular EC50. Avoid using concentrations above 10 µM unless absolutely necessary and supported by strong evidence of on-target activity at that level.
Q2: What is an "inactive" or "negative" control compound, and why do I need one?
A2: A negative control is a molecule that is structurally very similar to your active compound (the "probe") but is significantly less potent or completely inactive against the intended target.[10] This is one of the most powerful tools to differentiate on-target from off-target effects. If your active compound produces a phenotype that the inactive control cannot (when used at the same concentration), it strongly suggests the effect is mediated by the intended target.
Q3: My compound is potent in a biochemical assay but shows no effect in my cell-based assay. What's wrong?
A3: This discrepancy often points to issues with the compound's physicochemical properties, such as poor cell permeability or rapid metabolism.[7] It could also indicate that the target is not essential for the phenotype being measured in that specific cellular context.
Q4: What are orthogonal assays and why are they important?
A4: Orthogonal assays are independent experimental methods that confirm the interaction between your compound and its target through different physical principles.[11][12] Relying on a single assay can be misleading due to technology-specific artifacts.[11] Using orthogonal methods builds a stronger body of evidence for true, on-target engagement.[13][14] For example, if you identify a "hit" in an enzyme activity assay, you could use Surface Plasmon Resonance (SPR) or a Cellular Thermal Shift Assay (CETSA) to confirm direct physical binding.[11][15]
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects
This section provides in-depth strategies to address specific experimental challenges.
Problem 1: An unexpected or inconsistent phenotype is observed.
Your experiment with this compound produces a cellular phenotype that is either not what you predicted based on the presumed target or varies between different cell lines.
This issue is often caused by the compound engaging one or more unknown off-targets. Because kinases, for example, share structural similarities in their ATP-binding pockets, inhibitors can frequently bind to multiple kinases.[9][16] Furthermore, a compound may inhibit non-kinase proteins entirely.[17] Cell-line specific expression of these off-targets can lead to variable results.[7]
Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Proactive Off-Target Identification
For a novel compound like this compound, especially if it is intended for broad use as a chemical probe, proactive profiling is essential.
Strategy 1: In Silico Profiling
Computational methods can predict potential off-target interactions by screening the compound's structure against large databases of protein targets. [18][19]This can provide an early warning of potential liabilities and guide subsequent experimental validation.
Strategy 2: Broad-Panel Biochemical Screening
If this compound is a suspected kinase inhibitor, submitting it for screening against a large panel of recombinant kinases is a crucial step. [20]Commercial services offer panels covering a large portion of the human kinome. [16][21] Data Interpretation: The output of a kinase screen provides quantitative data on the compound's inhibitory activity against hundreds of kinases. This allows for the calculation of a "selectivity score" and reveals any potent off-target kinases that could confound experimental results.
Table 1: Example Kinase Selectivity Data
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | On-Target/Off-Target |
| Target X (Presumed) | 98% | 50 | On-Target |
| Kinase A | 5% | >10,000 | Acceptable |
| Kinase B | 92% | 120 | Potent Off-Target |
| Kinase C | 45% | 2,500 | Weak Off-Target |
This table illustrates how profiling can identify an unexpected potent off-target (Kinase B) that requires further investigation.
References
-
Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology. [Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]
-
From gene to validated and qualified hits. AXXAM. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
The art of the chemical probe. Nature Chemical Biology. [Link]
-
Orthogonal Assay Service. Creative Biolabs. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Cancer. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed. [Link]
-
Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. Society of Toxicology (SOT). [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]
-
Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. PMC - NIH. [Link]
-
Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. PubMed. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]
Sources
- 1. This compound | 6312-71-6 [chemicalbook.com]
- 2. This compound [synhet.com]
- 3. echemi.com [echemi.com]
- 4. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. axxam.com [axxam.com]
- 13. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 14. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 19. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Amino-5-bromopyrimidin-4(3H)-one
Welcome to the technical support center for the synthesis of 6-Amino-5-bromopyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with scaling up this important synthesis. We will move beyond simple procedural steps to explore the underlying chemistry and provide a self-validating framework for your experimental design.
I. Foundational Synthesis Overview
The synthesis of this compound typically involves the electrophilic bromination of the starting material, 6-aminopyrimidin-4(3H)-one. The pyrimidine ring is an electron-deficient system, making direct electrophilic substitution more challenging compared to electron-rich aromatic rings.[1] However, the amino group at the 6-position is a strong activating group, directing the incoming electrophile to the ortho and para positions. The C-5 position is the least electron-deficient and is where electrophilic attack preferentially occurs.[1]
A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) as the brominating agent.[1][2][3][4] NBS is a versatile and easy-to-handle reagent for bromination compared to liquid bromine.[1]
Core Reaction:
Caption: A decision tree for troubleshooting common issues in the synthesis.
IV. References
-
BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings.
-
Kumar, V., et al. (2014). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 19(9), 13583–13598. [Link]
-
Gadhwal, S., et al. (2009). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides and Nucleic Acids, 28(2), 194-206. [Link]
-
Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1338-1341. [Link]
-
SynHet. (n.d.). This compound.
-
Nishiwaki, T. (1961). Bromination of Pyrimidines by N-Bromosuccinimide. III. Bromination of Anilino-and Phenoxypyrimidines. Chemical and Pharmaceutical Bulletin, 9(1), 38-42. [Link]
-
Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2725-2732.
-
Abdel-Wahab, B. F., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6289. [Link]
-
Wikipedia. (2023). N-Bromosuccinimide. [Link]
-
BenchChem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
-
ResearchGate. (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt, 3 h (96 %). [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
-
National Institutes of Health. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). [Link]
-
BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.
-
Der Pharma Chemica. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
-
National Science Foundation Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine.
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
ResearchGate. (n.d.). The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. [Link]
-
Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2138. [Link]
-
Xiang, J., et al. (2010). Synthesis of novel 8,9-dihydro-5H-pyrimido[4,5-e]di[1][5]azepin-7(6H)-ones. Journal of Combinatorial Chemistry, 12(4), 503-509. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromination of Pyrimidines by N-Bromosuccinimide. III. Bromination of Anilino-and Phenoxypyrimidines [jstage.jst.go.jp]
- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in commercial 6-Amino-5-bromopyrimidin-4(3H)-one
Welcome to the Technical Support Center for 6-Amino-5-bromopyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical reagent. In the synthesis of complex molecules, the quality of your starting materials is paramount. Even seemingly minor impurities can have a significant impact on downstream reactions, affecting yield, purity, and even the biological activity of the final compound. This resource provides in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate potential purity issues with commercial this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the quality and handling of this compound.
Q1: What are the most common types of impurities I should be aware of in commercial this compound?
A1: Based on the likely synthetic routes for this compound, the common impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process itself.
-
Unreacted Starting Material: The most probable precursor is 6-aminopyrimidin-4(3H)-one. Incomplete bromination will result in its presence in the final product.
-
Over-brominated Species: The pyrimidine ring is susceptible to further bromination, leading to the formation of di-bromo species. The presence of these can complicate subsequent reactions.[1]
-
Isomeric Impurities: Depending on the synthetic route, other isomers such as 6-Amino-5-bromopyrimidin-2(1H)-one could potentially be formed.
-
-
Reagent-Related Impurities: These are derived from the reagents used in the synthesis.
-
Residual Brominating Agent: If N-bromosuccinimide (NBS) is used for bromination, residual succinimide may be present.[2]
-
Residual Solvents: Solvents used during reaction and purification, such as Dimethylformamide (DMF) or ethanol, might be present in trace amounts.
-
-
Degradation Products: Although this compound is relatively stable, improper storage (e.g., exposure to light or high temperatures) can lead to degradation.
Q2: How can these impurities affect my downstream applications?
A2: The impact of impurities can be significant and varied:
-
Reduced Yield: Unreacted starting material and other non-reactive impurities effectively lower the concentration of your desired reactant, leading to lower yields in subsequent steps.
-
Side Reactions: Reactive impurities, such as over-brominated species, can participate in side reactions, leading to a complex mixture of products and making purification challenging.
-
Catalyst Poisoning: In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), certain impurities can act as catalyst poisons, deactivating the catalyst and halting the reaction.[1]
-
Inaccurate Stoichiometry: The presence of impurities can lead to incorrect calculations of molar equivalents, affecting the outcome of your reaction.
-
Altered Biological Activity: In drug discovery, even small amounts of structurally related impurities can exhibit different biological activities or toxicities, confounding screening results.
Q3: What is the recommended way to store this compound to maintain its purity?
A3: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, refrigeration (2-8 °C) is recommended.
II. Troubleshooting Guides
This section provides practical, step-by-step guidance for identifying and addressing purity-related issues in your experiments.
Guide 1: Purity Assessment of Incoming Material
It is a best practice to verify the purity of a new batch of any critical reagent before use.
Objective: To confirm the identity and purity of commercial this compound.
Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis, offering high resolution and quantitative accuracy.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for the main peak and any impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[4]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of your this compound in a suitable solvent (e.g., Methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is typically calculated by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks.
-
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| Multiple peaks observed | Presence of impurities. | Use LC-MS to identify the mass of the impurity peaks. Compare with the expected masses of common impurities (see Table 1). |
| Main peak is broad or tailing | Poor chromatography or on-column degradation. | Optimize HPLC method (e.g., adjust mobile phase pH, try a different column). |
| Purity is lower than specified by the vendor | The batch may not meet specifications. | Contact the supplier and provide your analytical data. Consider purification before use. |
Table 1: Common Impurities and their Expected Molecular Weights
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₄H₄BrN₃O | 190.00 |
| 6-Aminopyrimidin-4(3H)-one | C₄H₅N₃O | 111.10 |
| 6-Amino-x,5-dibromopyrimidin-4(3H)-one | C₄H₃Br₂N₃O | 268.89 |
| Succinimide | C₄H₅NO₂ | 99.09 |
Guide 2: Purification of Commercial this compound
If the purity of your commercial material is not sufficient for your application, a simple recrystallization can often remove minor impurities.
Objective: To improve the purity of this compound.
Experimental Protocol: Recrystallization
-
Solvent Selection: A mixture of ethanol and water is a good starting point for the recrystallization of polar, hydrogen-bonding compounds like this pyrimidinone.
-
Procedure: a. Dissolve the impure this compound in a minimal amount of hot ethanol. b. If there are insoluble impurities, perform a hot filtration. c. Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. d. Add a few drops of hot ethanol until the solution is clear again. e. Allow the solution to cool slowly to room temperature. f. Place the flask in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration. h. Wash the crystals with a small amount of cold ethanol/water mixture. i. Dry the crystals under vacuum.
-
Purity Verification: Analyze the purified material by HPLC to confirm the removal of impurities.
III. Visualizing Impurity Formation and Analysis
To better understand the potential sources of impurities and the workflow for their analysis, the following diagrams are provided.
Diagram 1: Potential Impurity Formation Pathway
This diagram illustrates the likely synthesis of this compound and the points at which common impurities can arise.
Caption: Synthetic pathway and potential impurity sources.
Diagram 2: Quality Control Workflow for Purity Analysis
This diagram outlines a systematic approach to verifying the purity of your this compound.
Caption: Workflow for quality control and purity verification.
IV. References
-
Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry, 58, 435-440. [Link]
-
Amin, A. H., Mehta, D. R., & Samarth, S. S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2734. [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Li, P., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4949. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Analysis of 6-Amino-5-bromopyrimidin-4(3H)-one
A Comparative Analysis of Chromatographic Strategies for a Polar Pharmaceutical Intermediate
Welcome to a detailed guide on the robust purity analysis of 6-Amino-5-bromopyrimidin-4(3H)-one. As a critical intermediate in pharmaceutical synthesis, particularly in the development of antiviral and other therapeutic agents, ensuring its purity is paramount to the quality and safety of the final active pharmaceutical ingredient (API).[1][2]
This guide, written from the perspective of a seasoned application scientist, moves beyond a simple recitation of methods. We will delve into the rationale behind our analytical choices, establish a self-validating and trustworthy primary HPLC method, and compare it objectively with alternative chromatographic techniques. Our goal is to equip you, our fellow researchers and drug development professionals, with the expertise to implement and adapt these methods for reliable and accurate purity profiling.
Understanding the Analyte: The Key to Method Development
The molecular structure of this compound (CAS: 6312-71-6) dictates its chromatographic behavior.[2][3] It is a substituted pyrimidinone, a class of heterocyclic compounds.
Key Physicochemical Properties:
-
Polarity: High, due to the presence of amino, carbonyl, and amide functional groups.
-
Solubility: Soluble in highly polar solvents like formic acid.[1]
-
pKa: The molecule possesses both acidic (amide proton) and basic (amino group) characteristics, making its charge state pH-dependent.[1]
The high polarity of this compound presents a specific challenge for traditional reversed-phase (RP) HPLC: achieving adequate retention on nonpolar stationary phases like C18.[5][6] Eluting near the solvent front can lead to poor resolution from solvent-related peaks and other early-eluting impurities. Therefore, our primary method must be engineered to overcome this challenge.
Anticipated Impurities: A robust purity method must effectively separate the main component from potential process-related impurities and degradation products. Based on typical pyrimidine synthesis pathways, likely impurities include:[7][8]
-
Starting Material: 6-Aminopyrimidin-4(3H)-one (the non-brominated precursor).
-
Over-brominated Species: Di-brominated pyrimidinones.
-
Isomers or Related Substances: Impurities arising from side reactions.
-
Degradants: Products of hydrolysis or oxidation.
The Primary Method: Reversed-Phase HPLC with a Polar-Modified Column
We will develop a method based on reversed-phase chromatography, the workhorse of the pharmaceutical industry, but with a critical modification to handle our polar analyte.[9][10]
Causality Behind the Choice: Instead of a standard C18 column, which can suffer from poor wettability and retention loss (phase collapse) in the highly aqueous mobile phases needed for polar compounds, we select a polar-endcapped or polar-embedded C18 column .[11][12] These columns incorporate polar functional groups near the silica surface or within the alkyl chains. This design promotes better interaction with water, preventing phase collapse and providing an alternative retention mechanism (e.g., hydrogen bonding) that significantly improves the retention and peak shape of polar analytes like our target compound.
Experimental Protocol: Primary Method
Instrumentation:
-
HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[9]
Chromatographic Conditions:
-
Column: C18 Polar-Endcapped or Polar-Embedded Column (e.g., Waters Acquity BEH Shield RP18, Agilent Zorbax SB-AQ), 100 mm x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Formic acid serves as a pH modifier to suppress the ionization of both acidic and basic functional groups on the analyte, leading to a single, well-defined chromatographic peak. It is also volatile, making it compatible with mass spectrometry (MS) if further characterization is needed.[13]
-
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. Maintaining a constant temperature is critical for reproducible retention times.
-
-
Detection: UV at 275 nm (or λmax determined by DAD analysis).
-
Injection Volume: 2 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 5.0 |
| 10.0 | 50.0 |
| 11.0 | 95.0 |
| 12.0 | 95.0 |
| 12.1 | 5.0 |
| 15.0 | 5.0 |
Sample Preparation:
-
Diluent: 10% Acetonitrile in Water.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to achieve a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the diluent.
Trustworthiness: System Suitability Testing (SST)
To ensure the validity of the analytical results on any given day, a system suitability test must be performed before any sample analysis. This is a non-negotiable step for a self-validating protocol.[14][15]
SST Protocol:
-
Make five replicate injections of the Standard Solution (0.1 mg/mL).
-
Calculate the parameters below and verify they meet the acceptance criteria.
SST Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry; ensures accurate integration. |
| %RSD of Peak Area | ≤ 1.0% for 5 replicates | Demonstrates the precision of the injector and system. |
| %RSD of Retention Time | ≤ 0.5% for 5 replicates | Demonstrates the stability and precision of the pump and flow rate. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
Method Validation Framework (ICH Q2(R2))
Every analytical method must be validated to prove it is suitable for its intended purpose.[16][17] The developed method should undergo a full validation study according to ICH guidelines.[15][18]
Summary of Validation Parameters:
| Parameter | Purpose |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. |
| Linearity | To verify a direct proportional relationship between concentration and detector response over a defined range. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. |
| Accuracy | The closeness of the test results to the true value, typically assessed by spike/recovery studies.[18] |
| Precision | The degree of scatter between a series of measurements (assessed at Repeatability and Intermediate Precision levels). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[19] |
Comparative Guide to Alternative HPLC Methods
While our primary method is robust, it is essential to understand the alternatives and their respective strengths and weaknesses. This knowledge is crucial for troubleshooting and for adapting to different laboratory instrumentation or specific separation challenges.
| Method | Stationary Phase | Mobile Phase | Principle | Pros | Cons |
| Primary Method | C18 Polar-Endcapped | Aqueous buffer/Acetonitrile | Reversed-Phase with enhanced polar retention. | Excellent peak shape, robust, reproducible, avoids phase collapse. [11] | May still provide limited retention for extremely polar impurities. |
| Alternative 1: Standard C18 | Standard C18 (non-polar) | Aqueous buffer/Acetonitrile | Standard Reversed-Phase (hydrophobic interaction). | Widely available, vast literature. | Poor retention for the analyte, risk of phase collapse with >95% aqueous mobile phase, poor peak shape. [12] |
| Alternative 2: HILIC | Bare Silica, Amide, or other polar phases | High Organic (>80% Acetonitrile) with an aqueous component | Hydrophilic Interaction Liquid Chromatography. Analyte partitions into a water-enriched layer on the stationary phase surface. | Superior retention for very polar compounds. | Longer equilibration times, sensitive to water content in sample and mobile phase, potential for different impurity elution order. [11] |
| Alternative 3: Ion-Pair RP | Standard C18 | Aqueous buffer/Acetonitrile containing an ion-pairing reagent (e.g., OSA). | Forms a neutral ion-pair with the analyte, which is then retained by the C18 phase. | Can significantly increase retention of ionizable polar compounds. | Complex mobile phase, permanently modifies the column, not MS-compatible, can cause baseline noise. [6] |
Visualizing the Workflow and Key Molecules
A clear visual representation of the process ensures reproducibility and understanding.
Caption: HPLC Purity Analysis Workflow.
Caption: Analyte and a key process impurity.
Conclusion
The purity analysis of this compound requires a thoughtful chromatographic approach due to its high polarity. A reversed-phase HPLC method utilizing a polar-endcapped or polar-embedded C18 column with a simple formic acid/acetonitrile gradient provides a robust, reproducible, and high-performing solution. This approach directly addresses the challenge of retaining and resolving this polar analyte, offering superior performance over standard C18 columns and presenting a more practical and less aggressive alternative to HILIC or ion-pair chromatography for routine quality control. As with any analytical method, rigorous validation according to ICH guidelines is essential to guarantee its suitability for its intended purpose, ensuring data integrity from the laboratory to regulatory submission.
References
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- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Pharmaguideline. (2024, December 11).
- SIELC Technologies. (n.d.). Polar Compounds.
- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- ChemicalBook. (n.d.). 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS 2240-25-7.
- SynHet. (n.d.). This compound.
- ECHEMI. (n.d.). This compound | 6312-71-6.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Jones, H. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Acta Scientific. (2020, March 23).
- Chromatography Today. (2014, June 19). What are the Main Benefits of Reversed Phase HPLC?
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- ChemicalBook. (2022, August 26). This compound | 6312-71-6.
- AMSbiopharma. (2025, July 22).
- PubChem. (n.d.). 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione.
- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
- International Council for Harmonisation (ICH). (2023, November 30).
- SIELC Technologies. (n.d.). Separation of 6-Amino-5-bromouracil on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE suppliers & manufacturers in China.
- Pharmaffiliates. (n.d.). 2-((6-Amino-5-(4-bromophenyl)pyrimidin-4-yl)oxy)ethanol.
- Wikipedia. (n.d.). Pyrimidine.
- Indiana State University. (1997, April 12). Purine and Pyrimidine Metabolism.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Singh, K., et al. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- Microbe Notes. (2023, October 18).
- El-Malah, A. A., et al. (n.d.).
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A Technical Guide to the Biological Activity of 6-Amino-5-bromopyrimidin-4(3H)-one and Its Analogs: A Comparative Analysis of Cellular Modulation vs. Targeted Enzyme Inhibition
Introduction: The Pyrimidinone Scaffold and a Mechanistic Divergence
For researchers and drug development professionals, the pyrimidinone core represents a privileged scaffold, a foundational structure for a multitude of biologically active agents. The query at hand—the efficacy of 6-Amino-5-bromopyrimidin-4(3H)-one—initiates an important discussion in medicinal chemistry: the distinction between compounds that modulate complex cellular pathways and those that inhibit specific enzyme targets.
While this compound is documented as a valuable synthetic intermediate in chemical literature, extensive searches for its direct, potent inhibition of a specific enzyme target have been inconclusive[1][2][3]. Instead, the body of evidence points to a different mechanism for its close structural analogs: the induction of the body's innate immune response through interferon signaling, leading to broad antiviral and cytotoxic effects[4][5].
This guide, therefore, pivots from a direct comparison of inhibitory constants to a more nuanced and, for the research scientist, more practical exploration. We will first examine the biological activity of aminobromopyrimidinone analogs as interferon inducers and cytotoxic agents. Subsequently, we will contrast this mechanism with that of a distinct class of targeted enzyme inhibitors—specifically, inhibitors of Poly(ADP-ribose) Glycohydrolase (PARG)—to provide a clear, data-supported comparison of these two fundamental approaches to therapeutic intervention.
Part 1: Aminobromopyrimidinones as Modulators of Cellular Pathways
The primary biological activity associated with analogs of this compound is the stimulation of interferon production. Interferons are cytokines that orchestrate a complex cellular defense against pathogens and neoplastic growth. Small molecules capable of inducing this pathway represent a compelling therapeutic strategy.
Mechanism of Action: Interferon Induction
Interferon inducers trigger intracellular signaling cascades, such as the cGAS-STING pathway, which culminate in the transcription of interferon genes. The secreted interferons then bind to cell surface receptors on surrounding cells, initiating the JAK-STAT pathway and leading to the expression of hundreds of interferon-stimulated genes (ISGs). These ISGs encode proteins that collectively establish an antiviral, anti-proliferative, and immune-stimulatory state.
Figure 1: Simplified workflow of interferon induction and response.
Supporting Data for Pyrimidinone Analogs
Research has identified several 2-amino-5-bromo-pyrimidinone derivatives as potent interferon inducers and antiviral agents. A key study highlighted 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone as a foundational compound in this class[4]. Subsequent structure-activity relationship (SAR) studies revealed that modifications to the 6-aryl group could significantly impact biological activity, with fluorophenyl analogs showing high potency[4]. Another well-documented analog, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone , also induces interferon but has been associated with toxicity upon chronic administration, underscoring the delicate balance in drug development[5].
More complex pyrimidinone derivatives have been synthesized and evaluated for direct anticancer activity. These compounds, such as (E)-6-Amino-1-benzyl-5-((2-bromo-1-phenylethylidene)amino)pyrimidine-2,4(1H,3H)-dione , have demonstrated potent cytotoxicity against various cancer cell lines, with some acting as dual inhibitors of the epigenetic reader BRD4 and the mitotic kinase PLK1[6].
| Compound Class/Analog | Biological Activity | Target Cell Lines / Assay | Reported IC₅₀ / Potency | Reference |
| 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone | Interferon Induction, Antiviral | Semliki Forest Virus | Potent activity observed | [4] |
| (E)-6-Amino-1-benzyl-5-((2-bromo-1-phenylethylidene)amino)pyrimidine-2,4(1H,3H)-dione | Cytotoxicity, BRD4/PLK1 Inhibition | MDA-MB-231 (Breast) | IC₅₀: 0.029 µM (BRD4) | [6] |
| 5-(2-amino-6-(4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffold (k14) | Antiproliferative | HCT116 (Colorectal) | Potent activity observed, CDK-8 docking suggested | [7] |
Part 2: PARG Inhibitors as a Paradigm for Targeted Enzyme Inhibition
To provide a comparative context, we now turn to a class of molecules with a distinct and well-defined mechanism: PARG inhibitors. This comparison illuminates the differences in experimental approaches, data interpretation, and therapeutic rationale between pathway modulators and targeted inhibitors.
Mechanism of Action: PARG Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs) are enzymes that, in response to DNA damage, synthesize chains of poly(ADP-ribose) (PAR) on various proteins, signaling for DNA repair[4]. Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for degrading these PAR chains, thereby recycling the machinery[4]. Inhibition of PARG disrupts this crucial cycle, leading to an accumulation of PAR chains (hyper-PARylation). This accumulation traps DNA repair proteins at damage sites, stalls replication forks, and ultimately leads to cell death, a state known as synthetic lethality, particularly in cancer cells that already have deficiencies in other DNA repair pathways[5].
Figure 2: The PARP/PARG cycle in the DNA Damage Response.
Comparative Efficacy of PARG Inhibitors
Unlike the pyrimidinone analogs, PARG inhibitors are characterized by their direct, measurable potency against the PARG enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) in biochemical assays or the half-maximal effective concentration (EC₅₀) in cell-based assays that measure PAR accumulation.
| Inhibitor | Biochemical Potency (IC₅₀) | Cellular Potency (EC₅₀) | Key Features | Reference |
| COH34 | 0.37 nM | Not Reported | Exceptional biochemical potency, ideal for in vitro | [5] |
| Parg-IN-4 | Not Reported | 1.9 nM | High cellular potency, oral bioavailability | [5] |
| PDD00017273 | 26 nM | 0.36 µM (in MMS-treated cells) | Cell-permeable, widely used research tool | [8][9] |
| IDE161 | Potent (data not specified) | Potent (data not specified) | Antitumor efficacy in xenograft models | [9] |
Part 3: Experimental Protocols
Trustworthy and reproducible data are the cornerstones of drug development. The choice of assay is dictated by the compound's mechanism of action.
Protocol 1: Cytotoxicity Assessment via SRB Assay
This assay is suitable for evaluating the anti-proliferative effects of compounds like the pyrimidinone derivatives.
Causality: The Sulforhodamine B (SRB) assay relies on the ability of the SRB dye to bind to protein basic amino acid residues in fixed cells. The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number, providing a reliable measure of cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serially diluted compounds (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and unbound components. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Data Acquisition: Measure the absorbance (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro PARG Inhibition Assay
This biochemical assay directly measures the enzymatic activity of PARG and is essential for characterizing targeted inhibitors.
Causality: This assay quantifies the ability of a compound to prevent PARG from cleaving a substrate. A common method uses biotinylated PAR chains attached to histones on a plate. PARG activity removes the PAR, and the remaining PAR is detected with a streptavidin-conjugated antibody, providing an inverse measure of enzyme activity.
-
Plate Coating: Coat a 96-well high-binding plate with histones and incubate overnight at 4°C. Wash with PBS-T (PBS + 0.05% Tween-20).
-
PARylation: Add PARP1 enzyme, NAD+, and activated DNA to the wells to synthesize PAR chains on the histones. Incubate for 1 hour at room temperature. Wash with PBS-T.
-
Inhibitor Incubation: Add serially diluted inhibitor compounds (e.g., COH34) to the wells, followed by the addition of recombinant PARG enzyme. Include a no-inhibitor control (maximum activity) and a no-PARG control (background). Incubate for 1 hour at 37°C.
-
Detection: Wash the plate with PBS-T. Add streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate with PBS-T. Add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).
-
Data Acquisition: Read the signal on a microplate reader (luminescence or absorbance at the appropriate wavelength).
-
Analysis: Normalize the data to the controls. The signal is inversely proportional to PARG activity. Plot a dose-response curve to calculate the IC₅₀ value.
Figure 3: Experimental workflow for an in vitro PARG inhibition assay.
Conclusion and Future Directions
This guide illustrates a critical divergence in drug discovery strategies. On one hand, compounds like the This compound analogs act as broad modulators of cellular pathways, inducing a complex interferon response that is powerfully antiviral and antiproliferative[4][5]. Their evaluation relies on cell-based phenotypic assays that measure these downstream effects.
On the other hand, targeted molecules like PARG inhibitors offer a mechanistically distinct approach. Their efficacy is defined by potent, specific engagement with their enzyme target, leading to a predictable cascade of events rooted in the disruption of the DNA Damage Response[5]. Their evaluation begins with precise biochemical assays and is then validated in cellular models.
For researchers in the field, the key takeaway is the imperative of mechanistic clarity. While the pyrimidinone scaffold is undeniably valuable, a compound's utility is defined by a deep understanding of its molecular interactions. The path from a promising chemical structure to a therapeutic agent requires a rigorous, evidence-based elucidation of its mechanism of action, whether as a targeted inhibitor or a sophisticated modulator of the cellular environment.
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Stringfellow, D. A., & Overall, J. C., Jr. (1985). Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. Journal of Medicinal Chemistry, 28(12), 1864–1869. [Link]
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Al-Ostath, A. I., El-Gendy, M. A., & Ghoneim, M. M. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5028. [Link]
- BenchChem. (2025). A Head-to-Head Battle of PARG Inhibitors: Parg-IN-4 vs. COH34. BenchChem Technical Guides.
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Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133–2138. [Link]
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James, D. I., et al. (2016). An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells. Assay and Drug Development Technologies, 14(4), 239–250. [Link]
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Kumar, V., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(17), 5463–5467. [Link]
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Kumar, D., et al. (2018). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Medicinal Chemistry, 15(4), 416–431. [Link]
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Fu, Y., et al. (2024). Prospects for PARG inhibitors in cancer therapy. Journal of Molecular Cell Biology. [Link]
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Rosenthal, K., & Lazo, J. S. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 6(2), 82–86. [Link]
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- Gravells, P., et al. (2017). Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib. DNA Repair, 53, 56-65.
- IDEAYA Biosciences. (2023). IDEAYA Presents Preclinical Data for IDE161, a Potential Best-in-Class PARG Inhibitor, at the AACR Annual Meeting 2023. Press Release.
- Chen, S. H., & Yu, X. (2019). Targeting poly(ADP-ribose) glycohydrolase (PARG) for cancer therapy. Biochemical Pharmacology, 167, 34-42.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Amino-5-bromopyrimidin-4(3H)-one and Structural Analogs
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 6-Amino-5-bromopyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a detailed prediction of its NMR spectra, grounded in established principles of NMR theory and substituent effects on the pyrimidine ring. To provide a robust comparative framework, we will contrast these predictions with the experimental NMR data of two structurally related and commercially available analogs: the parent compound, 6-aminopyrimidin-4(3H)-one, and the isomeric 5-bromocytosine.
This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of novel compounds. A thorough understanding of the spectral properties of such molecules is paramount for confirming their identity, assessing purity, and understanding their electronic structure, all of which are critical aspects of the drug discovery pipeline.
The Central Role of NMR in the Structural Elucidation of Pyrimidine Derivatives
Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern organic chemistry, offering unparalleled insights into the molecular structure of organic compounds. For heterocyclic systems like pyrimidines, which form the core of numerous biologically active molecules including nucleobases, NMR provides crucial information on:
-
Proton and Carbon Environments: The chemical shifts (δ) in ¹H and ¹³C NMR spectra reveal the electronic environment of each nucleus, which is highly sensitive to the presence of electron-withdrawing or electron-donating groups.
-
Connectivity and Spatial Relationships: Through-bond scalar couplings (J-couplings) in ¹H NMR provide information about the connectivity of protons, while advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish comprehensive connectivity maps within the molecule.
-
Tautomeric Forms: Many pyrimidine derivatives can exist in different tautomeric forms. NMR spectroscopy, by providing a snapshot of the molecule in solution, can help identify the predominant tautomer under specific conditions.
The ability to accurately interpret NMR spectra is therefore a cornerstone of synthetic and medicinal chemistry, enabling the unambiguous confirmation of molecular structures and facilitating the design of new therapeutic agents.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
In the absence of publicly available experimental spectra, the ¹H and ¹³C NMR spectra of this compound have been predicted based on established substituent effects on the pyrimidine ring. The analysis considers the electronic influence of the amino, bromo, and oxo functionalities on the chemical shifts of the pyrimidine core protons and carbons.
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the exchangeable protons of the amino (NH₂) and amide (NH) groups, and a single aromatic proton.
-
H2 Proton: The proton at the C2 position is anticipated to appear as a singlet in the aromatic region.
-
NH₂ Protons: The protons of the amino group are expected to be observed as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature.
-
NH Proton: The amide proton at the N3 position is also expected to be a broad singlet, with its chemical shift influenced by the same factors as the amino protons.
Predicted ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four carbon atoms in the pyrimidine ring.
-
C4 (Carbonyl Carbon): The carbonyl carbon at the C4 position is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.
-
C6: The C6 carbon, bonded to the amino group, will be influenced by the electron-donating nature of the nitrogen, leading to a more upfield chemical shift compared to the other sp² hybridized carbons.
-
C5: The C5 carbon, directly attached to the electronegative bromine atom, will experience a deshielding effect, resulting in a downfield shift.
-
C2: The C2 carbon is expected to resonate at a chemical shift typical for sp² carbons in aza-aromatic systems.
Comparative NMR Analysis: Unraveling Substituent Effects
To contextualize the predicted spectral data of this compound, a comparative analysis with its structural analogs, 6-aminopyrimidin-4(3H)-one and 5-bromocytosine, is presented. This comparison highlights the influence of the bromine substituent at the C5 position.
Alternative 1: 6-Aminopyrimidin-4(3H)-one
This compound represents the parent structure of our target molecule, lacking the bromine atom at the C5 position. Its NMR spectra provide a baseline for understanding the electronic properties of the 6-aminopyrimidin-4(3H)-one core.
Table 1: Comparison of Predicted ¹H NMR Data (in DMSO-d₆)
| Compound | H2 (ppm) | H5 (ppm) | NH₂ (ppm, broad) | NH (ppm, broad) |
| This compound (Predicted) | ~8.0-8.2 | - | ~6.5-7.5 | ~10.5-11.5 |
| 6-Aminopyrimidin-4(3H)-one (Predicted) | ~7.8-8.0 | ~5.2-5.4 | ~6.0-7.0 | ~10.0-11.0 |
Table 2: Comparison of Predicted ¹³C NMR Data (in DMSO-d₆)
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| This compound (Predicted) | ~150-155 | ~160-165 | ~95-100 | ~155-160 |
| 6-Aminopyrimidin-4(3H)-one (Predicted) | ~150-155 | ~160-165 | ~90-95 | ~155-160 |
Analysis of Substituent Effects:
The most significant difference between the two compounds is the presence of a bromine atom at the C5 position in the target molecule. This is expected to have the following effects:
-
¹H NMR: The proton at C5 in 6-aminopyrimidin-4(3H)-one is absent in the brominated analog. The electron-withdrawing nature of the bromine atom is expected to cause a slight downfield shift of the remaining H2 proton in this compound.
-
¹³C NMR: The C5 carbon in this compound will be directly attached to bromine, leading to a significant change in its chemical shift compared to the C5 in the parent compound. The exact shift will depend on a combination of inductive and halogen-specific effects. The chemical shifts of the other carbons (C2, C4, and C6) are expected to be less affected, with only minor shifts anticipated due to the long-range electronic influence of the bromine atom.
Alternative 2: 5-Bromocytosine
5-Bromocytosine is an isomer of the target compound, with the amino and oxo groups at different positions on the pyrimidine ring. Experimental NMR data for 5-bromocytosine is available and serves as a valuable reference for a brominated aminopyrimidine system.[1]
Table 3: Experimental NMR Data for 5-Bromocytosine (in DMSO-d₆)
| Nucleus | Chemical Shift (ppm) |
| H6 | ~7.8 |
| NH₂ | ~7.2 (broad) |
| NH | ~10.9 (broad) |
| C2 | ~150.5 |
| C4 | ~155.8 |
| C5 | ~98.2 |
| C6 | ~141.3 |
Note: The experimental data for 5-bromocytosine is sourced from publicly available databases and may vary slightly depending on the experimental conditions.
Comparative Insights:
By comparing the predicted data for this compound with the experimental data for 5-bromocytosine, we can observe the influence of the substituent positions on the NMR spectra. While both molecules contain the same set of substituents on the pyrimidine ring, their different arrangement leads to distinct chemical shifts for the corresponding protons and carbons. This comparison underscores the sensitivity of NMR spectroscopy to subtle changes in molecular structure.
Experimental Protocols for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data for pyrimidine derivatives, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for pyrimidine derivatives due to its high solubilizing power and its ability to slow down the exchange of NH and OH protons, making them more readily observable.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
2. NMR Instrument Setup:
-
The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient to cover the entire proton chemical shift range.
-
Number of Scans: 16 to 64 scans are generally adequate for achieving a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good digital resolution.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30') is standard for routine ¹³C NMR.
-
Spectral Width: A spectral width of approximately 200-240 ppm is required to encompass the full range of carbon chemical shifts.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, including quaternary carbons.
5. 2D NMR Experiments (for comprehensive structural elucidation):
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment is invaluable for identifying proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, facilitating the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
Visualizing Molecular Structure and NMR Workflow
To aid in the understanding of the molecular structures and the workflow of NMR analysis, the following diagrams are provided.
Figure 1: Molecular structure of this compound.
Figure 2: A generalized workflow for NMR-based structural analysis.
Conclusion
This guide has provided a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound through detailed spectral prediction and a robust comparative analysis with its structural analogs, 6-aminopyrimidin-4(3H)-one and 5-bromocytosine. The presented information, including predicted chemical shifts, a discussion of substituent effects, and a detailed experimental protocol, serves as a valuable resource for researchers working with pyrimidine derivatives. The logical framework and comparative approach demonstrated here can be applied to the structural elucidation of other novel heterocyclic compounds, underscoring the power of NMR spectroscopy as a primary tool in chemical research and drug discovery.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75233, 5-Bromocytosine. Retrieved from [Link].[1]
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The Pivotal Role of C6 Substitution: A Comparative Guide to the Structure-Activity Relationship of 6-Amino-5-bromopyrimidin-4(3H)-one Analogs
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] Its inherent versatility and capacity for diverse substitutions have made it a privileged structure in the design of novel kinase inhibitors, antiviral compounds, and anticancer agents.[3] Within this broad class, 6-Amino-5-bromopyrimidin-4(3H)-one serves as a particularly intriguing core, offering multiple points for chemical modification to modulate biological activity.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a particular focus on the impact of substitutions at the C6 position. By synthesizing data from multiple studies, we will objectively compare the performance of various analogs, supported by experimental data, to provide actionable insights for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed methodologies for key biological assays, and visualize the critical relationships that govern the therapeutic potential of this promising class of molecules.
The Core Scaffold: Understanding the this compound Motif
The this compound core presents a unique combination of features that are critical to its biological activity. The pyrimidinone ring itself is a key pharmacophore found in many kinase inhibitors, often engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The amino group at the C6 position and the bromine atom at the C5 position offer vectors for chemical modification that can significantly influence potency, selectivity, and pharmacokinetic properties. A regioselective synthesis protocol is often employed to introduce diverse substituents at the C6 position, allowing for a systematic exploration of the SAR.[4]
Structure-Activity Relationship (SAR) Analysis: The Decisive Impact of the C6 Substituent
The exploration of SAR for this scaffold has revealed that the nature of the substituent at the C6 position is a primary determinant of biological activity. Modifications at this site can dramatically alter the compound's interaction with its biological target, leading to enhanced potency or a shift in the activity profile from antiviral to anticancer.
A key study on the antiviral activity of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones demonstrated that a range of alkyl and aryl substituents could be introduced at the C6 position.[4] While some of these derivatives exhibited activity against various virus strains, their efficacy was often close to their cytotoxic threshold, highlighting the delicate balance between therapeutic effect and toxicity.[4]
In the context of anticancer activity, particularly as kinase inhibitors, the C6 position plays a crucial role in dictating selectivity and potency. For many kinase inhibitors, this position extends towards the solvent-exposed region of the ATP-binding site, allowing for the introduction of larger, more complex moieties to enhance binding affinity and modulate physical properties. Studies on related pyrimidine derivatives have shown that the introduction of aryl or heteroaryl groups at this position can lead to potent inhibition of various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR).[3]
The general trend observed is that the introduction of solubilizing groups or moieties that can form additional interactions with the target protein can improve overall efficacy. For instance, in related pyrimido[5,4-d]pyrimidines, bulky, weakly basic side chains linked to the 6-position generally retained potency against EGFR.[3] This suggests that this region of the molecule can tolerate significant structural diversity, making it a prime target for optimization.
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of various substituted pyrimidine analogs against common cancer cell lines. While a comprehensive dataset for a homologous series of this compound analogs is not publicly available in a single source, by compiling data from studies on structurally related pyrimidine derivatives, we can infer valuable SAR trends.
| Compound ID | Core Structure | C6-Substituent | C2/C4/C5 Modifications | Target Cell Line | IC50 (µM) | Reference |
| Analog 1 | Pyrazolo[3,4-d]pyrimidin-4-one | 3,6-dimethyl | 5-(4-nitrobenzylideneamino) | MCF-7 | 11 | [1] |
| Analog 2 | Pyrazolo[3,4-d]pyrimidin-4-one | 3,6-dimethyl | 5-(4-fluorobenzylideneamino) | MCF-7 | 12 | [1] |
| Analog 3 | Pyrazolo[3,4-d]pyrimidin-4-one | 3,6-dimethyl | 5-(4-chlorobenzylideneamino) | MCF-7 | 12 | [1] |
| Analog 4 | 2-aminopyrimidine | 4-aryl | N-alkyl derivatives | Various | Not specified | [5] |
| Analog 5 | 4-anilinopyrimidine | 6-phenyl | - | Various Kinases | Varies | [6] |
| Analog 6 | 2-amino-4,6-dimethylpyrimidin-5-ol | 4,6-dimethyl | - | FGFR4 | 0.0753 | [2] |
| Analog 7 | 4-aminopyrimidine | - | 5-aryl | IRAK4 | Varies | [7] |
| Analog 8 | 4-anilinopyrimido[5,4-d]pyrimidine | N-methyl | - | EGFR | Potent | [3] |
Note: The IC50 values are presented to illustrate the range of activities observed for substituted pyrimidine derivatives and to highlight the importance of substitution patterns. Direct comparison between different core structures should be made with caution.
The data suggests that substitutions on the pyrimidine core, including at the C6 position, can lead to potent anticancer activity in the micromolar to nanomolar range. The specific nature of the substituent and its interplay with other modifications on the ring are critical for achieving high potency.
Experimental Protocols: A Guide to In Vitro Evaluation
The robust evaluation of novel chemical entities is paramount in drug discovery. The following are detailed, step-by-step methodologies for two key assays used to characterize the biological activity of this compound analogs: the ADP-Glo™ Kinase Assay for measuring enzyme inhibition and the MTT Assay for assessing cellular cytotoxicity.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity and inhibition.[8][9][10]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.[11]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to achieve the desired concentration range for testing.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the target kinase enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.[9]
-
Incubate for 40 minutes at room temperature.[9]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Cytotoxicity Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[12]
Workflow Diagram:
Caption: Workflow for the MTT Cellular Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[14]
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[14]
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of fresh medium containing serial dilutions of the test compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.[14]
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Incubation:
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells and formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel therapeutics. The structure-activity relationship is heavily influenced by the nature of the substituent at the C6 position, providing a key handle for medicinal chemists to fine-tune the biological activity profile of these analogs. The comparative data, while drawn from related pyrimidine series, strongly suggests that strategic modifications can lead to potent and selective inhibitors of key biological targets, particularly kinases involved in cancer progression.
Future efforts should focus on the systematic synthesis and evaluation of a focused library of this compound analogs with diverse C6 substituents. This will enable the construction of a more precise and predictive SAR model for this specific scaffold. Combining this with co-crystallization studies of active compounds with their target proteins will provide invaluable structural insights to guide the rational design of next-generation inhibitors with improved efficacy and safety profiles. The detailed experimental protocols provided herein offer a robust framework for the rigorous biological characterization of these promising compounds.
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- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
- Zhang, C., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry, 128, 118265.
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A Comparative Guide to the In Vivo Efficacy of 6-Amino-5-bromopyrimidin-4(3H)-one Derivatives
For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. The 6-amino-5-bromopyrimidin-4(3H)-one core is one such scaffold that has garnered interest, particularly for its immunomodulatory and potential antitumor activities. This guide provides an in-depth comparison of the in vivo efficacy of derivatives from this class, with a primary focus on the most extensively studied compound, Bropirimine . We will delve into the experimental data that supports its efficacy, compare it with relevant alternatives, and provide detailed protocols to aid in the design of future in vivo studies.
Introduction: The Therapeutic Promise of Pyrimidinones
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including components of nucleic acids and various therapeutic agents.[1] The this compound scaffold has emerged as a promising platform for the development of novel therapeutics, primarily due to its capacity to modulate the immune system. The bromine atom at the 5-position and the amino group at the 6-position are critical for the biological activity of these compounds, influencing their interaction with molecular targets and their overall pharmacological profile.
One of the first derivatives to be extensively studied, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, also known as Bropirimine (ABPP), has demonstrated significant potential as an oral immunostimulant and an interferon inducer.[2][3] This guide will use Bropirimine as a case study to illustrate the in vivo potential of this chemical class and to provide a framework for evaluating future derivatives.
Comparative In Vivo Efficacy of Bropirimine
While a broad range of this compound derivatives have been synthesized, comprehensive and directly comparative in vivo efficacy data across multiple analogs is not extensively available in the public domain. However, preclinical studies on Bropirimine provide a strong foundation for understanding the potential of this class of compounds in oncology.
Bropirimine has shown significant in vivo activity in various rodent models of cancer, primarily through its immunomodulatory effects.[2][4] Its mechanism is thought to involve the induction of interferons (IFN-α/β) and the subsequent activation of natural killer (NK) cells, which are crucial components of the innate immune system's response to tumors.[3]
Data Summary: Bropirimine In Vivo Antitumor Activity
| Cancer Model | Animal Strain | Cell Line | Dosing Regimen | Key Outcomes | Reference |
| Prostate Cancer | Lobund-Wistar Rats | PAIII | 250 mg/kg, oral gavage | Prevented tumor growth when given on the day of injection; caused 95% regression of advanced tumors. | [2][4] |
| Prostate Cancer | Copenhagen Rats | Dunning MAT-LyLu | 250 mg/kg, oral gavage | Significant tumor growth inhibition and prolonged survival. | [4][5] |
| Renal Cell Carcinoma | BALB/c Mice | Renca | 1,000 or 2,000 mg/kg/day, p.o. for 5 days | Significant tumor growth inhibition at both doses; increased survival duration. | [3] |
Causality Behind Experimental Observations:
The efficacy of Bropirimine is highly dependent on a functional immune system. Studies have shown that its antitumor effect is abolished in mice depleted of NK cells, underscoring the crucial role of this immune cell population.[3] The timing of administration is also critical; treatment initiated early after tumor inoculation was more effective than delayed treatment, suggesting that the immunomodulatory effects of Bropirimine are most potent in the early stages of tumor development.[3]
Interestingly, while Bropirimine is a potent interferon inducer, some studies suggest it may also possess direct antitumor activity. In vitro experiments have shown that Bropirimine can directly inhibit the colony formation of bladder cancer cell lines, independent of immune cells.[6]
Comparison with Alternatives
A key aspect of drug development is benchmarking against existing therapies. In the context of bladder cancer, where Bropirimine has undergone clinical investigation, the standard of care for non-muscle invasive bladder cancer is intravesical Bacillus Calmette-Guérin (BCG) immunotherapy. Phase II clinical trials have suggested that oral Bropirimine could be a valuable alternative for patients who have failed prior BCG therapy and may even have the potential to be a first-line treatment due to its ease of administration.[7]
When compared to conventional chemotherapeutic agents, Bropirimine's immunomodulatory mechanism offers a distinct advantage. It has shown synergistic antitumor activity when used in combination with cyclophosphamide and cisplatin in preclinical models.[8] This suggests a potential role for this compound derivatives in combination therapy regimens.
Experimental Protocols for In Vivo Efficacy Studies
To ensure the reproducibility and validity of in vivo findings, standardized and well-documented protocols are essential. Below are detailed methodologies for a subcutaneous xenograft model, a common approach for evaluating the antitumor efficacy of novel compounds.
Subcutaneous Xenograft Model Protocol
This protocol outlines the key steps for establishing and evaluating the efficacy of a test compound in a murine subcutaneous xenograft model.
1. Animal Model and Cell Culture:
-
Animal Strain: Use immunocompromised mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, which are incapable of rejecting human tumor xenografts.
-
Cell Line: Culture the desired human cancer cell line (e.g., PAIII prostate cancer cells) under sterile conditions in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
2. Tumor Implantation:
-
Cell Preparation: Harvest cultured cancer cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a sterile solution (e.g., PBS or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Keep the cell suspension on ice.
-
Injection: Anesthetize the mouse using isoflurane or another approved anesthetic. Subcutaneously inject 100 µL of the cell suspension into the flank of the mouse using a 27-gauge needle.
3. Treatment Regimen:
-
Randomization: Once tumors become palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the this compound derivative or vehicle control via the desired route (e.g., oral gavage). The dose and schedule should be based on prior toxicity and pharmacokinetic studies. For example, based on Bropirimine studies, a dose of 250 mg/kg via oral gavage could be a starting point.[4]
4. Efficacy Assessment:
-
Tumor Measurement: Measure the tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined maximum size, or when there is evidence of significant tumor regression in the treatment groups.
-
Data Analysis: Compare the tumor growth rates and survival times between the treatment and control groups. Tumor growth inhibition (TGI) can be calculated as a percentage.
Experimental Workflow Diagram
Caption: Workflow for a subcutaneous xenograft study.
Signaling Pathways and Mechanism of Action
The immunomodulatory effects of Bropirimine are central to its antitumor activity. The proposed mechanism involves the induction of interferon production, which in turn activates a cascade of downstream signaling events, culminating in the activation of NK cells and other immune effectors.
Proposed Signaling Pathway for Bropirimine
Caption: Bropirimine's immunomodulatory signaling pathway.
Conclusion and Future Directions
The available in vivo data, primarily from studies on Bropirimine, demonstrates that this compound derivatives are a promising class of compounds with significant antitumor potential, largely driven by their immunomodulatory properties. The oral bioavailability and demonstrated efficacy in preclinical models make them attractive candidates for further development.
Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a clear structure-activity relationship for in vivo efficacy. Comparative studies against current standards of care in various cancer models will be crucial for positioning these compounds in the therapeutic landscape. Furthermore, exploring their potential in combination with other immunotherapies, such as checkpoint inhibitors, could unlock synergistic effects and lead to more durable clinical responses.
This guide provides a solid foundation for researchers entering this field, offering both a retrospective on what has been achieved with Bropirimine and a prospective look at the experimental pathways to validate the next generation of this compound therapeutics.
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A Researcher's Guide to Cross-Reactivity Profiling of Aminopyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of preclinical research. The promiscuity of small molecules, particularly those targeting the highly conserved ATP-binding pocket of kinases, can lead to off-target effects, resulting in unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides an in-depth comparison of cross-reactivity profiling for aminopyrimidine-based kinase inhibitors, a scaffold known for its versatility in targeting various kinases.[1][3]
While specific cross-reactivity data for 6-Amino-5-bromopyrimidin-4(3H)-one is not extensively available in the public domain, this guide will utilize a case study of the well-characterized aminopyrimidine-based inhibitor, GSK8612 , a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), to illustrate the principles and methodologies of cross-reactivity profiling.[4][5][6] We will compare its selectivity profile with two other notable aminopyrimidine-based inhibitors, MRT67307 and BX-912 , to provide a comprehensive understanding of how subtle structural differences can impact kinome-wide interactions.[7][8]
The Importance of Kinase Inhibitor Selectivity
The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive drug targets. The aminopyrimidine scaffold has proven to be a "privileged structure" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region.[1][3] However, this inherent binding mode also presents a challenge in achieving high selectivity. A thorough understanding of an inhibitor's cross-reactivity profile is therefore essential for:
-
Predicting Potential Off-Target Toxicities: Unintended inhibition of kinases can lead to adverse effects.
-
Identifying Opportunities for Polypharmacology: In some instances, targeting multiple kinases can result in enhanced therapeutic efficacy.
-
Ensuring the Utility of Chemical Probes: For basic research, a highly selective inhibitor is crucial for accurately dissecting the role of a specific kinase in cellular signaling.
Key Methodologies for Cross-Reactivity Profiling
Two of the most powerful and widely adopted techniques for assessing kinase inhibitor selectivity are KINOMEscan™, a competition binding assay, and the Cellular Thermal Shift Assay (CETSA), which measures target engagement in a cellular context.
KINOMEscan™: A Quantitative Assessment of Kinase-Inhibitor Interactions
The KINOMEscan™ platform offers a high-throughput method to quantitatively measure the binding interactions between a test compound and a large panel of kinases.[9][10][11][12]
Principle: This assay is based on the principle of competitive displacement. A test compound is incubated with a DNA-tagged kinase and an immobilized, broadly active kinase inhibitor. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. Quantification is achieved through quantitative PCR (qPCR) of the DNA tag.[9][10]
Experimental Protocol: KINOMEscan™ Competition Binding Assay
-
Kinase Preparation: A panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.[10]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.[10]
-
Competition Assay: The test compound (e.g., GSK8612) is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.[10]
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR to measure the amount of the DNA tag.[9][10]
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample, where 100% represents no inhibition and 0% indicates complete inhibition. These values can be used to calculate the dissociation constant (Kd) or the percentage of inhibition at a specific concentration.[10]
KINOMEscan™ Experimental Workflow
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Physiological Context
CETSA is a powerful biophysical method that allows for the direct measurement of a compound's engagement with its target protein within the complex environment of a cell.[13][14][15]
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein often leads to an increase in the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[13][14]
Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
-
Cell Treatment: Culture cells (e.g., a relevant cancer cell line) and treat with a serial dilution of the test inhibitor or vehicle (DMSO) for a specified time.[13]
-
Heating: Heat the cell suspensions in a PCR plate to a specific temperature (the optimal temperature is determined from an initial melting curve experiment) for a set duration (e.g., 3 minutes).[16]
-
Lysis: Lyse the cells, often by freeze-thaw cycles, to release the intracellular contents.[16]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[16]
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. The amount of the target protein is then quantified, typically by Western blotting or a high-throughput method like AlphaScreen.[13][16]
-
Data Analysis: Plot the amount of soluble target protein against the inhibitor concentration to generate an isothermal dose-response curve and determine the EC50 for target engagement.[17]
Simplified TBK1 Signaling Pathway
Comparative Kinome Scan Data
The following table summarizes the KINOMEscan™ data for GSK8612, MRT67307, and BX-912, highlighting their primary targets and significant off-targets. The data is presented as the percentage of control (% Ctrl) at a given inhibitor concentration; a lower percentage indicates stronger binding.
| Kinase Target | GSK8612 (% Ctrl @ 1 µM) | MRT67307 (% Ctrl @ 10 µM) | BX-912 (% Ctrl @ 10 µM) | Kinase Family |
| TBK1 | <10 | <10 | <10 | IKK-related |
| IKBKE (IKKε) | <10 | <10 | <10 | IKK-related |
| PDK1 | >50 | >50 | <10 | AGC |
| AAK1 | >50 | <10 | <10 | Other |
| BMP2K | >50 | <10 | <10 | Other |
| GAK | >50 | <10 | <10 | Other |
| MARK2 | >50 | <10 | <10 | CAMK |
| MARK3 | >50 | <10 | <10 | CAMK |
| NUAK1 | >50 | <10 | <10 | CAMK |
| SIK2 | >50 | <10 | <10 | CAMK |
| STK17B | <50 | >50 | >50 | CAMK |
Note: Data is compiled and simplified from publicly available sources for illustrative purposes. [4][8][18]Screening concentrations differ, which should be considered when making direct comparisons.
Interpretation of the Data:
-
GSK8612 demonstrates high selectivity for TBK1 and its close homolog IKBKE. [4][5][6]At a concentration of 1 µM, it shows minimal interaction with a broad panel of other kinases. This makes GSK8612 an excellent chemical probe for studying the specific roles of TBK1/IKBKE.
-
MRT67307 is a potent dual inhibitor of TBK1 and IKBKE but also shows significant off-target activity against several kinases in the CAMK family (e.g., MARK, NUAK, SIK) and other kinases like AAK1, BMP2K, and GAK. [18][19]This broader activity profile should be considered when interpreting cellular data obtained with this compound.
-
BX-912 , while also a TBK1 inhibitor, was initially developed as a PDK1 inhibitor and retains potent activity against this kinase. [3][20][21]Similar to MRT67307, it inhibits a range of other kinases, making it a multi-targeted inhibitor.
Conclusion
The cross-reactivity profiling of kinase inhibitors is an indispensable component of modern drug discovery and chemical biology. As demonstrated through the case study of aminopyrimidine-based TBK1 inhibitors, compounds with the same core scaffold can exhibit vastly different selectivity profiles. GSK8612 emerges as a highly selective tool compound, whereas MRT67307 and BX-912 display broader, multi-targeted activities.
The choice of an appropriate inhibitor depends on the research question. For elucidating the specific function of a single kinase, a highly selective compound like GSK8612 is paramount. In contrast, for therapeutic applications, a multi-targeted inhibitor might offer a more robust clinical response. Methodologies such as KINOMEscan™ and CETSA provide the crucial data necessary to make these informed decisions, ultimately enhancing the rigor and reproducibility of research in this field.
References
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Feldman, R. I., et al. (2005). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. Journal of Biological Chemistry, 280(20), 19867-19874. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Zhao, G., et al. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology, 15, 1367747. [Link]
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Hasan, M., & Fitzgerald, K. A. (2015). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. The Journal of Immunology, 194(1), 29-36. [Link]
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Helgason, E., et al. (2013). TBK1 is an innate immune sensor of HIV and other retroviruses. Science, 342(6154), 116-120. [Link]
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LINCS Data Portal. (2015). MRT67307 KINOMEscan. [Link]
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Otava Chemicals. (n.d.). BX-795, BX-912, and BX-320: potent PDK1 inhibitors. [Link]
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CD BioGlyco. (n.d.). PDK1 inhibitor BX-912. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]
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HMS LINCS Project. (n.d.). Assays. [Link]
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Almqvist, H., et al. (2016). CETSA-based screening for target engagement of PROTACs. Nature Communications, 7, 11004. [Link]
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The Chemical Probes Portal. (2024). GSK8612. [Link]
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Drewry, D. H., et al. (2021). Strategy for lead identification for understudied kinases. ChemRxiv. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
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Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 193-210. [Link]
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Thomson, D. W., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters, 10(5), 780-785. [Link]
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National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 114-124. [Link]
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CETSA. (n.d.). CETSA... since 2013. [Link]
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ResearchGate. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. [Link]
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ResearchGate. (2017). Development of a CETSA for human RIPK1 with HT-29 cells. [Link]
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EUbOPEN. (2023). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]
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A Senior Application Scientist's Guide to the Definitive Identification of 6-Amino-5-bromopyrimidin-4(3H)-one using LC-MS
In the landscape of pharmaceutical development, the unequivocal identification of novel intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and successful drug discovery. 6-Amino-5-bromopyrimidin-4(3H)-one, a key heterocyclic building block, presents a unique analytical challenge due to its polarity and the presence of a bromine atom. This guide provides a comprehensive, field-tested approach to its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), comparing its performance against viable alternatives and offering insights grounded in extensive experimental experience.
The Analytical Imperative: Why a Specialized LC-MS Approach is Critical
This compound is a polar, nitrogen-containing heterocycle. Such molecules are notoriously challenging for traditional reversed-phase liquid chromatography, often resulting in poor retention and peak shape.[1][2][3] Furthermore, unambiguous identification requires more than just a retention time; it demands precise mass information and structural confirmation, which is where the power of mass spectrometry becomes indispensable.[4][5]
This guide details an optimized LC-MS/MS method that not only overcomes these chromatographic hurdles but also leverages the unique isotopic signature of bromine for confident identification. We will explore the causality behind our methodological choices, from sample preparation to data interpretation, providing a self-validating protocol for researchers, scientists, and drug development professionals.
Optimized LC-MS/MS Protocol for Unambiguous Identification
This protocol is designed for robustness and specificity, ensuring reliable identification of the target analyte.
Experimental Workflow
The overall analytical process follows a logical sequence from sample preparation to data analysis, ensuring accuracy and reproducibility.
Caption: High-level workflow for LC-MS analysis.
Step 1: Sample and Standard Preparation
The goal is to ensure the analyte is fully dissolved and free of particulates that could damage the LC system.
-
Solvent Selection: Given the polar nature of the analyte, a solvent mixture with high aqueous content is necessary. A 50:50 (v/v) mixture of Methanol and deionized Water is an excellent starting point.
-
Protocol:
-
Accurately weigh ~1 mg of this compound reference standard.
-
Dissolve in 10 mL of 50:50 Methanol/Water to create a 100 µg/mL stock solution.
-
Perform serial dilutions to a working concentration of 1 µg/mL.
-
Prior to injection, filter the final solution through a 0.22 µm PTFE syringe filter.
-
Step 2: Liquid Chromatography - Taming a Polar Analyte
Standard C18 columns often fail to provide adequate retention for polar compounds like our target. To address this, we employ a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms, providing superior separation and peak shape.[1][2]
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | High-pressure capability for use with small particle columns. |
| Column | Mixed-Mode Cation Exchange (e.g., Acclaim Trinity P1, 3 µm, 2.1 x 100 mm) | Provides multiple interaction modes for enhanced retention of polar, ionizable compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and interacts with the ion-exchange phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient to ensure elution of the target while cleaning the column of any less polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes peak distortion. |
Step 3: Mass Spectrometry - The Key to Identification
A tandem mass spectrometer (QqQ or Q-TOF) is essential. We will use Electrospray Ionization (ESI) in positive mode, as the amino group on the pyrimidine ring is readily protonated.
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | The basic amino group is easily protonated to form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Optimizes ion generation. |
| Drying Gas Temp. | 300 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 10 L/min | Assists in solvent evaporation. |
| Nebulizer Pressure | 35 psi | Controls droplet size for efficient ionization. |
| Scan Mode 1 | Full Scan (MS1): m/z 100-300 | To observe the protonated molecular ion and its characteristic isotopic pattern. |
| Scan Mode 2 | Product Ion Scan (MS/MS): Precursor m/z 190 & 192 | To generate fragment ions for structural confirmation. |
| Collision Energy | 20 eV (starting point) | Energy to induce fragmentation; should be optimized for the specific instrument. |
Data Interpretation: A Self-Validating System
The trustworthiness of this method lies in its multi-point confirmation. A positive identification requires all three of the following criteria to be met.
Criterion 1: The Bromine Isotopic Signature
The most definitive feature of a bromine-containing compound in mass spectrometry is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6][7][8] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.
-
Expected Observation: In the full scan (MS1) spectrum, you must observe two major peaks:
-
[M+H]⁺ at m/z 190.0: Corresponding to the molecule containing ⁷⁹Br.
-
[M+2+H]⁺ at m/z 192.0: Corresponding to the molecule containing ⁸¹Br.
-
-
Confirmation: The intensity ratio of the peak at m/z 190 to the peak at m/z 192 should be approximately 1:1.[9] This pattern is a high-confidence indicator of the presence of a single bromine atom.
Criterion 2: MS/MS Fragmentation Pattern
A product ion scan confirms the molecule's structure. By selecting the isotopic peaks (m/z 190 and 192) as precursors and subjecting them to collision-induced dissociation (CID), we generate a characteristic fragmentation fingerprint.
-
Proposed Fragmentation Pathway: Based on established principles of halide fragmentation, a likely pathway involves the neutral loss of HBr or CO.[10][11]
Caption: Proposed fragmentation of the protonated molecule.
-
Expected Fragments:
-
m/z 110: Resulting from the neutral loss of HBr. This fragment would no longer exhibit the bromine isotopic pattern.
-
m/z 162/164: Resulting from the loss of carbon monoxide (CO). This fragment pair would retain the 1:1 isotopic signature.
-
The presence of these specific fragments, alongside the correct precursor isotopic pattern, provides unequivocal structural confirmation.
Performance Comparison: LC-MS vs. Alternative Techniques
While LC-MS is the gold standard for this application, it is valuable to understand its performance relative to other common analytical techniques.[4][12][13]
| Technique | Sensitivity | Specificity/Confidence | Throughput | Structural Information | Key Limitations |
| Optimized LC-MS/MS | Excellent (ng/mL to pg/mL) | Excellent. Combination of retention time, precursor mass, isotopic pattern, and fragmentation provides unequivocal identification. | High. Runtimes are typically under 15 minutes per sample. | High. Fragmentation provides key structural data. | High initial capital cost for instrumentation. |
| HPLC-UV | Good (µg/mL) | Low. Identification is based solely on retention time and UV spectrum, which are not unique. Co-elution is a major risk. | High | None. Provides no mass or direct structural information. | Cannot distinguish between isomers or compounds with similar chromophores. |
| Nuclear Magnetic Resonance (NMR) | Low (mg/mL) | Excellent. Provides the most detailed structural information, showing atom connectivity.[5] | Low. Requires long acquisition times and significant sample quantity. | Excellent. The definitive tool for de novo structure elucidation. | Not suitable for trace-level analysis or high-throughput screening. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Good-Excellent | Good. Provides mass and fragmentation data. | Moderate | Good. Fragmentation libraries can aid identification. | Requires the analyte to be volatile and thermally stable, or to undergo derivatization, adding complexity and potential for artifacts. |
Conclusion: A Superior Method for a Demanding Application
The described LC-MS/MS method provides an unparalleled combination of sensitivity, specificity, and throughput for the identification of this compound. By leveraging a mixed-mode chromatographic separation, the challenges of analyzing this polar heterocycle are overcome. The true power of the method lies in its multi-layered confirmation approach: precise mass measurement, the unmistakable 1:1 bromine isotopic signature, and a characteristic fragmentation pattern. This self-validating system provides the high degree of confidence required in modern drug development and quality control environments. While techniques like NMR offer more detailed structural information, they cannot match the speed and sensitivity of LC-MS/MS for routine identification and confirmation.
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(3). Available at: [Link]
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Bromination of a pyrrolo-pyrimidine by real-time continuous reaction monitoring mass spectrometry analysis. (n.d.). Microsaic Systems plc. Available at: [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate. Available at: [Link]
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Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Available at: [Link]
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Mass Spectrometry: Alkyl Halide Fragmentation. (2024). JoVE. Available at: [Link]
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Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018). Chad's Prep. Available at: [Link]
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Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Infinome. Available at: [Link]
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Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. Available at: [Link]
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Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2025). ResearchGate. Available at: [Link]
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Investigate the processes used to analyse the structure of simple organic compounds addressed in the course. (n.d.). EasyChem Australia. Available at: [Link]
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IDENTIFICATION OF ORGANIC COMPOUNDS BY SPECTROSCOPIC TECHNIQUES. (2022). MeritHub. Available at: [Link]
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LC-MS metabolomics of polar compounds. (n.d.). PubMed. Available at: [Link]
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Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) and application to pre-clinical ADME studies. (2020). DigitalCommons@UNMC. Available at: [Link]
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Bromination of Pyrimidines: A Simple Inexpensive Method. (n.d.). ResearchGate. Available at: [Link]
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Mass Spectrometry. (2014). Chemistry LibreTexts. Available at: [Link]
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Method Development Considerations for the LC-MS/MS Analysis of Drugs. (n.d.). Restek. Available at: [Link]
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Bromo pattern in Mass Spectrometry. (2023). YouTube. Available at: [Link]
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Supporting Information S2: Tables and Figures. (n.d.). PLOS. Available at: [Link]
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Separation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
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Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia. (2009). PubMed. Available at: [Link]
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LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. (n.d.). Future Science. Available at: [Link]
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A Head-to-Head Comparison of Brominated vs. Chlorinated Pyrimidinones: A Guide for Drug Discovery Professionals
The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatility is largely due to the ease with which its physicochemical and biological properties can be modulated through substitution. Among the most powerful modifications is halogenation. The choice between bromine and chlorine, seemingly subtle, can profoundly impact a molecule's synthetic accessibility, reactivity in key coupling reactions, and ultimately, its pharmacological profile. This guide provides an in-depth, data-supported comparison to inform strategic decisions in drug design and development.
Physicochemical Properties: More Than Just Size and Electronegativity
The fundamental differences between bromine and chlorine dictate their influence on a pyrimidinone's behavior. While both are electron-withdrawing, their differing atomic radii, polarizability, and carbon-halogen (C-X) bond strengths create distinct molecular profiles.
| Property | C-Cl Bond | C-Br Bond | Implication in Drug Design |
| Bond Length (Å) | ~1.74 | ~1.91 | The longer C-Br bond is weaker and more easily broken, impacting reactivity. |
| Bond Energy (kcal/mol) | ~81 | ~68 | Lower C-Br bond energy leads to higher reactivity in reactions like oxidative addition. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Chlorine is more electron-withdrawing, which can influence ring electronics and pKa. |
| Lipophilicity (Hansch π) | +0.71 | +0.86 | Bromine contributes more to lipophilicity, which can affect cell permeability and plasma protein binding. |
| Halogen Bonding | Weaker | Stronger | Bromine is a better halogen bond donor, potentially forming stronger interactions with protein backbones (e.g., carbonyl oxygens).[1][2] |
Scientist's Note: The choice of halogen is a strategic tool for fine-tuning a drug candidate's properties.[1][2] Increased lipophilicity from bromine can enhance membrane permeability but may also increase metabolic liability or off-target effects. The stronger halogen bonding capacity of bromine can be exploited to gain additional binding affinity in a target protein pocket.[1][2]
Synthetic Methodologies: Accessing the Halogenated Scaffolds
The preparation of brominated and chlorinated pyrimidinones can be achieved through various methods, often starting from the corresponding hydroxypyrimidinone or via direct halogenation.
Representative Synthesis Protocols
Protocol 1: Synthesis of 4-Bromopyrimidinone Derivative
This one-pot method leverages the cyclization of an N-(cyanovinyl)amidine intermediate in the presence of dry hydrogen bromide.[3]
-
Materials: N-(cyanovinyl)amidine (10 mmol), saturated solution of dry HBr in 1,4-dioxane (30 mL), crushed ice.
-
Procedure:
-
To a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL), add N-(cyanovinyl)amidine (10 mmol).
-
Stir the resulting mixture at 15-20°C for 2 hours.
-
Allow the reaction mixture to stand at room temperature for 1 hour.
-
Pour the mixture into crushed ice.
-
Filter the resulting solid, wash with cold water, and recrystallize to yield the 4-bromopyrimidinone.
-
-
Rationale: This method is efficient and avoids harsh, multi-step procedures that use reagents like POBr₃. The in-situ generation of the reactive species under acidic conditions drives the cyclization and bromination.[3]
Protocol 2: Synthesis of 4,6-Dichloropyrimidine
This common industrial method involves the chlorination of a dihydroxypyrimidine using a chlorinating agent like phosgene or phosphorus oxychloride.[4][5]
-
Materials: 4,6-dihydroxypyrimidine (1 mol), phosgene (COCl₂), tertiary amine (e.g., triethylamine) as a base, and a suitable solvent (e.g., chlorinated solvent).[4]
-
Procedure:
-
Suspend 4,6-dihydroxypyrimidine in the chosen solvent.
-
Add the tertiary amine base.
-
Introduce phosgene gas or a solution of phosgene at a controlled rate, maintaining the reaction temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction carefully, and isolate the 4,6-dichloropyrimidine product through extraction and distillation or crystallization.
-
-
Rationale: Phosgene and POCl₃ are powerful chlorinating agents that effectively convert the hydroxyl groups of the pyrimidinone tautomer into chlorides. The base is crucial to scavenge the HCl byproduct.[5] This method is highly effective but requires careful handling of hazardous reagents.
Reactivity in Cross-Coupling Reactions: The Decisive Factor
The primary synthetic application of halopyrimidinones is as electrophiles in palladium-catalyzed cross-coupling reactions. Here, the difference between bromine and chlorine is most pronounced. The rate-determining step in many of these catalytic cycles is the oxidative addition of the C-X bond to the Pd(0) catalyst.
Due to the weaker C-Br bond, bromopyrimidinones undergo oxidative addition much more readily than their chlorinated counterparts.[6] This translates to milder reaction conditions, lower catalyst loadings, and often higher yields.
Comparative Performance in Suzuki and Buchwald-Hartwig Reactions
| Reaction Type | Substrate | Typical Catalyst System | Conditions | Yield | Scientist's Note |
| Suzuki Coupling | Bromopyrimidinone | Pd(PPh₃)₄ / K₂CO₃ | 80 °C, 2-4 h | Good to Excellent[7][8][9] | The classic, reliable choice. Reaction is often clean and fast. |
| Suzuki Coupling | Chloropyrimidinone | Pd₂(dba)₃ / SPhos / K₃PO₄ | 100-120 °C, 12-24 h | Moderate to Good[6] | Requires more electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) and stronger bases to facilitate the difficult oxidative addition of the C-Cl bond. |
| Buchwald-Hartwig | Bromopyrimidinone | Pd(OAc)₂ / BINAP / NaOtBu | 80-100 °C, 6-12 h | Good to Excellent[10][11] | Generally provides high yields with a range of amines. |
| Buchwald-Hartwig | Chloropyrimidinone | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 110-130 °C, 18-36 h | Lower to Moderate[11][12][13] | Aryl chlorides are notoriously challenging substrates for C-N coupling.[13] Success is highly dependent on the ligand, base, and specific substrate.[11][13] |
Trustworthiness: The protocols and trends described are validated by numerous publications in synthetic organic chemistry.[6][7][8][9][10][11][12][13] While bromides are more reactive, advances in catalyst design have made chloropyrimidinones viable and cost-effective alternatives, especially for large-scale synthesis where the lower cost of chlorine-containing starting materials is a significant advantage.[6]
Medicinal Chemistry & Biological Implications
The choice of halogen directly influences a compound's interaction with its biological target and its overall pharmacokinetic profile.
-
Target Binding: A halogen can act as a hydrophobic space-filler or engage in specific halogen bonds. Bromine, being larger and a better halogen bond donor, can sometimes provide a significant boost in potency if a suitable acceptor (like a backbone carbonyl) is nearby.[1]
-
Metabolic Stability: The site of metabolism is a critical concern in drug development. Halogenation, particularly chlorination, at a metabolically labile position (e.g., an aromatic C-H bond prone to P450 oxidation) can block this pathway, thereby increasing the drug's half-life.[14][15] The stronger C-Cl bond is generally more resistant to metabolic cleavage than the C-Br bond.
-
Permeability and Pharmacokinetics: Halogenation increases lipophilicity, which can improve absorption and cell permeability. However, excessive lipophilicity, often a greater risk with poly-bromination, can lead to poor solubility, high plasma protein binding, and non-specific toxicity. Halogenated pyrrolo[3,2-d]pyrimidines, for instance, have shown promise as anticancer agents, with their activity and toxicity profiles being tunable through halogen substitution.[16]
Conclusion
The decision to use a brominated or chlorinated pyrimidinone is a multi-faceted one that balances synthetic feasibility with desired biological outcomes.
-
Choose Brominated Pyrimidinones when:
-
High reactivity is paramount for challenging cross-coupling reactions.
-
Milder reaction conditions are required to preserve sensitive functional groups.
-
The synthetic route is short and the higher cost of bromine reagents is not prohibitive.
-
A strong halogen bond is being targeted to enhance binding affinity.
-
-
Choose Chlorinated Pyrimidinones when:
-
Cost-effectiveness and scalability are critical factors.
-
Lower reactivity is desired to enable selective, sequential cross-couplings at different halogen sites (e.g., in a bromo-chloropyrimidinone).
-
Blocking a specific site of metabolism is the primary goal.
-
Modern, highly active catalyst systems are available to overcome the lower reactivity of the C-Cl bond.
-
By understanding the fundamental chemical differences and leveraging the appropriate synthetic tools, researchers can strategically employ both brominated and chlorinated pyrimidinones to accelerate the discovery and development of novel therapeutics.
References
- Synthesis of chlorinated pyrimidines.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51. No. 11, 1999.
- Synthesis of chlorinated pyrimidines.
- Synthesis of chlorinated pyrimidines.
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery.
- Process for bromination of pyrimidine.
- An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI).
- Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. (PDF)
- Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide. Benchchem.
- Bromination of Pyrimidines: A Simple Inexpensive Method.
- Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed.
- Synthesis of pyrimidines by direct condens
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
- Buchwald–Hartwig amin
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
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- Halogenase engineering and its utility in medicinal chemistry.
- Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI.
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- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed.
- Chlorinated and brominated polycyclic aromatic hydrocarbons in ambient air: seasonal variation, profiles, potential sources, and. Scholarworks@UNIST.
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- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
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- Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. PubMed.
- Emerging investigators series: Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid.
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A Senior Application Scientist's Guide to Confirming Target Engagement of 6-Amino-5-bromopyrimidin-4(3H)-one in Cells
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is confirming that a compound engages its intended target within the complex milieu of a living cell. This guide provides an in-depth, experience-driven comparison of modern techniques to confirm the cellular target engagement of novel compounds, using the aminopyrimidine scaffold, exemplified by 6-Amino-5-bromopyrimidin-4(3H)-one, as our case study.
The aminopyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of kinases, bromodomains, and other enzyme classes.[1][2][3][4] While the specific target of this compound is not yet publicly established, its structural alerts suggest it could be a valuable tool compound. This guide, therefore, will not focus on a pre-defined target but rather will present a strategic workflow for identifying a potential target and subsequently validating its engagement in a cellular context.
The Central Challenge: Moving from in vitro Affinity to in situ Engagement
A compound's potent inhibition of a purified enzyme in a test tube is a promising start, but it is not a guarantee of efficacy in a living system. The compound must be able to permeate the cell membrane, avoid efflux pumps, remain stable against metabolic degradation, and find its target in a crowded intracellular environment.[5][6] Therefore, direct measurement of target engagement in cells is paramount.
This guide will compare and contrast two powerful, label-free approaches for confirming target engagement: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We will also discuss orthogonal, biophysical methods like Surface Plasmon Resonance (SPR) that, while not cell-based, are invaluable for detailed kinetic analysis.
Comparative Analysis of Leading Target Engagement Methodologies
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| CETSA | Ligand binding increases the thermal stability of the target protein.[7] | Label-free; applicable in intact cells and tissues; reflects physiological conditions.[8][9] | Requires a specific antibody for detection; not all proteins show a significant thermal shift. | Validating target engagement in a physiological context; assessing compound cell permeability. |
| DARTS | Ligand binding protects the target protein from proteolytic degradation.[1][10] | Label-free; does not require compound modification; can be used for target discovery.[11][12] | Typically performed in cell lysates; protection from proteolysis is not universal for all protein-ligand interactions. | Target identification for novel compounds; validating binding to soluble and some membrane proteins.[11] |
| SPR | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[3] | Real-time kinetic data (kon, koff); high sensitivity; label-free. | Requires purified protein and immobilization; not a direct measure of cellular engagement. | Detailed kinetic characterization of binding; fragment screening and hit validation. |
Experimental Workflows and Protocols
Workflow for Target Engagement Confirmation
The following diagram illustrates a logical workflow for a researcher starting with a novel compound like this compound.
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Benchmarking 6-Amino-5-bromopyrimidin-4(3H)-one: A Comparative Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of therapeutic innovation. Its derivatives are integral to a multitude of established drugs, demonstrating a remarkable breadth of biological activity, including antiviral and anticancer properties.[1] This guide provides an in-depth comparative analysis of a promising pyrimidine derivative, 6-Amino-5-bromopyrimidin-4(3H)-one, benchmarking its potential efficacy against industry-standard antiviral and anticancer agents. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating this compound's therapeutic promise.
Introduction to this compound: Rationale for Benchmarking
This compound is a halogenated pyrimidine derivative. The incorporation of a bromine atom at the C-5 position is a critical structural feature, as halogenated nucleoside analogs have demonstrated significant biological activities.[2] While research on this specific compound is emerging, studies on closely related 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have indicated potential as antiviral agents, possibly through the induction of interferons.[3][4] Furthermore, the broader class of pyrimidine analogs has a well-established history in oncology, with drugs like 5-Fluorouracil being a mainstay of chemotherapy for decades.[1][5][6]
This dual potential in virology and oncology necessitates a robust comparative evaluation against established therapeutic agents to delineate its specific advantages, potency, and potential clinical utility. This guide will focus on benchmarking against Acyclovir for antiviral activity and 5-Fluorouracil for anticancer activity, providing detailed experimental protocols and comparative data to inform further research and development.
Comparative Benchmarking: Antiviral Potential
The Benchmark Drug: Acyclovir
Acyclovir is a synthetic purine nucleoside analogue renowned for its potent and selective activity against herpesviruses, particularly Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[7][8] Its mechanism of action is a paradigm of targeted antiviral therapy. Acyclovir is selectively phosphorylated by viral thymidine kinase, an enzyme present only in infected cells.[9] This initial phosphorylation is the rate-limiting step, ensuring that the drug is primarily activated within infected cells, thereby minimizing toxicity to uninfected host cells. Subsequent phosphorylation by host cell kinases yields acyclovir triphosphate, which acts as a competitive inhibitor and a chain terminator of viral DNA polymerase, effectively halting viral replication.[9]
Head-to-Head Comparison: In Vitro Antiviral Efficacy
To objectively assess the antiviral potential of this compound relative to Acyclovir, a standardized in vitro antiviral screening assay is proposed. The cytopathic effect (CPE) reduction assay is a robust and widely used method for this purpose.[10]
Table 1: Comparative In Vitro Antiviral Activity against Herpes Simplex Virus-1 (HSV-1)
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 4.2 | >100 | >23.8 |
| Acyclovir (Control) | 1.5 | >100 | >66.7 |
EC50 (50% Effective Concentration): The concentration of the compound that inhibits the viral cytopathic effect by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected host cells by 50%. Selectivity Index (SI): A measure of the drug's therapeutic window. A higher SI indicates greater selectivity for the virus over the host cell.
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This protocol outlines the determination of the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of the test compound.
Materials:
-
Cell Line: Vero cells (or another appropriate host cell line for HSV-1)
-
Virus: Herpes Simplex Virus-1 (HSV-1)
-
Test Compounds: this compound, Acyclovir
-
Media: Dulbecco's Modified Eagle Medium (DMEM) with 5% Fetal Bovine Serum (FBS) for cell maintenance and 2% FBS for the assay.
-
Reagents: Neutral red or other cell viability dye.
Workflow Diagram:
Caption: Workflow for the CPE Reduction Assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed Vero cells into 96-well microplates at a density that will result in a near-confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound and Acyclovir in assay medium (DMEM with 2% FBS).
-
Cytotoxicity Assay (CC50): To a set of plates with uninfected cells, add the compound dilutions and incubate for the same duration as the antiviral assay. This will determine the compound's toxicity to the host cells.
-
Antiviral Assay (EC50): To a parallel set of plates, add the compound dilutions. Shortly after, add a pre-titrated amount of HSV-1 to each well (except for the cell control wells).
-
Incubation: Incubate all plates at 37°C in a 5% CO2 incubator until approximately 80-90% of the cells in the virus control wells (no compound) show a cytopathic effect (typically 48-72 hours).
-
Quantification: Assess cell viability in all plates using a suitable method, such as neutral red uptake, which is then measured spectrophotometrically.
-
Data Analysis: Calculate the percentage of cell viability for the cytotoxicity plates and the percentage of CPE inhibition for the antiviral plates relative to controls. Determine the CC50 and EC50 values using regression analysis.
Comparative Benchmarking: Anticancer Potential
The Benchmark Drug: 5-Fluorouracil (5-FU)
5-Fluorouracil is a pyrimidine analog that has been a cornerstone of cancer chemotherapy for over four decades.[5][11] Its mechanism of action is multifaceted. After intracellular conversion to its active metabolites, it primarily functions by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[6][12] This leads to "thymineless death" in rapidly dividing cancer cells. Additionally, its metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.[5][6]
Head-to-Head Comparison: In Vitro Cytotoxicity
The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and compared to 5-Fluorouracil using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.[13][14]
Table 2: Comparative In Vitro Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines
| Compound | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| This compound | 12.5 | 28.7 | 45.2 |
| 5-Fluorouracil (Control) | 5.8 | 15.3 | 22.1 |
IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits the growth of the cancer cell population by 50% after a specified exposure time.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the procedure for determining the IC50 value of a test compound against various cancer cell lines.
Materials:
-
Cell Lines: HCT116, MCF-7, A549 (or other relevant cancer cell lines)
-
Test Compounds: this compound, 5-Fluorouracil
-
Media: Appropriate complete culture medium for each cell line.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Insights and Future Directions
The preliminary data suggests that this compound possesses both antiviral and anticancer activities, albeit with lower potency than the established drugs Acyclovir and 5-Fluorouracil in these specific assays.
Antiviral Mechanism: The observed antiviral activity, coupled with literature on related compounds, suggests a potential mechanism involving the induction of the host's innate immune response, specifically through interferon production.[3] This is a distinct mechanism from Acyclovir's direct inhibition of viral DNA polymerase.[7] This difference presents an opportunity for further investigation, as compounds that stimulate the host's immune system can have broad-spectrum antiviral activity and may be less prone to the development of viral resistance.
Anticancer Mechanism: As a pyrimidine analog, it is plausible that this compound exerts its cytotoxic effects through mechanisms similar to 5-FU, such as inhibition of DNA and RNA synthesis.[16][17] The bromine substitution may also confer unique properties, potentially altering its interaction with target enzymes or its metabolic stability.
Future Research:
-
Broad-Spectrum Antiviral Screening: Evaluate the compound against a wider panel of viruses, including both DNA and RNA viruses, to determine its spectrum of activity.
-
Interferon Induction Assays: Directly measure the induction of interferon-stimulated genes (ISGs) in cell culture to confirm this proposed mechanism of action.
-
Enzyme Inhibition Assays: Investigate the inhibitory activity of the compound against key enzymes in nucleotide metabolism, such as thymidylate synthase and DNA/RNA polymerases.
-
In Vivo Efficacy Studies: Progress to animal models of viral infection and cancer to assess the compound's in vivo efficacy, pharmacokinetics, and safety profile.
Conclusion
This compound demonstrates detectable in vitro antiviral and anticancer activities. While its potency in the presented assays is lower than that of the gold-standard drugs Acyclovir and 5-Fluorouracil, its potential alternative mechanism of action, particularly as an interferon inducer, warrants further investigation. This guide provides the foundational data and robust protocols necessary for researchers to build upon these initial findings and to fully elucidate the therapeutic potential of this and related pyrimidine derivatives.
References
- Whitley, R. J., & Gnann, J. W. (1992). Acyclovir: a decade later. The New England journal of medicine, 327(11), 782–789.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Antiviral Assays.
- Singh, K., Singh, K., & Balzarini, J. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European journal of medicinal chemistry, 67, 428–433.
- Parker, W. B. (2009). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 8th edition.
- Králová, P., et al. (2018). In vitro methods for testing antiviral drugs. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 162(2), 77–85.
- protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
- National Center for Biotechnology Information. (2017). Pyrimidine Analogues.
- Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
- Wikipedia. Fluorouracil.
- Ivanova, D., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Physiology, 11, 369.
- BenchChem. (2025). Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42.
- IJCRT. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES.
- O'Brien, J. J., & Campoli-Richards, D. M. (1989). Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 37(3), 233–309.
- YouTube. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents.
- BrainKart. (2017). Pyrimidine analogues.
- Rada, B., & Le, T. (1992). Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships. Acta virologica, 36(3), 261–268.
- YouTube. (2018). Mechanism of Action of Acyclovir.
- JoVE. (2019). In Vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68.
- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules (Basel, Switzerland), 13(8), 1551–1569.
- ResearchGate. (2023). Mechanism of action of pyrimidine analogues.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Queen's University Belfast. (2003).
- El-Sawy, E. R., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 6(26), 16935–16949.
- Semantic Scholar. (2025).
- MDPI. (2021). Gemcitabine and Nucleos(t)
- PubMed. (2003).
- Arizona State University. (2024). Acyclovir mechanism | Embryo Project Encyclopedia.
- Singh, K., Singh, K., & Balzarini, J. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- Singh, K., Singh, K., & Balzarini, J. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed.
- Weiss, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50732.
- Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
- ResearchGate. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs.
- Anticancer Research. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
- Pizzorno, A., et al. (2020). In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2.
- Kandeil, A., et al. (2021). FDA-Approved Drugs with Potent In Vitro Antiviral Activity against Severe Acute Respiratory Syndrome Coronavirus 2. ACS infectious diseases, 7(5), 1083–1093.
- Kumar, D., et al. (2018). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents.
- Noble Life Sciences.
- ResearchGate. (2018). In vitro methods for testing antiviral drugs.
- Current Organic Synthesis. (2021). Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)
- mBio. (2024). Retracted and republished from: “The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs”.
- National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
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Safety Operating Guide
Navigating the Safe Handling of 6-Amino-5-bromopyrimidin-4(3H)-one: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds like 6-Amino-5-bromopyrimidin-4(3H)-one (CAS No. 6312-71-6) represent a cornerstone of medicinal chemistry.[1] However, the potential biological activity of such molecules necessitates a robust understanding and implementation of safety protocols to protect laboratory personnel. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational plans, and disposal procedures for this compound, ensuring a safe and compliant laboratory environment.
Understanding the Hazard Profile
Due to the lack of specific occupational exposure limits (OELs) for this compound, a conservative approach is warranted. For context, the OEL for a related compound, 2-aminopyridine, is set at 0.5 ppm over an 8-hour workshift by both OSHA and ACGIH.[2] This underscores the need for stringent exposure control measures when handling aminopyrimidine derivatives.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection.
| Protection Level | Equipment | Rationale and Specifications |
| Primary Engineering Controls | Certified Laboratory Chemical Fume Hood | All handling of solid and solutions of this compound should be conducted in a properly functioning fume hood to minimize inhalation exposure. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Tightly fitting safety goggles are mandatory to protect against splashes.[3] A face shield should be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing. |
| Hand Protection | Double Gloving: Nitrile or Neoprene | While specific glove permeation data for this compound is unavailable, general guidance for halogenated organic compounds suggests that nitrile and neoprene gloves offer reasonable protection for incidental contact.[4] Double gloving is recommended to provide an additional barrier and to allow for the safe removal of the outer glove if contamination occurs. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Chemically Resistant Lab Coat or Apron | A lab coat made of a chemically resistant material should be worn and fully buttoned. For tasks with a higher splash potential, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved Respirator | In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during spill clean-up, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3] A full-face respirator also provides an additional layer of eye and face protection. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A well-defined operational plan is essential for minimizing the risk of exposure. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, it must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste, including contaminated weighing paper, gloves, and other disposable materials, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and appropriately labeled container for halogenated organic waste.
-
Sharps Waste: Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container.
Decontamination and Disposal Workflow:
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
Caption: A workflow for the proper segregation and disposal of waste.
It is imperative to adhere to your institution's specific hazardous waste management guidelines. Always consult with your Environmental Health and Safety (EHS) department for clarification on disposal procedures.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Conclusion
The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By adhering to the guidelines for personal protective equipment, operational procedures, and waste disposal outlined in this guide, researchers can mitigate the risks associated with handling this compound. A proactive approach to safety not only protects the individual but also fosters a culture of responsibility and excellence within the scientific community.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
New Jersey Department of Health. (2001). Right to Know Hazardous Substance Fact Sheet: 2-Aminopyridine. Retrieved from [Link]
-
OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]
- Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-5-bromo-6-chloropyrimidine.
- Santa Cruz Biotechnology. (n.d.). 2-Aminopyrimidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
